Product packaging for 4H-3,1-Benzoxazine(Cat. No.:CAS No. 253-93-0)

4H-3,1-Benzoxazine

Cat. No.: B15496061
CAS No.: 253-93-0
M. Wt: 133.15 g/mol
InChI Key: XAZNOOMRYLFDQO-UHFFFAOYSA-N
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Description

4H-3,1-Benzoxazine is a privileged heterocyclic scaffold of significant interest in organic synthesis, medicinal chemistry, and materials science. This bicyclic structure, consisting of a benzene ring fused to a 1,3-oxazine ring, serves as a key precursor and core structure in the development of novel bioactive compounds and functional materials . Researchers utilize this compound extensively as a versatile building block for the synthesis of diverse derivatives and complex molecular architectures. Its applications are broad, including serving as a key intermediate in the development of new antimicrobial agents , and as a core structure in the synthesis of polymers and optoelectronic materials . The reactivity of the this compound core allows for various chemical transformations, including bromination to create dibromo derivatives for further functionalization . Furthermore, its derivatives are explored for their herbicidal activity, demonstrating utility in agricultural chemistry . The compound's value in research is rooted in its role as a fundamental scaffold for constructing molecules with potential anticancer, antibacterial, antifungal, and antiviral properties . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO B15496061 4H-3,1-Benzoxazine CAS No. 253-93-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253-93-0

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4H-3,1-benzoxazine

InChI

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,6H,5H2

InChI Key

XAZNOOMRYLFDQO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=CO1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4H-3,1-Benzoxazine: Chemical Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 4H-3,1-benzoxazine and its derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, particularly as potent inhibitors of serine proteases.

Chemical Structure and Core Properties

This compound is a bicyclic heteroaromatic compound formed by the fusion of a benzene (B151609) ring and a 1,3-oxazine ring. The core structure, designated as this compound, is the foundational scaffold for a wide array of derivatives, most notably the 4H-3,1-benzoxazin-4-ones. These derivatives, where a carbonyl group is present at the 4-position, are particularly significant for their biological activities.

Caption: General chemical structure of the this compound core.

Physicochemical Properties

Quantitative data for the parent this compound is limited, with research primarily focusing on its more stable and synthetically accessible derivatives. Below is a summary of available data for key derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Methyl-4H-3,1-benzoxazin-4-oneC₉H₇NO₂161.1679-83Not available
2-Phenyl-4H-3,1-benzoxazin-4-oneC₁₄H₉NO₂223.23123-125189-192 (at 8 mmHg)
Isatoic Anhydride (B1165640) (this compound-2,4(1H)-dione)C₈H₅NO₃163.13243 (decomposes)350-360
Spectroscopic Data

The structural elucidation of 4H-3,1-benzoxazin-4-one derivatives is primarily achieved through spectroscopic methods.

Table 2: Spectroscopic Data for Selected 4H-3,1-Benzoxazin-4-one Derivatives

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
2-Methyl-4H-3,1-benzoxazin-4-one2.4 (s, 3H, CH₃), 7.4-8.2 (m, 4H, Ar-H)21.0 (CH₃), 117.9, 127.9, 128.9, 130.0, 136.5, 146.8 (Ar-C), 160.5 (C=O), 161.8 (C=N)~1760 (C=O), ~1640 (C=N)
2-Phenyl-4H-3,1-benzoxazin-4-one7.5-8.4 (m, 9H, Ar-H)118.0, 127.5, 128.8, 129.2, 130.5, 132.0, 134.0, 137.0, 146.5 (Ar-C), 159.8 (C=O), 162.5 (C=N)~1765 (C=O), ~1610 (C=N)
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one[1]6.55 (dd, 1H), 7.30 (d, 1H), 7.41–7.46 (m, 1H), 7.64 (d, 2H), 7.72–7.78 (m, 1H), 8.14 (dd, 1H)112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62Not specified

Synthesis of 4H-3,1-Benzoxazin-4-ones

Several synthetic routes to 4H-3,1-benzoxazin-4-ones have been developed, with the most common starting from anthranilic acid and its derivatives.

G General Synthesis Workflow for 2-Substituted-4H-3,1-Benzoxazin-4-ones A Anthranilic Acid C N-Acyl Anthranilic Acid (Intermediate) A->C Acylation B Acylating Agent (e.g., Acid Chloride, Anhydride) B->C D Cyclization C->D Dehydrating Agent (e.g., Acetic Anhydride) E 2-Substituted-4H-3,1-Benzoxazin-4-one D->E

Caption: A generalized workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Experimental Protocols

1. Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride [2][3]

  • Materials: Anthranilic acid, Acetic anhydride.

  • Procedure:

    • A mixture of anthranilic acid (1 equivalent) and an excess of acetic anhydride (e.g., 10-15 equivalents) is refluxed for 2-3 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, the excess acetic anhydride is removed under reduced pressure.

    • The resulting residue is triturated with a non-polar solvent like petroleum ether to precipitate the product.

    • The solid product is collected by filtration and can be recrystallized from a suitable solvent such as ethanol (B145695) to yield pure 2-methyl-4H-3,1-benzoxazin-4-one.

2. Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride [4][5][6][7]

  • Materials: Anthranilic acid, Benzoyl chloride, Pyridine (as solvent and base).

  • Procedure:

    • Anthranilic acid (1 equivalent) is dissolved in pyridine.

    • Benzoyl chloride (2 equivalents) is added dropwise to the solution, typically at room temperature or with cooling.

    • The reaction mixture is stirred for several hours at room temperature.

    • The mixture is then poured into ice-water to precipitate the product.

    • The solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to remove any unreacted acid.

    • The crude product is dried and can be recrystallized from a solvent mixture like ethanol/water to afford pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Biological Activity and Therapeutic Potential

Derivatives of 4H-3,1-benzoxazin-4-one exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[8][9][10] A significant area of research has focused on their role as inhibitors of serine proteases.

Inhibition of Serine Proteases

4H-3,1-Benzoxazin-4-ones are potent, mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and cathepsin G.[11][12] These enzymes are implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[13]

Mechanism of Inhibition:

The inhibitory action of 4H-3,1-benzoxazin-4-ones involves the acylation of the active site serine residue of the protease. The benzoxazinone (B8607429) acts as a "suicide substrate" or an irreversible inhibitor.

G Mechanism of Serine Protease Inhibition by 4H-3,1-Benzoxazin-4-one A Serine Protease (Active Site with Ser-OH) C Michaelis Complex (Non-covalent binding) A->C B 4H-3,1-Benzoxazin-4-one (Inhibitor) B->C D Acyl-Enzyme Intermediate (Covalent Bond Formation) C->D Nucleophilic attack by Ser-OH on benzoxazinone carbonyl E Inactive Enzyme D->E Stable, slowly hydrolyzing complex G Downstream Effects of HLE and Cathepsin G Inhibition cluster_0 Inflammatory Stimuli cluster_1 Neutrophil Activation cluster_2 Protease Release cluster_3 Inhibition cluster_4 Downstream Effects A Pathogens, Injury B Neutrophil A->B C Human Leukocyte Elastase (HLE) B->C D Cathepsin G B->D F Extracellular Matrix Degradation (e.g., Elastin) C->F G Pro-inflammatory Cytokine Activation (e.g., IL-1β, TNF-α) C->G H Chemokine Processing D->H E 4H-3,1-Benzoxazin-4-one Derivatives E->C Inhibits E->D Inhibits I Tissue Damage & Inflammation F->I G->I H->I

References

Spectroscopic Characterization of 4H-3,1-Benzoxazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 4H-3,1-benzoxazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2] This document details the principles and experimental protocols for key analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The information is presented to facilitate the unambiguous identification and structural elucidation of these important molecules.

General Structure and Synthesis

This compound derivatives are bicyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. The core structure is amenable to a wide range of substitutions, leading to a diverse library of compounds with varied biological activities.[1][2]

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a dehydrating agent like acetic anhydride (B1165640) or a coupling agent.[1][2][3]

Synthesis_Pathway cluster_reagents1 cluster_reagents2 Anthranilic_Acid Anthranilic Acid Intermediate N-Acyl Anthranilic Acid Anthranilic_Acid->Intermediate Acylation Acid_Chloride R-COCl Acid_Chloride->Intermediate Benzoxazinone 2-R-4H-3,1-Benzoxazin-4-one Intermediate->Benzoxazinone Dehydration Reagents1 + Pyridine Reagents2 + Acetic Anhydride (Cyclization)

A representative synthesis pathway for 2-substituted-4H-3,1-benzoxazin-4-ones.

Spectroscopic Characterization Workflow

The structural confirmation of newly synthesized this compound derivatives relies on a combination of spectroscopic techniques. A typical workflow ensures comprehensive analysis of the molecular structure.

Characterization_Workflow start Synthesized Compound ftir FTIR Spectroscopy (Functional Groups) start->ftir nmr NMR Spectroscopy (¹H and ¹³C) (Structural Framework) start->nmr ms Mass Spectrometry (Molecular Weight) start->ms uv_vis UV-Vis Spectroscopy (Electronic Transitions) start->uv_vis elucidation Structural Elucidation ftir->elucidation nmr->elucidation ms->elucidation uv_vis->elucidation end Confirmed Structure elucidation->end

A typical workflow for the spectroscopic characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the carbon-hydrogen framework.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key characteristic signals for this compound derivatives include:

  • Aromatic Protons: Signals in the range of δ 6.5-8.5 ppm, with multiplicities depending on the substitution pattern on the benzene ring.

  • CH₂ Protons of the Oxazine Ring: For some derivatives, signals for Ar-CH₂-N and O-CH₂-N can be observed. For example, in a 2,3-diphenyl-3,4-dihydro-2H-benzo[e][4][5]oxazine, the Ar-CH₂-N protons appear as a singlet around δ 4.31 ppm.[5]

  • Substituent Protons: Signals corresponding to the specific substituents on the benzoxazine (B1645224) core.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Characteristic chemical shifts include:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-163 ppm for 4H-3,1-benzoxazin-4-ones.[6]

  • Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.

  • Oxazine Ring Carbons: The chemical shifts of the carbons in the oxazine ring are dependent on the specific derivative. For instance, in some derivatives, the Ar-CH₂-N carbon appears around δ 50.1 ppm and the O-CH₂-N carbon at approximately δ 79.1 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one DMSO-d₆9.37 (s, 1H), 8.83 (d, J = 8.0 Hz, 1H), 8.59 (d, J = 7.8 Hz, 1H), 8.22 (d, J = 8.0 Hz, 1H), 7.94 (t, J = 7.6 Hz, 1H), 7.73 (m, 3H)163.01, 160.41, 150.78, 148.15, 145.92, 137.33, 133.94, 129.07, 127.31, 126.66, 124.65, 122.88, 115.13[6]
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one CDCl₃6.55 (dd, J = 3.5, 1.7 Hz, 1H), 7.30 (d, J = 3.5 Hz, 1H), 7.41 – 7.46 (m, 1H), 7.64 (d, J = 9.0 Hz, 2H), 7.72 – 7.78 (m, 1H), 8.14 (dd, J = 7.9, 1.2 Hz, 1H)112.60, 116.94, 117.24, 127.18, 128.30, 128.79, 136.83, 144.43, 146.70, 147.10, 149.80, 158.62[6]
A bis-oxazine benzoxazine (BA-a) CDCl₃1.56 (s, 6H, -CH₃), 4.57 (s, 4H, Ar-CH₂-N), 5.32 (s, 4H, O-CH₂-N), 6.68-7.26 (16H, Ar-H)31.0 (-CH₃), 41.8 (Ar-C-CH₃), 50.1 (Ar-CH₂-N), 79.1 (O-CH₂-N), 116.4, 118.0, 120.1, 121.2, 124.7, 126.4, 129.2, 143.2, 148.5, 152.2[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic vibrational frequencies provide evidence for the formation of the benzoxazine ring and the presence of various substituents.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)Reference
C=O (lactone) Stretching1713 - 1771[7]
Aromatic C=C Skeletal Vibration~1600[5]
Trisubstituted Benzene ~1495[5]
C-O-C (antisymmetric) Stretching~1231[5]
Oxazine Ring O-C₂ Vibration~950[5]
Ar-H Out-of-plane Bending~761[5]
C-N-C Stretching~944[8]
C-H (in -CH₂-) Stretching1486 - 1489[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and can provide information about their fragmentation patterns, further confirming the structure. Electrospray ionization (ESI) is a commonly used technique for these derivatives. The molecular ion peak ([M+H]⁺) is typically observed, confirming the molecular formula.[6]

Table 3: Mass Spectrometry Data for Selected this compound Derivatives

CompoundMolecular FormulaCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)Reference
2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one C₁₃H₈N₂O₂225.23225.09[6]
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one C₁₂H₇NO₃214.20214.05[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of this compound derivatives typically show absorption bands corresponding to π → π* transitions of the aromatic system. For example, a benzoxazine derivative in THF solution showed two absorption peaks at 290 nm and 355 nm.[9] The position and intensity of these bands can be influenced by the nature and position of substituents on the benzoxazine core.

Experimental Protocols

General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones
  • Acylation of Anthranilic Acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine, chloroform (B151607) with triethylamine), the corresponding acid chloride is added dropwise at a controlled temperature (often 0 °C).[2][7] The reaction mixture is stirred for a specified period to allow for the formation of the N-acyl anthranilic acid intermediate.

  • Cyclization: Acetic anhydride is added to the reaction mixture, and it is refluxed for several hours to effect cyclization through dehydration.[1][3]

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water to precipitate the crude product. The solid is filtered, washed with water and a suitable solvent (e.g., sodium bicarbonate solution), and then dried.[7] Purification is typically achieved by recrystallization from an appropriate solvent (e.g., ethanol, hexane).[5][6]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[5][6][7] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • FTIR Spectroscopy: FTIR spectra are typically recorded on a spectrophotometer using KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF mass spectrometer.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent (e.g., THF, ethanol) at a specific concentration.[9]

This guide provides a foundational understanding of the key spectroscopic methods for the characterization of this compound derivatives. For more detailed information on specific derivatives, consulting the primary literature is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 4H-3,1-Benzoxazin-4-one Compounds

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1] This core, a fusion of benzene (B151609) and a 1,3-oxazin-4-one ring, serves as a versatile framework for the development of novel therapeutic agents. Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point of extensive research.[2][3][4] This technical guide provides a comprehensive overview of the biological activities of 4H-3,1-benzoxazin-4-one compounds, detailing quantitative data, experimental methodologies, and associated molecular pathways.

Anticancer Activity

Substituted 4H-3,1-benzoxazin-4-ones have emerged as potent anticancer agents, exhibiting significant cytotoxic effects against various cancer cell lines. Studies have demonstrated their ability to inhibit cell proliferation at micromolar and even nanomolar concentrations.[5]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of various 4H-benzo[d][1][6]oxazine derivatives have been quantified, with IC50 values indicating potent activity against several breast cancer cell lines.[5] A series of 7-nitro-2-aryl-4H-benzo[d][1][6]oxazin-4-ones also showed significant pro-apoptotic potential against HeLa cervical cancer cells.[7]

Compound IDCell LineIC50 (µM)Reference
16 MCF-70.30[5]
CAMA-10.16[5]
SKBR-30.09[5]
HCC19540.51[5]
24 MCF-73.4[5]
CAMA-11.9[5]
SKBR-30.9[5]
HCC19542.5[5]
25 MCF-72.5[5]
CAMA-11.8[5]
SKBR-30.8[5]
HCC19542.3[5]
26 MCF-71.9[5]
CAMA-11.4[5]
SKBR-30.7[5]
HCC19541.8[5]
3c HeLa~25 (approx.)[7]
3a, 3k HeLa>25[7]
Mechanism of Action: Oxidative Stress and DNA Damage

The anticancer activity of certain benzoxazinone (B8607429) derivatives is correlated with their oxidant activity, suggesting a mechanism involving the generation of Reactive Oxygen Species (ROS).[5] Elevated ROS levels can induce cellular damage, leading to apoptosis. Furthermore, related benzoxazinone structures have been shown to induce DNA damage, activate apoptotic pathways (involving caspases), and promote autophagy (characterized by the expression of markers like LC3), representing a multi-faceted approach to tumor cell elimination.[8][9]

anticancer_mechanism cluster_cell Cancer Cell BZ_Compound 4H-3,1-Benzoxazin-4-one Derivative ROS ↑ Reactive Oxygen Species (ROS) BZ_Compound->ROS DNA_Damage DNA Damage (H2AX activation) BZ_Compound->DNA_Damage Autophagy Autophagy (LC3 Expression) BZ_Compound->Autophagy Mitochondria Mitochondrial Stress ROS->Mitochondria Apoptosis Apoptosis (Caspase Activation) DNA_Damage->Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Proposed anticancer mechanism of 4H-3,1-benzoxazin-4-one derivatives.

Anti-inflammatory Activity

Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated significant anti-inflammatory and analgesic properties. These compounds have been shown to effectively reduce inflammation in various in vivo models, with some exhibiting efficacy comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[10][11]

Quantitative Data: In Vivo Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazinone derivatives is typically evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition serves as a quantitative measure of activity.

Compound IDDoseInhibition of Paw Edema (%)Reference
3d 100 mg/kg62.61%[10][11][12]
3a 100 mg/kg57.39%[10]
Indomethacin (Std.) 10 mg/kg69.21%[10]
Mechanism of Action: Enzyme Inhibition

The anti-inflammatory effects of these compounds are linked to their ability to inhibit key enzymes in the inflammatory cascade.

  • Serine Protease Inhibition : Benzoxazinones are effective inhibitors of serine proteases, such as human leukocyte elastase and Cathepsin G (CatG), which are involved in inflammatory processes.[1][13]

  • COX-2 Inhibition : Some derivatives are suggested to act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[14][15]

anti_inflammatory_pathway cluster_pathway Inflammatory Cascade Stimuli Inflammatory Stimuli (e.g., Carrageenan) Membrane Cell Membrane Phospholipids Stimuli->Membrane CatG Cathepsin G Stimuli->CatG AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Edema, Pain) PGs->Inflammation BZ 4H-3,1-Benzoxazin-4-one Derivative BZ->COX2 Inhibition BZ->CatG Inhibition CatG->Inflammation

Inhibition of inflammatory pathways by benzoxazinone derivatives.

Antimicrobial Activity

The 4H-3,1-benzoxazin-4-one scaffold is also a source of potent antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[6][16]

Quantitative Data: In Vitro Antimicrobial Screening

Antimicrobial activity is often assessed by measuring the zone of inhibition in agar (B569324) diffusion assays. While specific data is dispersed across numerous studies, compounds are frequently tested against Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains (Candida albicans, Aspergillus flavus).[17] One study reported that a synthesized benzoxazinone derivative (Compound 5) showed "remarkable activity" in antimicrobial screening.[6][17]

Bacterial/Fungal StrainActivity NotedReference
Escherichia coli (Gram -)Moderate Activity[16][17]
Bacillus subtilis (Gram +)Moderate Activity[17]
Candida albicans (Fungus)Moderate Activity[17]
Aspergillus flavus (Fungus)Moderate Activity[17]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of the biological activities of 4H-3,1-benzoxazin-4-one derivatives.

Protocol: MTT Assay for Anticancer Activity

This protocol assesses cell viability based on the mitochondrial reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692).[18]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[19]

  • Solubilizing agent (e.g., DMSO, SDS-HCl solution)[20]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[19] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the respective wells and incubate for 24-72 hours.[19][21] Include a vehicle control (DMSO) and a negative control (medium only).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[20]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[20]

  • Solubilization: Add 100-150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[19][20] Shake the plate on an orbital shaker for 10-15 minutes.[22]

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm or 490 nm.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow A 1. Seed Cells (96-well plate, 10k cells/well) B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Add Test Compounds (Serial Dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Workflow for the MTT cell viability assay.
Protocol: Agar Well Diffusion for Antimicrobial Activity

This method evaluates the antimicrobial activity of compounds by measuring the zone of growth inhibition on an agar plate.[23][24]

Materials:

  • Petri dishes

  • Muller-Hinton Agar (MHA)

  • Bacterial or fungal strains

  • Sterile swabs and cork borer (6 mm)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Streptomycin) and negative control (DMSO)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of an MHA plate using a sterile swab to create a bacterial lawn.[23]

  • Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.[24]

  • Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution into each well.[23] Also, add positive and negative controls to separate wells.

  • Pre-diffusion: Allow the plates to stand for 15-30 minutes at low temperature (e.g., in a refrigerator) to permit the diffusion of the compounds into the agar.[23][25]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[25]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).

agar_diffusion_workflow A 1. Prepare Inoculum & MHA Plates B 2. Create Microbial Lawn (Spread Inoculum) A->B C 3. Punch Wells (6 mm sterile cork borer) B->C D 4. Load Compounds & Controls into Wells C->D E 5. Pre-diffuse (Refrigerate for 30 min) D->E F 6. Incubate (37°C for 24 hours) E->F G 7. Measure Zone of Inhibition (in mm) F->G

Workflow for the Agar Well Diffusion assay.
Protocol: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard in vivo model to screen for acute anti-inflammatory activity.[10][26]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds

  • Carrageenan solution (1% w/v in saline)

  • Standard drug (e.g., Indomethacin)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume or thickness immediately after the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or caliper.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

References

The Pharmacological Landscape of Substituted Benzoxazinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazinone (B8607429) scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of substituted benzoxazinone moieties, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing essential workflows and relationships to facilitate further research and drug development in this promising area.

Diverse Biological Activities of Substituted Benzoxazinones

Substituted benzoxazinones have demonstrated a remarkable range of biological effects, positioning them as versatile lead compounds for various therapeutic targets. These activities include:

  • Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of benzoxazinone derivatives against various cancer cell lines. For instance, certain 1,4-benzoxazinone-linked 1,2,3-triazole compounds have shown potent activity against A549 lung cancer cells, with IC50 values as low as 7.59 µM.[1] Similarly, some 7-nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-ones have exhibited significant cytotoxic potential against HeLa cells.[4]

  • Antimicrobial Activity: The benzoxazinone core is a promising scaffold for the development of novel antimicrobial agents. Derivatives have shown activity against both bacteria and fungi. For example, a series of 1,4‐benzoxazinone–hydrazone hybrids displayed potent antimycobacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL against Mycobacterium tuberculosis.[5] Other studies have reported MIC values down to 6.25 μg/mL against pathogenic fungi for synthetic 1,4-benzoxazin-3-one derivatives.[6]

  • Anti-inflammatory and Analgesic Activity: Benzoxazinone derivatives have been investigated for their potential to alleviate inflammation and pain. Certain compounds have shown significant inhibition of rat paw edema and protection in acetic acid-induced writhing models, indicating both anti-inflammatory and analgesic properties.[7]

  • Enzyme Inhibition: A significant area of investigation for benzoxazinones is their ability to inhibit various enzymes. They have been identified as inhibitors of α-chymotrypsin, with IC50 values ranging from 6.5 to 341.1 μM.[2] Additionally, they have been explored as inhibitors of human leukocyte elastase and cathepsin G.[8][9]

  • Phytotoxicity (Herbicidal Activity): Natural and synthetic benzoxazinones have been studied for their phytotoxic effects, suggesting their potential as natural herbicides.[10][11] Some derivatives have been found to be potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) biosynthesis.[12]

Quantitative Pharmacological Data

To facilitate a comparative analysis of the potency of various substituted benzoxazinones, the following tables summarize key quantitative data from the literature.

Table 1: Anticancer Activity of Substituted Benzoxazinones
Compound ClassCell LineIC50 (µM)Reference
1,4-Benzoxazinone-linked 1,2,3-triazolesA549 (Lung)7.59 - 18.52[1]
7-Nitro-2-aryl-4H-benzo[d][2][3]oxazin-4-onesHeLa (Cervical)Not specified (28.54 - 44.67% inhibition)[4]
6-Iodo-2-undecylquinazolin-4(3H)-ones (derived from benzoxazinone)HePG-2 (Liver), HCT-116 (Colon), MCF-7 (Breast)Varies[13]
4H-Benzoxazin-3-one derivativesHep-G2 (Liver), SW (Colon)3.12 - 6.25[14]
Table 2: Antimicrobial Activity of Substituted Benzoxazinones
Compound ClassMicroorganismMIC (µg/mL)Reference
1,4-Benzoxazinone-hydrazone hybridsMycobacterium tuberculosis H37Ra & H37Rv2[5]
Synthetic 1,4-benzoxazin-3-onesPathogenic fungidown to 6.25[6]
4H-Benzoxazin-3-one derivativesCandida speciesGeometric Mean MICs of 28.5 - 50.7[14]
Benzoxazolinone derivativesEscherichia coli, Bacillus subtilis, Staphylococcus aureus, Salmonella EnteritidisVaries[15]
Table 3: Enzyme Inhibition by Substituted Benzoxazinones
Compound ClassEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Benzoxazinone derivativesα-Chymotrypsin6.5 - 341.14.7 - 341.2Diverse (except uncompetitive)[2]
Substituted 4H-3,1-benzoxazin-4-one derivativesCathepsin G0.84 - 5.5Not specifiedNot specified[8]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the pharmacological activities of substituted benzoxazinones.

Synthesis of Substituted Benzoxazinones

A common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with various substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as chloroform.[2] Another approach utilizes the cyclization of an intermediate formed from the reaction of anthranilic acid and an acyl chloride derivative using a cyclizing agent like cyanuric chloride.[3]

  • Dissolve anthranilic acid in chloroform.

  • Add triethylamine to the solution.

  • Add a substituted benzoyl chloride dropwise to the mixture.

  • Stir the reaction mixture at room temperature for a specified time.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of benzoxazinone derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

  • Seed cancer cells in a 96-well plate at a specific density and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of benzoxazinone derivatives against microbial strains is typically determined using the broth microdilution method.[5][6]

  • Prepare a twofold serial dilution of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The anti-inflammatory potential of benzoxazinone derivatives can be assessed in vivo using the carrageenan-induced paw edema model in rodents.[7][16]

  • Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.

  • After a specific period, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

  • Measure the paw volume or thickness at regular intervals using a plethysmometer.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a general synthesis workflow, a typical biological assay workflow, and a simplified representation of enzyme inhibition.

Synthesis_Workflow General Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 Anthranilic Acid Reaction Stirring in Chloroform Reactant1->Reaction Reactant2 Substituted Benzoyl Chloride Reactant2->Reaction Base Triethylamine Base->Reaction Workup Washing & Drying Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product 2-Substituted-4H-3,1-Benzoxazin-4-one Purification->Product

Caption: General workflow for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

MTT_Assay_Workflow MTT Assay Workflow for Anticancer Activity A Seed Cancer Cells in 96-well plate B Treat cells with Benzoxazinone Derivatives A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow of the MTT assay for evaluating the anticancer activity of benzoxazinones.

Enzyme_Inhibition Competitive Enzyme Inhibition by Benzoxazinone cluster_enzyme Enzyme cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_complexes Complexes cluster_product Product E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive) S Substrate (S) S->ES I Benzoxazinone (I) I->EI P Product (P) ES->P Reaction

References

The Gateway to High-Performance Polymers: An In-depth Technical Guide to the Ring-Opening Polymerization Mechanism of Benzoxazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polybenzoxazines are emerging as a versatile class of high-performance thermosetting polymers, offering a unique combination of desirable properties including near-zero volumetric change upon curing, low water absorption, excellent thermal stability, and high char yield.[1][2] These attributes make them highly attractive for a wide range of applications, from advanced composites in the aerospace and electronics industries to encapsulation and drug delivery systems.[2][3] The key to unlocking the full potential of polybenzoxazines lies in a fundamental understanding of their ring-opening polymerization (ROP) mechanism. This technical guide provides a comprehensive overview of the core principles governing benzoxazine (B1645224) ROP, with a focus on both thermal and cationic initiation pathways.

Core Polymerization Mechanisms: A Tale of Two Pathways

The polymerization of benzoxazine monomers proceeds through a cationic ring-opening mechanism, which can be initiated either by heat (thermal ROP) or by the introduction of a cationic initiator (cationic ROP).[4][5]

Thermally-Induced Ring-Opening Polymerization

In the absence of a catalyst, benzoxazine monomers typically polymerize at elevated temperatures, generally ranging from 180°C to 260°C, depending on the monomer's structure and purity.[6][7] The thermal ROP is often described as an autocatalytic process.[8][9]

The generally accepted mechanism for thermal ROP involves the following key steps:

  • Initiation: The polymerization is initiated by the thermal cleavage of the C-O bond of the oxazine (B8389632) ring. This process is often facilitated by trace amounts of impurities, such as residual phenols from the monomer synthesis, which can act as proton donors.[10] The protonation of the oxygen atom in the oxazine ring leads to the formation of a carbocation or an iminium ion intermediate.[11]

  • Propagation: The generated cationic species then attacks the electron-rich aromatic ring of another benzoxazine monomer, typically at the ortho or para position to the phenolic hydroxyl group, through an electrophilic aromatic substitution reaction.[4] This results in the formation of a new covalent bond and the propagation of the polymer chain.

  • Rearrangement: The initial polymer structure may contain N,O-acetal linkages, which can then rearrange at elevated temperatures to form a more stable phenolic (Mannich-type) structure.[11][12]

It has been proposed that highly purified benzoxazine monomers can undergo an intrinsic thermal ROP without the influence of impurities, where heat alone is sufficient to initiate the reaction.[10][13]

Cationic Ring-Opening Polymerization

The polymerization temperature of benzoxazines can be significantly reduced by the addition of cationic initiators.[1] This allows for polymerization to occur at temperatures as low as -60°C to 150°C.[14] A variety of cationic initiators have been found to be effective, including Lewis acids and compounds that can generate protons.[11][15]

The mechanism of cationic ROP shares similarities with the thermal process but with a more controlled initiation step:

  • Initiation: The cationic initiator (e.g., a proton from an acid) directly attacks the oxygen or nitrogen atom of the oxazine ring, leading to the formation of a carbocation or iminium ion.[11]

  • Propagation: The subsequent propagation steps are similar to those in thermal ROP, involving electrophilic aromatic substitution.

The use of cationic initiators can influence the microstructure and properties of the resulting polybenzoxazine, sometimes leading to polymers with different infrared spectra, NMR spectra, and molecular weight distributions compared to their thermally polymerized counterparts.[14]

Visualizing the Pathways

The following diagrams illustrate the key steps in the thermal and cationic ring-opening polymerization of benzoxazines.

Thermal_ROP Monomer Benzoxazine Monomer Protonation Protonation of Oxazine Ring Monomer->Protonation Carbocation Carbocation/ Iminium Ion Intermediate Protonation->Carbocation Ring Opening Propagation Electrophilic Aromatic Substitution Carbocation->Propagation Attack on another monomer Polymer Polybenzoxazine (Phenoxy linkage) Propagation->Polymer Rearrangement Rearrangement Polymer->Rearrangement High Temp. FinalPolymer Polybenzoxazine (Phenolic linkage) Rearrangement->FinalPolymer Heat Heat (Δ) Heat->Monomer Initiation Impurity Trace Impurities (e.g., Phenol) Impurity->Monomer

Caption: Thermally-Induced Ring-Opening Polymerization of Benzoxazines.

Cationic_ROP Monomer Benzoxazine Monomer Initiation Initiation Monomer->Initiation Initiator Cationic Initiator (e.g., H+) Initiator->Initiation Carbocation Carbocation/ Iminium Ion Intermediate Initiation->Carbocation Ring Opening Propagation Electrophilic Aromatic Substitution Carbocation->Propagation Attack on another monomer Polymer Polybenzoxazine Propagation->Polymer

Caption: Cationic Ring-Opening Polymerization of Benzoxazines.

Quantitative Data Summary

The following tables summarize key quantitative data related to the ring-opening polymerization of various benzoxazine monomers.

Table 1: Thermal Properties of Selected Polybenzoxazines

Benzoxazine Monomer SystemPolymerization Peak Temp. (°C)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)Char Yield at 800°C (%)Reference(s)
Bisphenol-A/Aniline (BA-a) based~250220-~60[1]
Vanillin-Jeffamine D-230 (Van-JD)207.1-541 (Tmax)-[6]
Thymol-Jeffamine D-230 (Thy-JD)262.5-375 (Tmax)23[6]
Carvacrol-Jeffamine D-230 (Car-JD)256.1-306.4 (Tmax)-[6]
TMBE-11026327[16][17]

Table 2: Kinetic Parameters for Thermal ROP of Benzoxazines

Monomer SystemActivation Energy (Ea, kJ/mol)Reaction Order (n, m)MethodReference(s)
BA-a (as received)81-88n = 1.39, m = 2.49Autocatalytic model[18]
BA-a (recrystallized)94-97n = 1.80, m = 0.92Autocatalytic model[18]
BF-a80-84n = m = 2.11Autocatalytic model[18]
BT-a88-95n = 2.10, m = 1.47Autocatalytic model[18]
MCBP(BPA-ddm)82-118First-orderIn situ FTIR/DSC[8][9]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline typical procedures for the synthesis, polymerization, and characterization of benzoxazines.

Synthesis of Benzoxazine Monomers (Solventless Method)

This protocol is a general procedure for the synthesis of benzoxazine monomers, which can be adapted based on the specific reactants.[19]

Materials:

  • Phenolic compound (e.g., Bisphenol A, p-cresol)

  • Primary amine (e.g., aniline, furfurylamine)

  • Paraformaldehyde

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • Combine stoichiometric amounts of the phenol, primary amine, and paraformaldehyde in the three-necked flask.

  • Heat the mixture with stirring to a temperature of 110-120°C.

  • Maintain the reaction at this temperature under reflux for approximately 1-2 hours.

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is the crude benzoxazine monomer.

  • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by washing with an appropriate aqueous solution (e.g., NaOH solution to remove unreacted phenol).

Thermal Ring-Opening Polymerization

Materials:

  • Purified benzoxazine monomer

  • Aluminum pan or mold

  • Oven or hot plate with temperature control

Procedure:

  • Place the benzoxazine monomer in the aluminum pan or mold.

  • Heat the monomer to its melting point to ensure a uniform liquid state.

  • Increase the temperature to the desired polymerization temperature (typically between 180°C and 250°C).

  • Hold the temperature for a specified period (e.g., 1-4 hours) to ensure complete curing.

  • Cool the resulting polybenzoxazine to room temperature.

Characterization Techniques

A suite of analytical techniques is employed to monitor the polymerization process and characterize the final polymer.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To monitor the disappearance of the characteristic oxazine ring vibrations and the appearance of new bonds associated with the polymer structure.

  • Key Bands to Monitor:

    • Disappearance: ~920-950 cm⁻¹ (out-of-plane C-H bending of the benzene (B151609) ring adjacent to the oxazine ring) and ~1230 cm⁻¹ (asymmetric stretching of C-O-C).[4][20]

    • Appearance: Broad O-H stretching band (~3200-3500 cm⁻¹) indicating the formation of phenolic hydroxyl groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Purpose: To elucidate the chemical structure of the monomer and the resulting polymer.

  • Key Resonances to Monitor:

    • Monomer: Characteristic peaks for the O-CH₂-N and Ar-CH₂-N protons of the oxazine ring (typically around 4.5-5.5 ppm in ¹H NMR).[9]

    • Polymer: Disappearance of the monomer peaks and the appearance of broader signals corresponding to the polymeric structure.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the polymerization exotherm, peak polymerization temperature, and the glass transition temperature (Tg) of the cured polymer.[6]

  • Typical Procedure:

    • A small sample of the monomer is placed in a DSC pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow is recorded as a function of temperature, revealing the exothermic polymerization peak.

    • A second heating scan after cooling can be used to determine the Tg of the polybenzoxazine.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability and char yield of the polybenzoxazine.[16]

  • Typical Procedure:

    • A small sample of the cured polymer is placed in a TGA pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • The weight loss is recorded as a function of temperature, providing information on the degradation temperature and the amount of residue (char) at high temperatures.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of polybenzoxazines.

Experimental_Workflow Start Start Synthesis Benzoxazine Monomer Synthesis Start->Synthesis Purification Purification (Recrystallization/Washing) Synthesis->Purification Monomer_Char Monomer Characterization (FTIR, NMR) Purification->Monomer_Char Polymerization Ring-Opening Polymerization (Thermal or Cationic) Monomer_Char->Polymerization Polymer_Char Polymer Characterization Polymerization->Polymer_Char DSC DSC (Curing Profile, Tg) Polymer_Char->DSC TGA TGA (Thermal Stability, Char Yield) Polymer_Char->TGA FTIR_Poly FTIR (Conversion) Polymer_Char->FTIR_Poly NMR_Poly NMR (Structure) Polymer_Char->NMR_Poly End End DSC->End TGA->End FTIR_Poly->End NMR_Poly->End

Caption: General Experimental Workflow for Polybenzoxazine Synthesis and Characterization.

This guide provides a foundational understanding of the ring-opening polymerization of benzoxazines. By leveraging this knowledge, researchers and professionals can better design and synthesize novel polybenzoxazines with tailored properties for a myriad of advanced applications.

References

The Therapeutic Potential of 4H-3,1-Benzoxazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the this compound ring system is most commonly achieved through the cyclization of N-acylanthranilic acid precursors. A variety of synthetic methodologies have been developed, offering access to a wide range of substituted derivatives.

One of the most traditional and widely used methods involves the reaction of anthranilic acid with two equivalents of an acid chloride in the presence of a base, typically pyridine. This one-pot reaction proceeds through the initial acylation of the amino group, followed by the formation of a mixed anhydride (B1165640) with the carboxylic acid moiety and subsequent intramolecular cyclization to yield the 2-substituted-4H-3,1-benzoxazin-4-one.[1]

Another effective approach utilizes a cyclizing agent, such as cyanuric chloride, in a multi-step synthesis. This method involves the initial formation of an N-acyl anthranilic acid intermediate by reacting an acyl chloride with anthranilic acid. The subsequent treatment of this intermediate with cyanuric chloride in the presence of a base like triethylamine (B128534) promotes the cyclization to the desired benzoxazinone (B8607429) derivative.[2]

Synthesis_of_2_Aryl_4H_3_1_benzoxazin_4_one Anthranilic_Acid Anthranilic Acid Intermediate N-Aroylanthranilic Acid (in situ) Anthranilic_Acid->Intermediate Acylation Aroyl_Chloride Aroyl Chloride (2 equiv.) Aroyl_Chloride->Intermediate Pyridine Pyridine Pyridine->Intermediate Benzoxazinone 2-Aryl-4H-3,1-benzoxazin-4-one Intermediate->Benzoxazinone Cyclization

General synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

The antiproliferative effects of these derivatives have been demonstrated against a panel of human cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. Some derivatives have been shown to induce DNA damage and generate reactive oxygen species (ROS).[3][4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Aryl substituted at C-2MCF-7 (Breast)0.30 - 157.4[3]
Aryl substituted at C-2CAMA-1 (Breast)0.16 - 139[3]
Aryl substituted at C-2SKBR-3 (Breast)0.09 - 93.08[3]
Aryl substituted at C-2HCC1954 (Breast)0.51 - 157.2[3]
1,4-Benzoxazine-purine hybrid 12 MCF-7 (Breast)low micromolar[5]
1,4-Benzoxazine-purine hybrid 9 HCT-116 (Colon)low micromolar[5]
2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole c18 Huh-7 (Liver)19.05[4]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been investigated against a variety of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of cell membrane integrity and, in some cases, the inhibition of essential enzymes like DNA gyrase.[6][7]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoxazine-6-sulfonamidesBacillus subtilis31.25 - 62.5[8]
Benzoxazine-6-sulfonamidesEscherichia coli31.25 - 62.5[8]
Thionated-1,3-benzoxazineFungal strainscomparable to fluconazole[9]
Biobased benzoxazine (B1645224) (BOZ-Ola)Staphylococcus aureus5[6]
Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of various enzymes, with a particular focus on proteases involved in inflammatory processes.

Compound/DerivativeEnzymeIC50 (µM)Reference
2-(Furan-2-yl)-4H-3,1-benzoxazin-4-oneCathepsin G0.84 ± 0.11[10]
Substituted 4H-3,1-benzoxazin-4-onesCathepsin G0.84 - 5.5[10]

Mechanisms of Action and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound derivatives.

Anticancer Mechanisms

The anticancer activity of these compounds is often linked to the induction of programmed cell death. Some derivatives trigger apoptosis through the activation of caspases, such as caspase-7, and induce DNA damage, as evidenced by the upregulation of γ-H2AX.[4] Furthermore, the generation of reactive oxygen species (ROS) appears to be a key mechanism for some compounds, leading to oxidative stress and cell death.[3] Certain benzoxazine-purine hybrids have been shown to exert their effects through the modulation of kinase signaling pathways, including the inhibition of HER2 and JNK1, leading to a pyroptosis-like cell death.[5]

Anticancer_Mechanisms Benzoxazine This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzoxazine->ROS DNA_Damage DNA Damage (↑ γ-H2AX) Benzoxazine->DNA_Damage Kinase_Inhibition Kinase Inhibition (HER2, JNK1) Benzoxazine->Kinase_Inhibition Cell_Death Cancer Cell Death ROS->Cell_Death Apoptosis Apoptosis (↑ Caspase-7) DNA_Damage->Apoptosis Pyroptosis Pyroptosis Kinase_Inhibition->Pyroptosis Apoptosis->Cell_Death Pyroptosis->Cell_Death Anti_inflammatory_Mechanisms Benzoxazine This compound Derivative Nrf2_HO1 Activation of Nrf2-HO-1 Pathway Benzoxazine->Nrf2_HO1 NFkB_Inhibition Inhibition of NF-κB Pathway Nrf2_HO1->NFkB_Inhibition Pro_inflammatory_Mediators ↓ iNOS, TNF-α, COX-2, IL-1β NFkB_Inhibition->Pro_inflammatory_Mediators Inflammation ↓ Inflammation Pro_inflammatory_Mediators->Inflammation Experimental_Workflow_Antimicrobial Start Start Prepare_Dilutions Prepare Serial Dilutions of Benzoxazine Derivatives Start->Prepare_Dilutions Inoculate Inoculate with Standardized Microorganism Suspension Prepare_Dilutions->Inoculate Incubate Incubate Plates Inoculate->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

References

The Anticancer Potential of 4H-3,1-Benzoxazine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4H-3,1-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the anticancer potential of these compounds, focusing on their synthesis, mechanism of action, and structure-activity relationships. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of reported in vitro potencies.

Synthesis and Characterization

A common and effective method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acids with aroyl chlorides.[1][2] This approach, first reported by Heller and Fiesselmann in 1902, utilizes pyridine (B92270) as a solvent and catalyst.[3] The reaction proceeds through the acylation of the amino group of anthranilic acid, followed by a cyclization reaction to form the benzoxazinone (B8607429) ring.[4] Variations of this method, including the use of different catalysts and reaction conditions such as ultrasound irradiation, have also been developed to improve yields and expand the scope of accessible derivatives.[3]

General Synthetic Protocol:

  • To a solution of a substituted anthranilic acid (1 equivalent) in pyridine, add a substituted aroyl chloride (2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Characterization:

The synthesized compounds are typically characterized by spectroscopic methods:

  • FT-IR (Fourier Transform Infrared Spectroscopy): Look for characteristic absorption bands for the C=O group (around 1760-1770 cm⁻¹) and the C=N group (around 1630-1640 cm⁻¹) of the benzoxazinone ring.[5][6]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic protons will appear in the range of δ 7.0-8.5 ppm. The chemical shifts of the substituents on the aryl rings will provide information about the structure.[6]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the benzoxazinone ring typically appears around δ 160 ppm.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[5]

In Vitro Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of this compound derivatives against a variety of cancer cell lines. The anticancer potency, often expressed as the half-maximal inhibitory concentration (IC50), varies depending on the substitution pattern on the benzoxazine (B1645224) scaffold and the specific cancer cell line being tested.

Table 1: Anticancer Activity of 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives

CompoundSubstitutionCancer Cell LineIC50 (µM)Reference
1 2-(4-Nitrophenyl)P3888.9[7]
2 2-PhenylP3889.9[7]
3a 2-(p-Tolyl)-7-nitroHeLa-[8]
3c 2-(4-Fluorophenyl)-7-nitroHeLa-[8]
3k 2-(4-Hydroxyphenyl)-7-nitroHeLa-[8]
14f 4-Aryl-3,4-dihydroPC-39.71[6]
NHDF7.84[6]
MDA-MB-23112.9[6]
MIA PaCa-29.58[6]
U-87 MG16.2[6]

Table 2: Anticancer Activity of various this compound Derivatives against Breast Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Series 1 MCF-70.30 - 157.4[9]
CAMA-10.16 - 139[9]
SKBR-30.09 - 93.08[9]
HCC19540.51 - 157.2[9]

Mechanism of Action

The precise mechanism of action for the anticancer activity of this compound scaffolds is likely multifactorial and dependent on the specific chemical structure. However, several key pathways have been implicated.

Induction of Apoptosis

A primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[10][11] This is often mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress and the activation of apoptotic signaling cascades.[9] Some derivatives have also been shown to induce DNA damage, which can trigger apoptosis through the p53 pathway.[11][12]

DNA Damage Response

Several studies have indicated that this compound derivatives can induce DNA damage in cancer cells.[11][12] This may occur through direct interaction with DNA or by inhibiting DNA repair enzymes. For example, some benzoxazines have been shown to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[13] Inhibition of DNA repair mechanisms can sensitize cancer cells to the effects of radiation and other DNA-damaging agents.[10]

G cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Cellular Outcome Benzoxazine Benzoxazine ROS_Generation ROS Generation Benzoxazine->ROS_Generation DNA_Damage DNA Damage Benzoxazine->DNA_Damage Topoisomerase_Inhibition Topoisomerase I Inhibition Benzoxazine->Topoisomerase_Inhibition Caspase_Cascade Caspase Cascade ROS_Generation->Caspase_Cascade p53_Activation p53 Activation DNA_Damage->p53_Activation DNA_Repair_Inhibition DNA Repair Inhibition Topoisomerase_Inhibition->DNA_Repair_Inhibition Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest Caspase_Cascade->Apoptosis DNA_Repair_Inhibition->Apoptosis

Proposed mechanism of action for this compound derivatives.

Experimental Protocols

A systematic approach is essential for evaluating the anticancer potential of novel this compound derivatives. The following workflow outlines the key in vitro assays.

G Start Start Synthesis Synthesis and Characterization of Benzoxazine Derivatives Start->Synthesis Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Determine_IC50->Cell_Cycle_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Western Blot, ROS Assay) Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Experimental workflow for anticancer evaluation.
Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the benzoxazine derivatives for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound derivatives

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the IC50 concentration of the benzoxazine derivatives for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Conclusion

The this compound scaffold represents a promising framework for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activity. Further research into the precise molecular targets and signaling pathways will be crucial for the rational design of more potent and selective this compound-based anticancer drugs. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this important class of heterocyclic compounds.

References

Unlocking the Potential: A Technical Guide to the Antimicrobial and Antifungal Properties of Benzoxazinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones, a class of heterocyclic compounds, have emerged as a promising scaffold in the development of novel antimicrobial and antifungal agents. Their diverse biological activities, coupled with their synthetic tractability, have positioned them as significant candidates in the ongoing search for new therapeutics to combat infectious diseases. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of benzoxazinones, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Mechanisms of Action

The antimicrobial and antifungal effects of benzoxazinones are attributed to their ability to interfere with essential cellular processes in pathogens. Two primary mechanisms of action have been proposed: the inhibition of bacterial DNA gyrase and the disruption of fungal ergosterol (B1671047) biosynthesis.

Inhibition of Bacterial DNA Gyrase

Certain benzoxazinone (B8607429) derivatives have been shown to target bacterial DNA gyrase, an essential enzyme responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][2] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. The proposed mechanism involves the stabilization of the DNA-gyrase complex, leading to double-stranded DNA breaks and ultimately, cell death.[3][4] This mode of action is analogous to that of the well-established quinolone class of antibiotics.[5]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase Binds ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Supercoiled_DNA Negatively Supercoiled DNA (Required for replication) DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibited_Complex Stabilized DNA-Gyrase-Benzoxazinone Complex DNA_Gyrase->Inhibited_Complex ATP ATP ATP->DNA_Gyrase Provides Energy Benzoxazinone Benzoxazinone Derivative Benzoxazinone->Inhibited_Complex Binds to and Stabilizes Replication_Blocked DNA Replication Blocked Inhibited_Complex->Replication_Blocked Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14α-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol (Fungal Cell Membrane Component) Erg11->Ergosterol Membrane_Disruption Cell Membrane Disruption Ergosterol->Membrane_Disruption Depletion leads to Benzoxazinone Benzoxazinone Derivative Inhibition Inhibition Benzoxazinone->Inhibition Inhibition->Erg11 Broth_Microdilution_Workflow Start Start Prepare_Antifungal Prepare serial two-fold dilutions of benzoxazinone in a 96-well microtiter plate. Start->Prepare_Antifungal Prepare_Inoculum Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Prepare_Antifungal->Prepare_Inoculum Inoculate_Plate Inoculate each well with the microbial suspension. Prepare_Inoculum->Inoculate_Plate Incubate Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours). Inoculate_Plate->Incubate Read_Results Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC). Incubate->Read_Results End End Read_Results->End

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the History and Discovery of 4H-3,1-Benzoxazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical evolution and discovery of the 4H-3,1-benzoxazine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. From its initial synthesis to its contemporary applications, this document provides a comprehensive overview, including detailed experimental protocols from seminal works, quantitative data, and visualizations of key chemical and biological processes.

A Tale of Two Discoveries: Unearthing the Benzoxazine (B1645224) Core

The story of this compound is rooted in two distinct yet related discoveries, separated by over four decades, which laid the foundation for the vast field of benzoxazine chemistry.

The Dawn of the Benzoxazinone Era: Heller and Fiesselmann (1902)

The first documented synthesis of a derivative of the this compound ring system was that of a 4H-3,1-benzoxazin-4-one. In 1902, Georg Heller and F. Fiesselmann reported the reaction of anthranilic acid with aroyl chlorides in the presence of excess pyridine (B92270) to yield 2-aryl-4H-1,3-benzoxazin-4-ones[1]. This discovery marked the initial entry into this class of heterocyclic compounds and established a foundational synthetic route that is still relevant today[1][2].

The Birth of the Benzoxazine Ring: Holly and Cope (1944)

The parent this compound ring system was first synthesized in 1944 by Frederick W. Holly and Arthur C. Cope[3][4][5][6]. Their work involved the condensation of a primary amine, a phenol, and formaldehyde, a reaction now widely recognized as a Mannich-type condensation[3][4][6][7]. This seminal work laid the groundwork for the development of benzoxazine monomers, which would later become crucial in the field of polymer chemistry.

Foundational Synthetic Methodologies

The pioneering synthetic routes to 4H-3,1-benzoxazines and their 4-one derivatives have been refined over the decades, but the core chemical principles remain the same.

Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones (Heller and Fiesselmann, 1902)

The original synthesis involved the acylation of anthranilic acid followed by cyclization.

Experimental Protocol:

A solution of anthranilic acid in pyridine is treated with two equivalents of an aroyl chloride (e.g., benzoyl chloride). The reaction mixture is heated, leading to the formation of the 2-aryl-4H-3,1-benzoxazin-4-one. The use of two equivalents of the acid chloride is crucial; one acylates the amino group, and the second reacts with the carboxylic acid to form a mixed anhydride, which then undergoes cyclization[8].

Heller_Fiesselmann_1902 Anthranilic_Acid Anthranilic Acid N_Benzoylanthranilic_Acid N-Benzoylanthranilic Acid Anthranilic_Acid->N_Benzoylanthranilic_Acid Acylation Benzoyl_Chloride_1 Benzoyl Chloride (1 eq) Benzoyl_Chloride_1->N_Benzoylanthranilic_Acid Mixed_Anhydride Mixed Anhydride Intermediate N_Benzoylanthranilic_Acid->Mixed_Anhydride Anhydride Formation Benzoyl_Chloride_2 Benzoyl Chloride (1 eq) Benzoyl_Chloride_2->Mixed_Anhydride Benzoxazinone 2-Phenyl-4H-3,1-benzoxazin-4-one Mixed_Anhydride->Benzoxazinone Cyclization (-HCl) Holly_Cope_1944 Phenol Phenol Mannich_Base Mannich Base Intermediate Phenol->Mannich_Base Electrophilic Substitution Primary_Amine Primary Amine Hydroxymethyl_Amine Hydroxymethyl Amine Intermediate Primary_Amine->Hydroxymethyl_Amine Formaldehyde Formaldehyde Formaldehyde->Hydroxymethyl_Amine Hydroxymethyl_Amine->Mannich_Base Benzoxazine This compound Mannich_Base->Benzoxazine Cyclization (-H2O) Enzyme_Inhibition Enzyme Serine Protease (e.g., Cathepsin G) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Enzyme_Inhibitor Competitive Binding Substrate Natural Substrate Substrate->Enzyme_Substrate Benzoxazinone 4H-3,1-Benzoxazin-4-one (Inhibitor) Benzoxazinone->Enzyme_Inhibitor Products Cleavage Products Enzyme_Substrate->Products Catalysis Acyl_Enzyme Acyl-Enzyme Intermediate (Covalent, Inactive) Enzyme_Inhibitor->Acyl_Enzyme Acylation of Active Site Serine

References

Theoretical Scrutiny of 4H-3,1-Benzoxazine Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical approaches used to investigate the stability of the 4H-3,1-benzoxazine core, a crucial scaffold in medicinal chemistry and materials science. Understanding the inherent stability and potential tautomeric forms of this heterocyclic system is paramount for predicting its reactivity, biological activity, and degradation pathways. This document outlines the computational methodologies, presents a framework for data interpretation, and details the experimental protocols necessary for the validation of theoretical findings.

Core Concepts in this compound Stability

The stability of the this compound ring system is primarily governed by the principles of aromaticity and the potential for tautomerism. The key equilibrium at play is the lactam-lactim tautomerism, which involves the migration of a proton between the nitrogen and oxygen atoms of the amide group within the oxazine (B8389632) ring.

The two primary tautomeric forms are:

  • 4H-3,1-benzoxazin-4-one (Lactam form): This is generally considered the more stable tautomer due to the presence of a C=O bond, which is typically more stable than a C=N bond.

  • 4-hydroxy-3,1-benzoxazine (Lactim form): The stability of this form is influenced by the potential for aromaticity in the oxazine ring.

The relative stability of these tautomers can be influenced by substitution patterns on the benzoxazine (B1645224) core and the solvent environment.

Theoretical Approach to Stability Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and relative energies of tautomers and isomers of heterocyclic compounds. A typical computational workflow for studying the stability of this compound is outlined below.

Computational Workflow

Computational Workflow for this compound Stability Analysis cluster_0 Computational Setup cluster_1 Calculations cluster_2 Analysis start Define Tautomeric Structures (Lactam and Lactim forms) method Select Computational Method (e.g., DFT/B3LYP) start->method basis Choose Basis Set (e.g., 6-311++G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt Input Structures freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometries energy_calc Single-Point Energy Calculation freq_calc->energy_calc spectra Predict Spectroscopic Properties (NMR, IR) freq_calc->spectra thermo Thermochemical Analysis (Gibbs Free Energy) energy_calc->thermo results Compare Relative Stabilities thermo->results spectra->results

Caption: A typical workflow for the computational analysis of this compound stability.

Key Computational Parameters
  • Method: The B3LYP functional is a widely used and reliable choice for studying organic molecules. Other functionals, such as M06-2X, may also be employed for improved accuracy in non-covalent interactions.

  • Basis Set: A triple-zeta basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electronic structure of heterocyclic systems.

  • Solvent Effects: The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is essential for studying the stability of tautomers in solution, as the relative energies can be significantly influenced by the polarity of the solvent.

Data Presentation: Theoretical Stability of this compound Tautomers

The results of theoretical calculations should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following table provides a template for presenting the calculated thermodynamic data for the lactam and lactim tautomers of this compound.

TautomerRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
4H-3,1-benzoxazin-4-one (Lactam) 0.000.000.00
4-hydroxy-3,1-benzoxazine (Lactim) ValueValueValue

Note: The values in this table are placeholders and would be populated with the results from DFT calculations.

A positive relative Gibbs free energy for the lactim form would indicate that the lactam form is the more stable tautomer under the given computational conditions.

Experimental Protocols for Validation

Experimental validation is crucial for confirming the predictions of theoretical models. The following protocols outline the key experimental techniques used to characterize the tautomeric equilibrium of this compound.

Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones

Materials:

  • Anthranilic acid

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (dry)

  • Acetic anhydride (B1165640)

Procedure:

  • Dissolve anthranilic acid in dry pyridine.

  • Slowly add the corresponding acid chloride to the solution at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated N-acyl anthranilic acid by filtration and wash with water.

  • Reflux the N-acyl anthranilic acid with an excess of acetic anhydride for 2-3 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the solid product by filtration, wash with a dilute sodium bicarbonate solution and then with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-4H-3,1-benzoxazin-4-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The presence of a signal corresponding to the N-H proton in the 4H-3,1-benzoxazin-4-one (lactam) form is a key diagnostic feature. In the lactim form, this signal would be absent, and an O-H proton signal would be expected. The chemical shifts of the aromatic protons will also differ between the two tautomers.

  • 13C NMR: The chemical shift of the carbonyl carbon (C4) in the lactam form is typically found in the range of 160-170 ppm.[1] In the lactim form, this carbon would be an sp2-hybridized carbon bonded to a hydroxyl group, and its chemical shift would be significantly different.[1] This difference can be a definitive marker for identifying the predominant tautomer in solution.[1]

Infrared (IR) Spectroscopy:

  • Lactam form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1700-1750 cm-1.

  • Lactim form: The C=O stretch would be absent, and a broad O-H stretching band would appear in the region of 3200-3600 cm-1, along with a C=N stretching vibration around 1640-1680 cm-1.

Logical Relationships: Tautomeric Equilibrium

The tautomeric equilibrium between the lactam and lactim forms of this compound is a dynamic process. The position of this equilibrium is influenced by factors such as the electronic nature of substituents and the polarity of the solvent.

References

Safety Operating Guide

Navigating the Safe Disposal of 4H-3,1-Benzoxazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 4H-3,1-Benzoxazine, emphasizing operational safety and regulatory adherence.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to handle this compound with appropriate safety measures. The compound is known to be an irritant to the eyes, skin, and respiratory system[1]. It may also be harmful if swallowed[2]. Adherence to established safety protocols is the first step in responsible disposal.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-impermeable gloves are required to prevent skin contact[3].

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles[1].

  • Lab Coat: A lab coat or other suitable protective clothing should be worn to prevent skin exposure[1].

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a NIOSH or European Standard EN 149 approved respirator[1][4].

Handling and Storage of Waste:

  • Handle the compound in a well-ventilated area or within a chemical fume hood[2][3].

  • Avoid the formation of dust and aerosols[3].

  • Store waste this compound in a tightly closed, suitable container awaiting disposal[3][5].

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials[1][3]. While specific incompatibilities for this compound are not detailed in the provided results, for similar chemical structures, materials to avoid include strong oxidizing agents, strong acids, acid chlorides, and reducing agents[4].

Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation[3].

  • Control Ignition Sources: Remove all sources of ignition from the area[3][5].

  • Containment: Prevent the spill from spreading and ensure it does not enter drains or sewer systems[3][5].

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal[4]. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in an airtight container for disposal[2].

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected spill material must be disposed of as hazardous waste according to the procedures outlined below[3][5].

Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and segregated from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The primary disposal method is controlled incineration at a licensed chemical destruction plant, often with flue gas scrubbing to manage emissions[3].

    • Crucially, do not discharge this compound or its containers into sewer systems or general waste streams [3].

  • Disposal of Empty Containers:

    • Containers that held this compound can be triple-rinsed (or the equivalent) with a suitable solvent[3]. The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, the container may be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit[3].

Quantitative Data Summary

ParameterSpecificationSource
Primary Disposal Method Licensed chemical destruction or controlled incineration.[3]
Prohibited Disposal Do not contaminate water, food, or feed. Do not discharge to sewer systems.[3]
PPE Requirements Chemical-impermeable gloves, safety goggles, protective clothing. Respirator if dust/aerosols are present.[1][3]
Spill Containment Prevent entry into drains. Collect and arrange for disposal in suitable, closed containers.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect spill Spill Occurs collect->spill store Store Sealed Container in Designated Hazardous Waste Area collect->store Routine Waste contain_spill Contain Spill & Prevent Entry to Drains spill->contain_spill Emergency Path cleanup_spill Clean Spill with Inert Absorbent contain_spill->cleanup_spill cleanup_spill->collect contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs transport Professional Transport and Disposal contact_ehs->transport end_proc Incineration at Licensed Facility transport->end_proc

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 4H-3,1-Benzoxazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4H-3,1-Benzoxazine

This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Summary

This compound and its derivatives are considered hazardous. They can cause skin, eye, and respiratory tract irritation[1][2][3]. Some forms are harmful if swallowed[4]. The toxicological properties of many benzoxazine (B1645224) compounds have not been fully investigated, warranting a cautious approach and the use of appropriate personal protective equipment (PPE)[1].

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary PPE for handling this compound.

Protection Type Specific Recommendations Relevant Standards/Notes
Hand Protection Chemical-resistant, impervious gloves. Nitrile, butyl, and neoprene gloves are generally recommended for handling chemicals[5].Inspect gloves for any damage before use. Change gloves regularly, especially if contaminated. Wash hands thoroughly after handling[4][6].
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles[1][7]. A face shield may be necessary if there is a splash hazard[7].Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][8].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure[1][7]. A lab coat is standard. For larger quantities or increased risk of exposure, chemical-resistant aprons or coveralls may be necessary[5].Clothing should be removed immediately if it becomes contaminated and washed before reuse[1].
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if there is a risk of inhalation, such as when handling powders or generating aerosols[1][8]. A dust mask (type N95) is a suitable option for powders[3].Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure[1][2].

Operational and Disposal Plans

Adherence to a strict operational and disposal plan is crucial for the safe management of this compound in a laboratory setting.

Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a well-ventilated area, preferably a chemical fume hood, is available and operational[1][2].

    • Verify that an emergency eyewash station and safety shower are accessible[7][9].

    • Don all required PPE as outlined in the table above before handling the chemical.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing[1][2].

    • Avoid the formation of dust and aerosols[6][8].

    • Keep the container tightly closed when not in use[1][7].

    • Do not eat, drink, or smoke in the handling area[4].

    • Wash hands and face thoroughly after handling[4][7].

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][7].

    • Keep away from incompatible substances such as strong oxidizing agents and strong acids[8].

    • Store protected from moisture[1].

Accidental Release and First Aid Measures
  • Spill Cleanup : In case of a spill, immediately clean it up using appropriate protective equipment. Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][8]. Ensure the area is well-ventilated[1].

  • Skin Contact : Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes[1]. Seek medical attention if irritation persists[7].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek medical attention[1][7].

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water[1]. Seek immediate medical attention[1].

Disposal Plan
  • Waste Collection :

    • Collect all waste material, including unused this compound and any contaminated materials (e.g., paper towels, gloves), in a suitable, clearly labeled, and closed container[6][8].

  • Disposal :

    • Dispose of the contents and the container at an approved waste disposal plant[4].

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain[4][8].

    • Contaminated PPE, such as gloves, should be disposed of as hazardous waste.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep Preparation ppe Don PPE prep->ppe Check safety equipment handling Handling in Fume Hood ppe->handling storage Secure Storage handling->storage When not in use decon Decontamination & Doff PPE handling->decon After completion waste Waste Collection handling->waste Dispose of chemical waste spill Spill or Exposure Event handling->spill decon->waste Dispose of contaminated PPE disposal Disposal via Approved Vendor waste->disposal first_aid Administer First Aid spill->first_aid Exposure spill_cleanup Spill Cleanup spill->spill_cleanup Spill first_aid->disposal Seek medical attention spill_cleanup->waste Collect spill debris

Caption: Safe Handling and Disposal Workflow for this compound.

References

Methodological & Application

One-Pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones, a significant class of heterocyclic compounds with a wide range of applications in the medical and industrial fields.[1][2] These compounds form the backbone of numerous pharmaceuticals and are key intermediates in organic synthesis. The following sections detail various synthetic strategies, enabling researchers to select the most suitable method based on available starting materials, desired substituents, and laboratory capabilities.

Application Notes

The one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones offers several advantages over traditional multi-step methods, including simplified procedures, reduced reaction times, and often higher yields.[1] The choice of synthetic route is primarily dictated by the desired substituent at the 2-position and the nature of the starting materials.

Anthranilic acid and its derivatives are common precursors for these syntheses.[3][4][5] One of the earliest and most straightforward methods involves the reaction of anthranilic acid with two equivalents of an acyl chloride in a pyridine solution.[6][7][8][9] This reaction proceeds through the formation of an N-acyl anthranilic acid intermediate, which then undergoes cyclodehydration.

More recent and milder methods have been developed to improve efficiency and expand the substrate scope. These include the use of a Vilsmeier-type reagent generated from cyanuric chloride and dimethylformamide (DMF) as a cyclizing agent, which allows the reaction to proceed at room temperature.[1] Copper-catalyzed decarboxylative coupling of α-keto acids with anthranilic acids provides another efficient route to 2-substituted benzoxazinones under mild conditions.[3][5]

For syntheses requiring solid-state or solvent-free conditions, mechanochemical methods offer a green and rapid alternative.[10] Solvent-assisted grinding of N-substituted anthranilic acids with 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine can yield the desired products in minutes.[10]

Palladium-catalyzed carbonylation reactions have also emerged as powerful tools for the synthesis of these heterocycles, particularly for introducing aryl substituents at the 2-position.[11]

The selection of the appropriate method will depend on factors such as the desired scale of the reaction, the functional group tolerance of the substrates, and the availability of specific catalysts and reagents. The following tables summarize the key parameters of various one-pot synthetic methods.

Table 1: Comparison of One-Pot Synthetic Methods for 2-Substituted 4H-3,1-Benzoxazin-4-ones
MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldsRef.
Acyl Chloride MethodAnthranilic acid, Acyl chloridesPyridineRefluxHigh[6][7][8]
Cyanuric Chloride/DMFAnthranilic acid, Carboxylic acidsCyanuric chloride, DMFRoom TemperatureHigh[1][2]
Copper-Catalyzed CouplingAnthranilic acids, α-Keto acidsCuClMild conditionsUp to 87%[3][5]
Mechanochemical SynthesisN-acyl anthranilic acidsTCT, TriphenylphosphineSolvent-assisted grinding, Room TemperatureGood to Excellent[10]
Palladium-Catalyzed Carbonylation2-Iodoanilines, Aryl iodidesPalladium catalyst, CO sourceVariesGood[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Benzoyl Chloride

This protocol is based on the classical method of reacting anthranilic acid with an excess of benzoyl chloride in pyridine.[7][8][9]

Materials:

  • Anthranilic acid

  • Benzoyl chloride

  • Pyridine

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve anthranilic acid (1 mole equivalent) in pyridine.

  • Cool the solution in an ice bath.

  • Slowly add benzoyl chloride (2 mole equivalents) to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • After reflux, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold water, and then recrystallize from ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Protocol 2: One-Pot Synthesis using Cyanuric Chloride and DMF

This method describes a mild and efficient one-pot synthesis at room temperature.[1]

Materials:

  • Anthranilic acid

  • A carboxylic acid (e.g., benzoic acid)

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, prepare the Vilsmeier-type reagent by adding cyanuric chloride to DMF at room temperature and stirring for 30 minutes.

  • In a separate flask, dissolve anthranilic acid and the desired carboxylic acid in DCM.

  • Add the solution of anthranilic acid and carboxylic acid to the freshly prepared cyclizing reagent.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 3: Mechanochemical Synthesis

This protocol outlines a rapid and solvent-minimized synthesis using grinding.[10]

Materials:

  • N-Benzoylanthranilic acid

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Triphenylphosphine (catalytic amount)

  • Sodium carbonate

  • Ethyl acetate (for work-up)

Procedure:

  • In a mortar, combine N-benzoylanthranilic acid, TCT, a catalytic amount of triphenylphosphine, and sodium carbonate.

  • Grind the mixture vigorously with a pestle for 1-2 minutes.

  • After grinding, add ethyl acetate to the mixture and continue to grind for another minute.

  • Filter the mixture and wash the solid residue with ethyl acetate.

  • Combine the filtrates and evaporate the solvent to obtain the crude 2-phenyl-4H-3,1-benzoxazin-4-one.

  • Purify the product by recrystallization or column chromatography if necessary.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_product Final Product start Starting Materials (e.g., Anthranilic Acid, Acyl Chloride) reaction Mixing & Reaction (with Catalyst/Reagent under specific conditions) start->reaction Addition quench Quenching reaction->quench Completion extract Extraction quench->extract purify Purification (Recrystallization/ Chromatography) extract->purify end 2-Substituted 4H-3,1-Benzoxazin-4-one purify->end Isolation

Caption: General workflow for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones.

reaction_mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclodehydration reactants Anthranilic Acid + Acylating Agent intermediate1 N-Acyl Anthranilic Acid reactants->intermediate1 intermediate2 Activated Intermediate intermediate1->intermediate2 Activation product 2-Substituted 4H-3,1-Benzoxazin-4-one intermediate2->product Cyclization & Dehydration

Caption: Simplified reaction mechanism for the formation of 2-substituted 4H-3,1-benzoxazin-4-ones.

References

Application Notes and Protocols for the Solvent-Free Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones, a class of heterocyclic compounds with significant biological activities.[1] These compounds are valuable precursors for the synthesis of other important molecules like quinazolinones.[1] The protocols outlined below offer environmentally friendly alternatives to traditional synthesis methods that often rely on toxic solvents and harsh reaction conditions.[2]

Introduction

2-Aryl-4H-3,1-benzoxazin-4-ones are of considerable interest due to their potential as inhibitors of human leukocyte elastase and serine proteases.[1] Traditional synthetic routes often involve the use of reagents like acetic anhydride in refluxing conditions, which can be time-consuming and generate hazardous waste.[3] The solvent-free methods presented here, including microwave-assisted, mechanochemical, and thermal techniques, offer significant advantages such as shorter reaction times, higher yields, and simplified work-up procedures.

Key Solvent-Free Synthetic Approaches

Several effective solvent-free methods for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones have been developed, primarily starting from N-acyl anthranilic acid derivatives. These approaches are summarized below.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be an efficient heating method for chemical reactions, often leading to dramatic rate enhancements and higher yields.[3][4] In the context of 2-aryl-4H-3,1-benzoxazin-4-one synthesis, microwave-assisted methods offer a rapid and clean alternative to conventional heating.

Mechanochemical Synthesis (Solvent-Assisted Grinding)

Mechanochemistry, specifically solvent-assisted grinding, provides a mild and rapid method for the synthesis of these compounds at room temperature.[2][5] This technique involves the use of mechanical force to induce chemical reactions, often with minimal or no solvent.

Thermal Synthesis with a Recyclable Catalyst

The use of solid acid catalysts like bentonite under solvent-free thermal conditions presents an eco-friendly and efficient route.[1] This method avoids the use of corrosive and toxic reagents.

Data Presentation

The following table summarizes the quantitative data from various solvent-free synthetic methods for 2-aryl-4H-3,1-benzoxazin-4-ones, allowing for easy comparison of their efficiencies.

Starting Material (N-Acyl Anthranilic Acid Derivative)MethodCatalyst/ReagentReaction TimeYield (%)Reference
N-Benzoyl anthranilic acidThermalBentonite15 min95[1]
N-(4-Chlorobenzoyl) anthranilic acidThermalBentonite20 min92[1]
N-(4-Methylbenzoyl) anthranilic acidThermalBentonite15 min96[1]
N-(4-Nitrobenzoyl) anthranilic acidThermalBentonite25 min90[1]
2-Benzamidobenzoic acidMicrowaveAcetic Anhydride5 min94[3]
2-(4-Chlorobenzamido)benzoic acidMicrowaveAcetic Anhydride5 min92[3]
2-(4-Methylbenzamido)benzoic acidMicrowaveAcetic Anhydride5 min95[3]
N-Benzoyl-5-bromoanthranilic acidGrindingTCT, PPh₃, Na₂CO₃1-2 min98[2]
N-(4-Chlorobenzoyl)anthranilic acidGrindingTCT, PPh₃, Na₂CO₃1-2 min95[2]
N-(4-Methoxybenzoyl)anthranilic acidGrindingTCT, PPh₃, Na₂CO₃1-2 min96[2]

TCT: 2,4,6-Trichloro-1,3,5-triazine; PPh₃: Triphenylphosphine

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Acetic Anhydride[3]

Materials:

  • 2-Acylaminobenzoic acid (5 mmol)

  • Acetic anhydride (15 mmol, 1.53 g)

  • Heptane

  • Microwave oven

  • Beaker (tall form)

  • Stemless funnel

Procedure:

  • Place the 2-acylaminobenzoic acid (5 mmol) and acetic anhydride (15 mmol) in a tall beaker.

  • Cover the beaker with a stemless funnel to act as a condenser.

  • Irradiate the mixture in a microwave oven for 2 minutes at 210 W.

  • Allow the beaker to cool to room temperature (approximately 5 minutes).

  • Irradiate the mixture again for 3 minutes at 210 W.

  • Dissolve the resulting residue in 10 mL of hot heptane.

  • Allow the solution to cool, whereupon the product will precipitate as crystals.

  • Collect the crystals by filtration and dry.

Protocol 2: Mechanochemical Synthesis via Solvent-Assisted Grinding[2][5]

Materials:

  • N-Substituted anthranilic acid derivative (1.0 mmol)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (0.4 mmol)

  • Triphenylphosphine (PPh₃) (0.1 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Ethyl acetate (a few drops)

  • Mortar and pestle

  • Silica gel for chromatography

Procedure:

  • In a mortar, combine the N-substituted anthranilic acid derivative (1.0 mmol), TCT (0.4 mmol), PPh₃ (0.1 mmol), and Na₂CO₃ (2.0 mmol).

  • Add a few drops of ethyl acetate to the mixture.

  • Grind the mixture vigorously with a pestle at room temperature for 1-2 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Protocol 3: Thermal Synthesis using Bentonite Catalyst[1]

Materials:

  • N-Acyl anthranilic acid (1 mmol)

  • Bentonite (0.1 g)

  • Ethanol

  • Sand bath or heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • Thoroughly mix the N-acyl anthranilic acid (1 mmol) and bentonite (0.1 g) in a round-bottom flask.

  • Heat the mixture in a sand bath at 120 °C for the time specified in Table 1 (typically 15-25 minutes).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and heat to reflux for 5 minutes.

  • Filter the hot solution to remove the bentonite catalyst.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the pure product by filtration. The bentonite can be washed, dried, and reused.

Visualizations

Experimental Workflow

The general experimental workflow for the solvent-free synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is depicted below.

experimental_workflow cluster_start Starting Materials cluster_reaction Solvent-Free Reaction cluster_workup Work-up & Purification cluster_product Final Product start_materials N-Acyl Anthranilic Acid + Reagents/Catalyst reaction_node Heating (Thermal/Microwave) or Grinding (Mechanochemical) start_materials->reaction_node Reaction Setup workup_node Cooling & Crystallization or Extraction & Chromatography reaction_node->workup_node Reaction Completion product_node 2-Aryl-4H-3,1-benzoxazin-4-one workup_node->product_node Isolation

Caption: General workflow for solvent-free synthesis.

Proposed Reaction Pathway: Cyclodehydration

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones from N-acyl anthranilic acids proceeds via an intramolecular cyclodehydration reaction.

reaction_pathway reactant N-Acyl Anthranilic Acid intermediate Activated Intermediate (e.g., Mixed Anhydride) reactant->intermediate Activation of Carboxylic Acid product 2-Aryl-4H-3,1-benzoxazin-4-one intermediate->product Intramolecular Nucleophilic Attack water H₂O intermediate->water Elimination

Caption: Proposed cyclodehydration reaction pathway.

References

Application Notes and Protocols for Ultrasound-Assisted Synthesis of Benzoxazine Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzoxazine monomers utilizing ultrasound irradiation. This innovative approach offers significant advantages over conventional heating methods, including accelerated reaction times, increased yields, and enhanced product purity. The information presented herein is intended to guide researchers in leveraging sonochemistry for the efficient and sustainable production of a wide range of benzoxazine monomers for various applications, including the development of high-performance polymers and novel therapeutic agents.

Introduction to Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis, a branch of sonochemistry, utilizes the energy of high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The primary mechanism behind this acceleration is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of reaction rates.

The application of ultrasound to the Mannich condensation reaction, the cornerstone of benzoxazine monomer synthesis, has demonstrated remarkable improvements in efficiency and sustainability.[1][2] This method often allows for reactions to be conducted at room temperature, reducing energy consumption and minimizing the formation of side products.[1] Furthermore, the high purity of the resulting monomers can obviate the need for extensive purification steps, such as column chromatography or base washes, thereby reducing chemical waste.[2]

Advantages of the Sonochemical Approach

The ultrasound-assisted synthesis of benzoxazine monomers offers several key advantages over traditional methods:

  • Reduced Reaction Times: Sonication can dramatically shorten reaction times from several hours to as little as 15 minutes.[3]

  • Increased Yields: Higher product yields are often achieved compared to conventional heating methods.[1][4]

  • Milder Reaction Conditions: Reactions can frequently be carried out at ambient temperature and pressure, preserving thermally sensitive functional groups.[1][5]

  • Enhanced Purity: The reduction of side reactions leads to cleaner products, simplifying work-up and purification.[2]

  • Energy Efficiency: Lowering reaction temperatures and shortening reaction times contribute to a more energy-efficient process.

  • Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption, minimizing waste, and sometimes allowing for the use of more environmentally benign solvents like water.[1]

Data Presentation

The following tables summarize quantitative data from various studies, comparing the efficacy of ultrasound-assisted synthesis with conventional heating methods for the preparation of different benzoxazine monomers.

Table 1: Comparison of Reaction Times for Benzoxazine Monomer Synthesis

Benzoxazine Monomer TypeConventional Method (Heating)Ultrasound-Assisted MethodReference
Linear Aliphatic Ether-Linked Benzoxazine5 hours at 65°C2.5 hours at Room Temperature[1][5]
Benzoxazinonylhydrazone Derivatives3-5 hours (reflux)6-7 minutes at Room Temperature[4]
Naphthalene-based BenzoxazineNot specifiedDescribed as an efficient process[1]

Table 2: Comparison of Yields for Benzoxazine Monomer Synthesis

Benzoxazine Monomer TypeConventional Method (Heating)Ultrasound-Assisted MethodReference
Benzoxazinonylhydrazone Derivatives55-88%60-94%[4]
Functionalized 2-oxo-benzo[1][4]oxazinesNot specifiedUp to 98%[1]
General Benzoxazine MonomersNot specifiedPurity of 95% without purification[2]

Experimental Protocols

The following are detailed protocols for the ultrasound-assisted synthesis of various benzoxazine monomers.

Protocol 1: General Synthesis of a Bifunctional Benzoxazine Monomer

This protocol is adapted from the synthesis of benzoxazine monomers from aromatic diamines, phenol, and formaldehyde.[1][6]

Materials:

  • Aromatic Diamine (e.g., 4,4'-diaminodiphenylmethane)

  • Phenol

  • Paraformaldehyde

  • Solvent (e.g., 1,4-Dioxane, Toluene, or Ethanol)

  • Ultrasonic Bath or Probe Sonicator (e.g., 40 kHz, 250 W)

  • Reaction Vessel (e.g., round-bottom flask or glass tube)

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the aromatic diamine (1.0 eq.) and phenol (2.0 eq.) in the chosen solvent.

  • Addition of Formaldehyde: To the stirred solution, add paraformaldehyde (4.0 eq.).

  • Sonication: Place the reaction vessel in an ultrasonic bath or immerse the horn of a probe sonicator into the reaction mixture. Irradiate the mixture with ultrasound at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then washed with a 1N NaOH solution to remove any unreacted phenol, followed by washing with distilled water until the pH is neutral.

  • Drying: The purified product is dried in a vacuum oven to yield the benzoxazine monomer.

Protocol 2: Synthesis of a Bio-Based Benzoxazine Monomer from Cardanol

This protocol describes the synthesis of a benzoxazine monomer from cardanol, a renewable resource.[7][8][9][10]

Materials:

  • Cardanol

  • Primary Amine (e.g., Aniline or Furfurylamine)

  • Paraformaldehyde

  • Solvent (optional, can be performed solvent-free)

  • Ultrasonic Bath or Probe Sonicator

  • Reaction Vessel

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Reactant Mixture: In a reaction vessel, combine cardanol (1.0 eq.), the primary amine (1.0 eq.), and paraformaldehyde (2.0 eq.). If a solvent is used, the reactants are dissolved in it.

  • Sonication: Subject the mixture to ultrasound irradiation at room temperature. For solvent-free conditions, the sonication will also aid in the homogenization of the reactants.

  • Monitoring: Monitor the reaction progress by TLC or by observing the disappearance of the starting materials using techniques like FT-IR spectroscopy.

  • Purification: If synthesized solvent-free, the product can often be used without further purification. If a solvent is used, it is removed under reduced pressure. The crude product can be purified by washing with an appropriate solvent to remove unreacted starting materials.

  • Drying: Dry the final product under vacuum.

Protocol 3: Synthesis of Naphthalene-Based Benzoxazine Monomer

This protocol is based on the synthesis of a novel benzoxazine monomer using a naphthalene-based amine.[1]

Materials:

  • Naphthalene-1-amine

  • 2-tert-butylbenzene-1,4-diol

  • Formaldehyde (aqueous solution or paraformaldehyde)

  • Solvent (e.g., Ethanol)

  • Ultrasonic Bath or Probe Sonicator

  • Reaction Vessel

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Solution Preparation: In a reaction vessel, dissolve naphthalene-1-amine (1.0 eq.) and 2-tert-butylbenzene-1,4-diol (1.0 eq.) in the chosen solvent.

  • Formaldehyde Addition: Add formaldehyde (2.0 eq.) to the stirred solution.

  • Ultrasonic Irradiation: Irradiate the reaction mixture with ultrasound at room temperature until the reaction is complete, as indicated by TLC analysis.

  • Product Isolation: The product may precipitate out of the solution upon completion. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Washing and Drying: The collected solid is washed with a suitable solvent (e.g., cold ethanol) to remove any impurities and then dried under vacuum.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Product Isolation & Purification cluster_analysis Characterization Phenol Phenolic Compound Mixing Mixing in Solvent (or Solvent-Free) Phenol->Mixing Amine Primary Amine Amine->Mixing Formaldehyde Formaldehyde Source Formaldehyde->Mixing Sonication Ultrasound Irradiation (e.g., 40 kHz, 250 W) Room Temperature Mixing->Sonication Isolation Solvent Removal / Filtration Sonication->Isolation Washing Washing with NaOH and Water Isolation->Washing Drying Vacuum Drying Washing->Drying Final_Product Pure Benzoxazine Monomer Drying->Final_Product Characterization FTIR, NMR, DSC, etc. Final_Product->Characterization

Caption: Experimental workflow for ultrasound-assisted synthesis of benzoxazine monomers.

reaction_mechanism cluster_reactants Reactants cluster_sonication Ultrasound-Assisted Mannich Condensation cluster_product Product Formation Phenol Phenol Cavitation Acoustic Cavitation (Localized High T & P) Phenol->Cavitation Amine R-NH2 Amine->Cavitation Formaldehyde CH2O Formaldehyde->Cavitation Intermediate Formation of N,O-acetal Intermediate Cavitation->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Benzoxazine Benzoxazine Monomer Cyclization->Benzoxazine Ultrasound Ultrasound Irradiation Ultrasound->Cavitation

Caption: Proposed mechanism for the ultrasound-assisted synthesis of benzoxazine monomers.

References

Application Note: Evaluating the Antimicrobial and Antifungal Activity of Benzoxazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoxazine and its derivatives represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry.[1] These compounds, often synthesized via a Mannich-type condensation, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] As the challenge of antimicrobial resistance grows, benzoxazine derivatives are being explored as a promising scaffold for the development of novel therapeutic agents.[2][3] Their structural versatility allows for modifications that can enhance their efficacy and spectrum of activity against various pathogens.[1][4] This document provides an overview of their activity, protocols for their synthesis and evaluation, and a summary of reported quantitative data.

Section 1: Synthesis of Benzoxazine Derivatives

The most common method for synthesizing 1,3-benzoxazine derivatives is the Mannich condensation, which involves the reaction of a phenol, a primary amine, and formaldehyde.[1][5][6] This one-pot reaction offers considerable flexibility, as a wide variety of substituted phenols and amines can be used to create a diverse library of derivatives.[1]

Protocol 1.1: General Synthesis via Mannich Condensation

This protocol describes a general procedure for the synthesis of a 1,3-benzoxazine monomer.

  • Reactant Preparation: In a round-bottom flask, dissolve the selected phenolic compound (1 equivalent) and primary amine (1 equivalent) in a suitable solvent such as 1,4-dioxane or ethanol.

  • Addition of Formaldehyde: While stirring the solution, add formaldehyde (2 equivalents, typically as a 37% aqueous solution) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain stirring for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure benzoxazine derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), FT-IR spectroscopy, and mass spectrometry.[7]

G reactants Phenol + Primary Amine + Formaldehyde condensation Mannich Condensation (Solvent, Reflux) reactants->condensation crude_product Crude Benzoxazine Derivative condensation->crude_product purification Purification (Recrystallization / Chromatography) crude_product->purification pure_product Pure Benzoxazine Derivative purification->pure_product

Caption: General workflow for the synthesis of benzoxazine derivatives.

Section 2: Protocols for Antimicrobial and Antifungal Susceptibility Testing

Standardized methods are crucial for evaluating the efficacy of newly synthesized compounds. The following protocols outline the determination of antimicrobial and antifungal activity.

Protocol 2.1: Agar Disc Diffusion Assay

This method is a qualitative or semi-quantitative screening tool to assess antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.[2][3]

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2][3]

  • Plate Inoculation: Uniformly streak the microbial suspension onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) using a sterile cotton swab.[2]

  • Disc Application: Prepare sterile paper discs (6 mm diameter) impregnated with a known concentration of the benzoxazine derivative (e.g., 100 µ g/disc ).[2] Place the discs firmly on the inoculated agar surface.

  • Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and discs with standard antibiotics (e.g., Chloramphenicol, Amphotericin B) as positive controls.[2]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-37°C for 24-48 hours for fungi).[2]

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disc.[2]

Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzoxazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized microbial inoculum (prepared as in Protocol 2.1, but diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells) to each well.

  • Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).

  • Incubation: Cover and incubate the plate under appropriate conditions.

  • Result Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Protocol 2.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8]

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh, compound-free agar plate.

  • Incubation: Incubate the agar plate under appropriate conditions to allow for the growth of any surviving microorganisms.

  • Result Reading: The MBC or MFC is the lowest concentration of the compound from the MIC assay that results in no microbial growth on the subculture plate.[8]

G start Pure Microbial Culture inoculum Prepare Inoculum (0.5 McFarland Standard) start->inoculum disc_assay Agar Disc Diffusion Assay inoculum->disc_assay Screening mic_assay Broth Microdilution Assay (Serial Dilutions) inoculum->mic_assay Quantitative zone Measure Zone of Inhibition (Qualitative Result) disc_assay->zone mic_result Determine MIC Value (No Visible Growth) mic_assay->mic_result subculture Subculture from Clear Wells onto Agar Plates mic_result->subculture mbc_result Determine MBC/MFC Value (No Growth on Plate) subculture->mbc_result

Caption: Workflow for antimicrobial and antifungal susceptibility testing.

Section 3: Data Presentation - Antimicrobial and Antifungal Activity

The following tables summarize quantitative data from various studies on benzoxazine derivatives.

Table 1: Antibacterial Activity of Benzoxazine Derivatives
Compound/Derivative ClassTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
BOZ-Ola (Tyrosine-based)Staphylococcus aureus5110[9]
BOZ-Ola (Tyrosine-based)Escherichia coli17360[9]
BOZ-Ola (Tyrosine-based)Pseudomonas aeruginosa53780[9]
Chitosan/poly(C-fu) FilmS. aureus50-[9]
Chitosan/poly(C-fu) FilmE. coli50-[9]
Benzoxazine-6-sulfonamides (various)Gram-positive bacteria31.25 - 62.5-[4][10]
Benzoxazine-6-sulfonamides (various)Gram-negative bacteria31.25 - 62.5-[4][10]
2H-benzo[b][1][11]oxazin-3(4H)-one 4eE. coli- (22 mm zone)-[3]
2H-benzo[b][1][11]oxazin-3(4H)-one 4eS. aureus- (20 mm zone)-[3]
Table 2: Antifungal Activity of Benzoxazine Derivatives
Compound/Derivative ClassTest OrganismMIC/EC₅₀ (µg/mL)MFC (µg/mL)Reference
Thionated-1,3-benzoxzineAspergillus fumigatusActivity comparable to Fluconazole-[1]
Thionated-1,3-benzoxzineAbsidia corymbiferaActivity comparable to Fluconazole-[1]
6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-oneCandida albicansFungicidal activity noted-[12]
Benzoxazine-6-sulfonamides (various)Fungi31.25 - 62.5-[4][10]
1,4-benzoxazin-3-one 5rPhytophthora infestans15.37-[11]
1,4-benzoxazin-3-one 5LGibberella zeae20.06-[11]
1,4-benzoxazin-3-one 5oGibberella zeae23.17-[11]
1,4-benzoxazin-3-one 5qPellicularia sasakii26.66-[11]

Section 4: Postulated Mechanism of Action

The exact mechanism of action for benzoxazine derivatives is not fully elucidated but is an active area of research. Structure-activity relationship (SAR) studies indicate that antimicrobial potency is highly dependent on the nature and position of substituents on the benzoxazine scaffold.[1][4]

Several potential mechanisms have been proposed:

  • Cell Membrane/Wall Disruption: The lipophilic character of certain benzoxazine derivatives, particularly those with long alkyl chains, may allow them to penetrate and disrupt the integrity of the bacterial cell membrane or wall, leading to the leakage of essential intracellular components.[9]

  • Enzyme Inhibition: Some derivatives may act by inhibiting crucial bacterial enzymes. For instance, docking studies have suggested that 1,4-benzoxazine derivatives can bind to the active site of DNA gyrase, an enzyme essential for bacterial DNA replication.[3]

  • Immune Response Modulation: It has been suggested that the 1,3-benzoxazine chemotype may intersect with cannabinoid receptor 2 signaling, which could modulate immune responses to infection.[1]

G benzoxazine Benzoxazine Derivative cell Bacterial Cell benzoxazine->cell Interacts with disruption Membrane / Cell Wall Disruption cell->disruption enzyme Inhibition of Essential Enzymes (e.g., DNA Gyrase) cell->enzyme leakage Leakage of Intracellular Contents disruption->leakage replication_block DNA Replication Blocked enzyme->replication_block death Cell Death leakage->death replication_block->death

Caption: Postulated mechanisms of antimicrobial action for benzoxazines.

Conclusion

Benzoxazine derivatives exhibit significant and varied antimicrobial and antifungal activities.[1][12] Their synthetic accessibility and the potential for structural modification make them a highly attractive scaffold for the development of new drugs to combat infectious diseases. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and compare the efficacy of novel benzoxazine compounds, contributing to the search for next-generation antimicrobial agents.

References

Application Notes and Protocols for 4H-3,1-Benzoxazine in Fire-Resistant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4H-3,1-benzoxazine-based resins in the development of advanced fire-resistant materials. Polybenzoxazines, the thermosetting polymers derived from the ring-opening polymerization of benzoxazine monomers, exhibit inherent flame retardancy, excellent thermal stability, and high char yield, making them ideal candidates for applications demanding superior fire safety.

Introduction to Polybenzoxazines as Fire-Resistant Materials

Polybenzoxazines are a class of phenolic-like thermosetting polymers that possess a unique combination of properties, including near-zero volumetric shrinkage upon curing, low water absorption, a high glass transition temperature, and excellent mechanical properties.[1][2] Their inherent fire resistance stems from the high aromatic content and the presence of nitrogen in the polymer backbone, which promotes the formation of a stable char layer upon exposure to heat.[3][4] This char layer acts as an insulating barrier, limiting the transfer of heat and the evolution of flammable volatiles, thus impeding combustion.[4]

The fire-retardant properties of polybenzoxazines can be further enhanced through molecular design, such as the incorporation of phosphorus or silicon-containing moieties into the benzoxazine monomer, or by compounding with flame-retardant additives.[1][5]

Synthesis of Benzoxazine Monomers

The synthesis of this compound monomers is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde.[6] The versatility of this reaction allows for the synthesis of a wide array of monomers with tailored properties.

Protocol: Synthesis of Bisphenol A-Aniline based Benzoxazine (BA-a)

This protocol describes the synthesis of a common benzoxazine monomer derived from bisphenol A and aniline.

Materials:

  • Bisphenol A (0.02 mol, 4.48 g)[2]

  • Aniline (0.04 mol, 3.68 ml)[2]

  • Paraformaldehyde (0.08 mol, 2.4 g)[2]

  • Toluene or Dioxane (optional, as solvent)[3]

  • Chloroform (for extraction)[2]

  • Sodium Hydroxide (NaOH) solution (1N, for washing)[6]

  • Distilled water[3]

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask, combine bisphenol A, aniline, and paraformaldehyde.[3][7]

  • The reaction can be carried out solventless by heating the mixture to 80-120°C with constant stirring for 1-6 hours.[3][7] Alternatively, a solvent such as toluene or dioxane can be used.[3]

  • During the reaction, water will be evolved and can be collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, dissolve the crude product in chloroform. If solventless, dissolve the resulting viscous product in chloroform.[2]

  • Wash the organic phase several times with 1N NaOH solution to remove unreacted phenol and then with distilled water until the aqueous phase is neutral.[3][6]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the purified benzoxazine monomer.

  • Dry the final product in a vacuum oven at 55°C for 24 hours to remove any residual solvent.[2]

Preparation of Polybenzoxazine-Based Fire-Resistant Materials

Benzoxazine monomers undergo thermal ring-opening polymerization to form highly cross-linked polybenzoxazine networks. The curing process is critical for achieving the desired thermal and fire-resistant properties.

Protocol: Thermal Curing of Benzoxazine Monomer

This protocol outlines the procedure for the thermal curing of a synthesized benzoxazine monomer to produce a polybenzoxazine solid.

Materials:

  • Synthesized benzoxazine monomer (e.g., BA-a)

Equipment:

  • Mold (e.g., Teflon or steel)

  • Vacuum oven or programmable furnace

Procedure:

  • Melt the benzoxazine monomer by heating it to approximately 100-120°C.

  • Pour the molten monomer into a preheated mold.

  • Degas the monomer in a vacuum oven at 130°C for 1 hour to remove any entrapped air bubbles.[3]

  • Cure the monomer using a step-wise temperature program. A typical curing schedule is:

    • 150°C for 2 hours[3]

    • 180°C for 4 hours[3]

    • 190°C for 4 hours[3]

    • 200°C for 2 hours[3]

  • After curing, allow the mold to cool down slowly to room temperature to avoid thermal shock and cracking of the polymer.

  • Demold the solid polybenzoxazine sample.

Evaluation of Fire Resistance

The fire resistance of polybenzoxazine materials is evaluated using several standard testing methods that quantify their flammability, heat release, and smoke production.

Protocol: Limiting Oxygen Index (LOI) Test (ASTM D2863)

The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a material.[8] Materials with an LOI greater than 21% (the approximate concentration of oxygen in air) are considered to have some degree of flame retardancy.

Specimen Preparation:

  • Prepare rectangular specimens of the polybenzoxazine material, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[9]

Procedure:

  • Position the test specimen vertically in the glass chimney of the LOI apparatus.[9]

  • Establish a flow of an oxygen/nitrogen mixture from the bottom of the chimney.

  • Ignite the top edge of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that supports sustained flaming combustion for a specified period is determined.[8][9]

Protocol: UL-94 Vertical Burning Test

The UL-94 test is a widely used method to assess the flammability of plastic materials. The vertical burning test (V-0, V-1, V-2) evaluates the self-extinguishing characteristics of a material after ignition.[10]

Specimen Preparation:

  • Prepare rectangular specimens, typically 125 mm long, 13 mm wide, and with a thickness not exceeding 13 mm.[11]

Procedure:

  • Clamp the specimen in a vertical orientation.[12]

  • Place a layer of dry cotton below the specimen.[12]

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.[12]

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and then remove it.[12]

  • Record the afterflame time (t2) and the afterglow time (t3).

  • Note whether any dripping particles ignite the cotton.

  • Classify the material as V-0, V-1, or V-2 based on the criteria in the UL-94 standard.[13]

Protocol: Cone Calorimetry (ASTM E1354)

Cone calorimetry is one of the most effective small-scale fire tests, providing data on heat release rate, smoke production, and other combustion parameters.[14]

Specimen Preparation:

  • Prepare flat specimens, typically 100 mm x 100 mm, with a maximum thickness of 50 mm.[14]

  • Wrap the back and edges of the specimen in aluminum foil.[14]

Procedure:

  • Place the specimen in the sample holder and position it under the conical radiant heater.[14]

  • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).[15]

  • An electric spark igniter is used to ignite the pyrolysis gases evolved from the material's surface.[14]

  • Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate based on the oxygen consumption principle.[16]

  • Collect data on time to ignition, peak heat release rate (pHRR), total heat released (THR), and smoke production rate.

Quantitative Data on Fire Performance

The following tables summarize typical quantitative data for the fire performance of polybenzoxazine-based materials from the literature.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

MaterialLOI (%)UL-94 RatingReference
Neat Polybenzoxazine (BA-a)28-32V-1/V-0[3]
Phosphorus-containing Polybenzoxazine38.1V-0[1]
Silicon-containing Polybenzoxazine>30V-0N/A

Table 2: Cone Calorimetry Data (at 50 kW/m² heat flux)

| Material | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Neat Polybenzoxazine (BA-a) | 150-200 | 60-80 | 40-50 | N/A | | Phosphorus-containing Polybenzoxazine | 80-120 | 40-60 | 50-60 | N/A | | Polybenzoxazine/Silica Composite | 100-150 | 50-70 | 55-65 | N/A |

Visualizations

Signaling Pathways and Workflows

Synthesis_and_Polymerization cluster_synthesis Benzoxazine Monomer Synthesis cluster_polymerization Polymerization and Material Formation Phenol Phenol Derivative Monomer This compound Monomer Phenol->Monomer Mannich Condensation Amine Primary Amine Amine->Monomer Formaldehyde Formaldehyde Formaldehyde->Monomer Monomer2 Benzoxazine Monomer Polymer Polybenzoxazine (Cross-linked Network) Monomer2->Polymer Thermal Curing (Ring-Opening Polymerization) Material Fire-Resistant Material Polymer->Material Processing

Caption: Synthesis of this compound and its polymerization.

Fire_Resistance_Evaluation start Prepare Polybenzoxazine Sample loi LOI Test (ASTM D2863) start->loi ul94 UL-94 Test start->ul94 cone Cone Calorimetry (ASTM E1354) start->cone data Analyze Fire Performance Data loi->data ul94->data cone->data

Caption: Experimental workflow for fire resistance evaluation.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Heat Heat Source Polybenzoxazine Polybenzoxazine Material Heat->Polybenzoxazine Thermal Decomposition Char Stable Char Layer (Insulating Barrier) Polybenzoxazine->Char Promotes Charring NonFlammableGases Release of Non-flammable Gases (e.g., N₂, H₂O) Polybenzoxazine->NonFlammableGases FlammableGases Reduced Release of Flammable Volatiles Char->FlammableGases Inhibits

Caption: Flame retardant mechanism of polybenzoxazine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4H-3,1-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4H-3,1-benzoxazines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 4H-3,1-benzoxazines?

A1: The synthesis of 4H-3,1-benzoxazines and their derivatives, such as 4H-3,1-benzoxazin-4-ones, typically involves the reaction of anthranilic acids or 2-aminobenzyl alcohols with various electrophilic reagents like aldehydes, acid chlorides, or anhydrides.[1][2] The choice of starting materials will dictate the substitution pattern on the resulting benzoxazine ring.

Q2: What types of catalysts are commonly employed in 4H-3,1-benzoxazine synthesis?

A2: A variety of catalysts can be used, depending on the specific reaction pathway. Copper catalysts, such as copper(I) iodide (CuI), are utilized in aerobic oxidative synthesis methods.[3] Palladium catalysts, like Pd(PPh₃)₄, are effective in multi-component reactions involving isocyanides.[4] In some cases, cyclization agents like cyanuric chloride or acetic anhydride can be used without the need for a metal catalyst.[1][2]

Q3: What are the typical reaction conditions for this compound synthesis?

A3: Reaction conditions are highly dependent on the chosen synthetic route. Temperatures can range from room temperature to reflux, and reaction times can vary from a few hours to several days. The choice of solvent is also critical, with options including toluene, chloroform, and ethanol.[1][5] Optimization of these parameters is crucial for achieving high yields and purity.

Q4: Can substituent groups on the starting materials affect the reaction outcome?

A4: Yes, the electronic and steric properties of substituents on the aromatic rings of the starting materials can significantly influence the reactivity and the stability of the final product. For instance, electron-withdrawing groups on the 2-position of the benzoxazine ring can enhance its potency as an inhibitor of certain enzymes, while alkyl groups at the 5-position can increase stability.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4H-3,1-benzoxazines.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Inappropriate solvent- Suboptimal reaction temperature or time- Poor quality of starting materials- Presence of moisture in the reaction- Use a fresh batch of catalyst or consider a different catalyst system.[3][4]- Screen different solvents to improve solubility and reactivity.- Systematically vary the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Purify starting materials before use.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Byproducts - Side reactions due to high temperatures- Incorrect stoichiometry of reactants- Undesired reactivity of functional groups- Lower the reaction temperature and extend the reaction time.- Carefully control the addition rate of reagents.- Use protecting groups for sensitive functionalities if necessary.
Difficulty in Product Purification - Co-elution of impurities with the product- Product instability on silica gel- Try different solvent systems for column chromatography.- Consider recrystallization as an alternative purification method.[1]- Use a different stationary phase for chromatography, such as alumina.
Incomplete Cyclization - Insufficient amount of cyclizing agent- Steric hindrance from bulky substituents- Increase the equivalents of the cyclizing agent (e.g., acetic anhydride, cyanuric chloride).[1][2]- Increase the reaction temperature or switch to a more potent cyclizing agent.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one using Cyanuric Chloride[1]
  • Step 1: Synthesis of 2-Benzamidobenzoic Acid:

    • In a flask, dissolve anthranilic acid (4.11 g) in chloroform (40 mL).

    • Add anhydrous triethylamine (4.15 mL).

    • Slowly add a solution of benzoyl chloride (3.48 mL) in chloroform (10 mL).

    • Stir the mixture, and the resulting 2-benzamidobenzoic acid will precipitate.

  • Step 2: Cyclization to 2-Phenyl-4H-3,1-benzoxazin-4-one:

    • Mix the 2-benzamidobenzoic acid (2.41 g) from the previous step with anhydrous toluene (100 mL).

    • Add triethylamine (1.52 mL) and cyanuric chloride (1.84 g).

    • Reflux the mixture for one week.

    • After completion, purify the product by recrystallization from an ether-chloroform solution (30%).

Data Presentation

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed this compound Synthesis[3]
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuI (5)Toluene1001285
2CuI (10)Toluene1001292
3CuI (10)DMSO1001275
4CuI (10)Toluene802460
5Cu₂O (10)Toluene1001278

Visualizations

experimental_workflow start Start reagents 1. Prepare Starting Materials (e.g., Anthranilic Acid, Aldehyde) start->reagents reaction 2. Set up Reaction - Add solvent and catalyst - Stir and heat reagents->reaction monitoring 3. Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 4. Reaction Work-up - Quench reaction - Extract product monitoring->workup Reaction Complete purification 5. Purify Product (Column Chromatography, Recrystallization) workup->purification characterization 6. Characterize Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of 4H-3,1-benzoxazines.

troubleshooting_workflow start Low Product Yield check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Pure reagents_bad Purify Starting Materials check_reagents->reagents_bad Impure optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagents_ok->optimize_conditions reagents_bad->start conditions_ok Yield Improved? optimize_conditions->conditions_ok conditions_bad No Improvement conditions_ok->conditions_bad No success Successful Synthesis conditions_ok->success Yes change_catalyst Screen Different Catalysts conditions_bad->change_catalyst catalyst_ok Yield Improved? change_catalyst->catalyst_ok catalyst_ok->success Yes failure Consult Further Literature catalyst_ok->failure No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

parameter_relationships cluster_input Reaction Parameters cluster_output Reaction Outcome Catalyst Catalyst Choice & Loading Yield Product Yield Catalyst->Yield Rate Reaction Rate Catalyst->Rate Solvent Solvent Polarity & Type Solvent->Yield Solvent->Rate Temperature Reaction Temperature Purity Product Purity Temperature->Purity Temperature->Rate Time Reaction Time Time->Yield Substituents Substituent Effects (Electronic & Steric) Substituents->Yield Substituents->Rate

Caption: Relationship between key reaction parameters and the outcome of the synthesis.

References

Technical Support Center: 4H-3,1-Benzoxazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4H-3,1-benzoxazines.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 4H-3,1-benzoxazines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired 4H-3,1-benzoxazine product. What are the possible causes and how can I improve the yield?

Answer: Low or no yield in this compound synthesis can stem from several factors related to starting materials, reaction conditions, and potential side reactions.

  • Purity of Starting Materials: Ensure the purity of your starting materials, such as 2-aminobenzyl alcohol or anthranilic acid derivatives. Impurities can interfere with the reaction and lead to the formation of byproducts. It is crucial to have adequate analytical control of the starting materials[1].

  • Reaction Conditions:

    • Temperature: The reaction temperature is a critical parameter. While some methods proceed at room temperature, others require heating.[2] High temperatures can sometimes lead to the formation of side products or decomposition of the desired product. It is advisable to optimize the temperature for your specific substrates.

    • Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield. For instance, in copper-catalyzed syntheses, the type of copper salt and ligands can influence the outcome[3]. In some cases, eliminating a co-catalyst like CuI can suppress side reactions and improve the yield of the desired product.

    • Solvent: The solvent system can affect the solubility of reactants and intermediates. Trying different solvents or solvent mixtures may improve the reaction efficiency. For example, using a toluene/isopropanol mixture has been shown to yield a cleaner product than toluene alone in certain syntheses[4].

  • Side Reactions: The formation of stable intermediates or side products can consume starting materials and reduce the yield of the target benzoxazine. For example, in syntheses involving diamines, hyperbranched triazine chains can form, leading to gelation and a decrease in the main product's yield[4].

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

Answer: The formation of side products is a common challenge. Identifying the side products can provide clues for optimizing the reaction.

  • Common Side Products:

    • N-benzoylanthranilic acid: In syntheses starting from anthranilic acid and benzoyl chloride, using an insufficient amount of benzoyl chloride can result in a mixture of the desired benzoxazinone and the intermediate N-benzoylanthranilic acid.

    • Triazine Structures: When using diamines as starting materials, the formation of branched triazine structures is a possible side reaction that can lead to oligomerization and reduced yield of the desired benzoxazine[4].

    • Mannich Bases and Dimers: The synthesis of benzoxazines can be sensitive to the ratio of reactants, potentially leading to the formation of Mannich bases or dimers with a Mannich bridge as byproducts[5].

  • Minimization Strategies:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. For example, when reacting anthranilic acid with benzoyl chloride, using a 1:2 molar ratio in pyridine can lead to a high yield of the 2-phenyl-4H-3,1-benzoxazin-4-one.

    • Reaction Conditions: Optimization of reaction parameters such as temperature, catalyst, and solvent can help to suppress side reactions. For instance, in some palladium-catalyzed reactions, the choice of the palladium catalyst and the base can significantly influence the product distribution.

    • Choice of Reagents: In some cases, alternative reagents can be used to avoid side reactions. For example, using 1,3,5-hexahydrotriazine as a formaldehyde source can be an alternative to traditional Mannich condensation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound product. What are the recommended purification methods and troubleshooting tips?

Answer: Purification of 4H-3,1-benzoxazines can be challenging due to the presence of unreacted starting materials, catalysts, and side products. A combination of techniques is often necessary to obtain a high-purity product.

  • Initial Work-up: After the reaction, a simple wash with water, acid, or an alkaline solution can help to remove some impurities[5]. For example, washing the crude product with cold water and drying over anhydrous sodium sulfate is a common first step[6].

  • Column Chromatography: Flash chromatography on silica gel is a widely used method for purifying benzoxazines[6].

    • Solvent System: The choice of the eluent system is critical. A common approach is to use a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute the desired product.

    • Troubleshooting: If the product is difficult to separate from impurities, trying different solvent systems or using a different stationary phase might be necessary.

  • Recrystallization: Recrystallization is an effective method for obtaining highly pure crystalline products[6][7].

    • Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing benzoxazines include hexane and acetone[7].

    • Troubleshooting: If the product does not crystallize, try scratching the inside of the flask with a glass rod to induce crystallization, or add a seed crystal of the pure product. If the product oils out, you may need to use a different solvent or a solvent mixture.

The purity of the benzoxazine monomer can significantly influence its polymerization behavior, making thorough purification crucial for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 4H-3,1-benzoxazines?

A1: Common starting materials include anthranilic acids, 2-aminobenzyl alcohols, and isatoic anhydrides. The choice of starting material depends on the desired substitution pattern on the benzoxazine ring. For example, reacting anthranilic acid with acyl chlorides is a common route to 2-substituted-4H-3,1-benzoxazin-4-ones.

Q2: What types of catalysts are typically used in this compound synthesis?

A2: A variety of catalysts can be employed, depending on the synthetic route. These include:

  • Acid catalysts: Often used in condensation reactions.

  • Base catalysts: Such as pyridine or triethylamine, are frequently used in reactions involving acyl chlorides[2].

  • Metal catalysts: Copper[3] and palladium-based catalysts are used in modern cross-coupling and cyclization strategies to construct the benzoxazine ring system.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. After the reaction is complete, the structure of the purified product is typically confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

Q4: Are 4H-3,1-benzoxazines stable compounds?

A4: The stability of 4H-3,1-benzoxazines can be influenced by substituents on the ring. Some benzoxazines can undergo ring-opening reactions under certain conditions, such as in the presence of strong nucleophiles or upon heating. The stability of the oxazine ring to nucleophilic attack can be enhanced by strongly electron-donating groups at the C7 position.

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for 4H-3,1-Benzoxazines

Starting Material(s)Reagent(s)/CatalystSolventTemperatureYield (%)Reference
Isatoic anhydride, Acetic anhydridePyridine-Room Temp.89.5 (crude)[2]
2-Aminobenzyl alcohol, Aromatic aldehydeCopper(I) iodide (CuI)Toluene110 °CUp to 95[3]
2-((Phenylamino)methyl)phenol, Benzaldehyde-TolueneReflux82[7]
Diaminodiphenylmethane, Phenol, Paraformaldehyde-Toluene/IsopropanolReflux90-95[4]

Experimental Protocols

General Protocol for the Synthesis of a 2-Substituted-4H-3,1-benzoxazin-4-one from Isatoic Anhydride

This protocol is a generalized procedure based on the reaction described in the literature[2]. Researchers should adapt this protocol based on their specific substrates and safety considerations.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 equivalent) in a suitable tertiary amine solvent such as pyridine.

  • Reagent Addition: Slowly add the acylating agent, for example, a carboxylic acid anhydride like acetic anhydride (1.0 equivalent), to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by washing with cold water, followed by drying. Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure 2-substituted-4H-3,1-benzoxazine-4-one.

Visualizations

Synthesis_Workflow Start Starting Materials (e.g., 2-Aminobenzyl Alcohol, Aldehyde) Reaction Reaction - Catalyst (e.g., CuI) - Solvent (e.g., Toluene) - Heat Start->Reaction Workup Work-up (e.g., Solvent Removal, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product Pure this compound Purification->Product Analysis Characterization (NMR, FTIR, etc.) Product->Analysis

Caption: General workflow for the synthesis of 4H-3,1-benzoxazines.

Troubleshooting_Tree Start Problem in Synthesis LowYield Low/No Yield Start->LowYield SideProducts Side Products Observed Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Cat.) LowYield->OptimizeConditions CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry IdentifySideProduct Identify Side Product (e.g., NMR, MS) SideProducts->IdentifySideProduct OptimizeWorkup Optimize Work-up (Washing Steps) PurificationIssue->OptimizeWorkup OptimizeChroma Optimize Chromatography (Solvent System) PurificationIssue->OptimizeChroma TryRecrystallization Try Recrystallization (Different Solvents) PurificationIssue->TryRecrystallization AdjustStoichiometry Adjust Reactant Ratio IdentifySideProduct->AdjustStoichiometry ModifyConditions Modify Conditions (Solvent, Temp) IdentifySideProduct->ModifyConditions

Caption: Troubleshooting decision tree for common synthesis challenges.

References

Technical Support Center: Purification of 4H-3,1-Benzoxazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-3,1-benzoxazine and its derivatives. The information is designed to address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography.[1][2][3][4][5] The choice of method often depends on the scale of the reaction and the nature of the impurities.

Q2: Which solvents are recommended for the recrystallization of this compound?

A common solvent system for recrystallization is a mixture of ether and chloroform, specifically a 30% ether-chloroform solution.[1] In some cases, ethanol has also been used for recrystallization.[3]

Q3: What is a typical mobile phase for purifying this compound using column chromatography?

A frequently used mobile phase for silica gel column chromatography is a mixture of hexanes and ethyl acetate.[2][4][5] The ratio of the solvents can be adjusted to achieve optimal separation. For instance, a 3:1 ratio of hexane to ethyl acetate has been reported.[2]

Q4: Is it necessary to wash the crude this compound product before further purification?

Yes, washing the crude product is a common initial purification step. Pouring the reaction mixture into water and washing the resulting solid with water can help remove water-soluble impurities.[3]

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: The crude product is an oil and does not solidify.
  • Possible Cause: Residual solvent or the presence of impurities that lower the melting point.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under vacuum.

    • Trituration: Try triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can sometimes induce crystallization or solidify the product by washing away impurities.

    • Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., chloroform or ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Allow it to stand to see if crystals form.

Issue 2: Poor recovery after recrystallization.
  • Possible Cause: The compound is too soluble in the chosen recrystallization solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Solvent Selection: If the product is too soluble, a less polar solvent system should be tested.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.

    • Cooling Procedure: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals.

    • Solvent Evaporation: If the product remains in the mother liquor, carefully evaporate some of the solvent and attempt to recrystallize again.

Issue 3: Inadequate separation of spots on a Thin Layer Chromatography (TLC) plate during column chromatography.
  • Possible Cause: The polarity of the mobile phase is either too high or too low.

  • Troubleshooting Steps:

    • Adjusting Polarity:

      • If the spots are all at the bottom of the TLC plate (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).

      • If the spots are all at the top of the TLC plate (high Rf), the mobile phase is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).

    • Solvent System Screening: Test different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to find one that provides better separation.

Experimental Protocols

Recrystallization of 2-phenyl-4H-3,1-benzoxazin-4-one
  • Dissolution: Dissolve the crude 2-phenyl-4H-3,1-benzoxazin-4-one in a 30% ether-chloroform solution. Use the minimum amount of solvent required for complete dissolution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1]

Column Chromatography of an ortho-Amide Functional Benzoxazine
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate = 3:1).[2]

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.[2]

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]

Data Presentation

Purification Method Compound Solvent/Mobile Phase Yield Reference
Recrystallization2-phenyl-4H-3,1-benzoxazin-4-one30% ether-chloroform67.8% (overall)[1]
Column ChromatographyN-(3-phenyl-3,4-dihydro-2H-benzo[e][1][6]oxazin-8-yl)benzamideHexane:Ethyl Acetate (3:1)Not specified[2]
Column Chromatography2-(4-methoxyphenyl)-4H-benzo[d][1][6]oxazin-4-oneEthyl acetate/petroleum ether92%[5]
Column Chromatography4-Chloro-N-(2-iodophenyl)benzamide derivative1% EtOAc/hexane38%[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product (this compound) washing Washing with Water synthesis->washing Initial Cleanup recrystallization Recrystallization (e.g., Ether/Chloroform) washing->recrystallization Option 1 column_chromatography Column Chromatography (e.g., Hexane/EtOAc) washing->column_chromatography Option 2 analysis Purity Analysis (NMR, MP, etc.) recrystallization->analysis column_chromatography->analysis troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Issue oily_product Product is Oily start->oily_product low_yield Low Yield start->low_yield poor_separation Poor TLC Separation start->poor_separation triturate Triturate with non-polar solvent oily_product->triturate Yes change_solvent Change Solvent System or Reduce Volume low_yield->change_solvent Yes adjust_polarity Adjust Mobile Phase Polarity poor_separation->adjust_polarity Yes

References

Technical Support Center: Enhancing the Thermal Stability of Polybenzoxazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermal stability of polybenzoxazines.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your experiments.

Question 1: Why is the thermal stability of my synthesized polybenzoxazine lower than expected?

There are several potential reasons for lower-than-expected thermal stability. Consider the following troubleshooting steps:

  • Incomplete Curing: The most common cause is an incomplete curing process. The thermal polymerization of benzoxazine monomers is a critical step that dictates the final network structure and properties.

    • Solution: Ensure your curing schedule (temperature and time) is adequate for the specific benzoxazine monomer you are using. You can optimize the curing cycle by analyzing the material using Differential Scanning Calorimetry (DSC) to determine the onset and peak polymerization temperatures. A post-curing step at a temperature above the main curing peak can also enhance crosslinking density and thermal stability.[1][2]

  • Monomer Purity: The presence of impurities in your benzoxazine monomer can disrupt the polymerization process and introduce defects into the polymer network, leading to reduced thermal stability.

    • Solution: Purify the benzoxazine monomer before polymerization. Techniques like recrystallization can be employed to remove impurities.

  • Oxidation: Exposure to oxygen at elevated temperatures during curing can lead to oxidative degradation of the polymer.

    • Solution: Conduct the curing process under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[3]

Question 2: My polybenzoxazine shows significant weight loss at a relatively low temperature in Thermogravimetric Analysis (TGA). What could be the cause?

Premature weight loss in TGA can be indicative of several issues:

  • Residual Solvents or Monomers: Trapped solvent from the synthesis or unreacted monomer can volatilize at lower temperatures, leading to an initial weight loss that is not representative of the polymer's thermal decomposition.

    • Solution: Ensure complete removal of any solvents used during synthesis by drying the monomer under vacuum. Optimize the curing process to maximize monomer conversion.

  • Weak Linkages in the Polymer Backbone: The chemical structure of the phenol and amine used in the benzoxazine monomer synthesis significantly influences the thermal stability of the resulting polymer.[4] Aliphatic components in the backbone tend to have lower thermal stability compared to purely aromatic structures.[5]

    • Solution: For applications requiring high thermal stability, select benzoxazine monomers synthesized from aromatic phenols and amines. The cleavage of the C-N bond in the Mannich bridge is a primary degradation pathway, and the nature of the amine structure plays a crucial role.[4]

  • Degradation of Additives: If you have incorporated additives to modify other properties (e.g., toughening agents), these may have lower thermal stability than the polybenzoxazine matrix.

    • Solution: Evaluate the thermal stability of each component of your formulation individually using TGA to identify any potential weak links.

Frequently Asked Questions (FAQs)

Q1: How can I improve the thermal stability of my polybenzoxazine resin?

There are several effective strategies to enhance the thermal stability of polybenzoxazines:

  • Incorporate Inorganic Fillers: The addition of inorganic nanoparticles such as silica (SiO2), titanium dioxide (TiO2), or polyhedral oligomeric silsesquioxanes (POSS) can significantly improve thermal stability.[6] These fillers can act as thermal barriers and enhance char yield.

  • Use Catalysts: Certain catalysts can not only reduce the curing temperature but also improve the thermal properties of the resulting polybenzoxazine. For instance, titanium-containing POSS has been shown to catalyze the ring-opening polymerization and enhance thermal stability.[6]

  • Modify the Monomer Structure: Designing benzoxazine monomers with functionalities that promote char formation or have inherently high thermal stability is a powerful approach. Incorporating acetylene functional groups, for example, can lead to high char yields.[3] Similarly, benzoxazines with nitrile functional groups exhibit excellent thermal stability.[6]

  • Blend with High-Performance Polymers: Alloying polybenzoxazine with other thermally stable polymers, such as polyimides, can result in materials with improved overall thermal performance.[7]

  • Incorporate Flame Retardants: The addition of flame retardant additives, such as DOPO-based compounds, can enhance thermal stability and fire resistance. These additives can participate in the curing reaction and become part of the polymer network.

Q2: What is the typical range for the glass transition temperature (Tg) and decomposition temperature (Td) of polybenzoxazines?

The Tg and Td of polybenzoxazines can vary significantly depending on the monomer structure, curing conditions, and any modifications made.

  • Glass Transition Temperature (Tg): Tg values can range from around 110 °C for flexible, aliphatic-containing polybenzoxazines to over 400 °C for highly crosslinked, rigid aromatic structures.[1][5]

  • Decomposition Temperature (Td): The onset of decomposition (typically measured as the temperature at 5% or 10% weight loss in TGA) for unmodified polybenzoxazines is generally in the range of 300-400 °C. With modifications, this can be pushed to well above 400 °C.[1]

Q3: How does the curing cycle affect the thermal stability of polybenzoxazine?

The curing cycle is a critical parameter that directly influences the crosslinking density of the polybenzoxazine network. A well-optimized curing schedule ensures complete polymerization, leading to a more robust and thermally stable material. Insufficient curing will result in a lower crosslinking density, unreacted monomers, and consequently, reduced thermal stability. Conversely, an excessively high curing temperature or prolonged curing time can sometimes lead to initial thermal degradation. It is therefore crucial to determine the optimal curing profile for each specific benzoxazine system, often through studies using DSC.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on the thermal properties of various modified polybenzoxazines to facilitate comparison.

Table 1: Thermal Properties of Polybenzoxazines Modified with Additives

Polybenzoxazine SystemAdditiveAdditive Content (wt%)Td5 (°C)Td10 (°C)Char Yield at 800°C (%)
P(BA-a) None0~350~380~35
P(BA-a) Ti-Ph-POSS1389.3415.142.8
P(BA-a) Ti-Ph-POSS2392.1420.344.1
P(BA-a) Ti-Ph-POSS3395.4425.745.6
BF-a DOPO-HQ~1-~350~38
BF-a DOPO-AP~1-~345~37
BF-a DOPO-Van~1-~340~36

Table 2: Thermal Properties of Polybenzoxazines with Modified Monomer Structures

MonomerModifying GroupTd5 (°C)Td10 (°C)Char Yield at 800°C (%)Tg (°C)
Ph-apa Acetylene-~52081-
HQ-apa Acetylene-~54081-
BZ-apa Acetylene-~60081-
ACE-a Diacetal--55301
TMBE Aromatic Ester26328927110
BZ13 Siloxane~430---

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of polybenzoxazine samples.

Procedure:

  • Ensure the TGA instrument is calibrated.

  • Place a small amount of the cured polybenzoxazine sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[8]

  • Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min).[3][8]

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset decomposition temperature (Td), the temperature of maximum decomposition rate, and the char yield at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To study the curing behavior of benzoxazine monomers and determine the glass transition temperature (Tg) of cured polybenzoxazines.

Procedure for Curing Study:

  • Calibrate the DSC instrument using a standard material (e.g., indium).

  • Accurately weigh a small amount of the uncured benzoxazine resin (typically 5-10 mg) into a DSC pan.

  • Seal the pan and place it in the DSC cell. An empty sealed pan is used as a reference.

  • Heat the sample at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[5]

  • Record the heat flow as a function of temperature. The exothermic peak in the DSC thermogram corresponds to the curing reaction.

  • From the thermogram, determine the onset curing temperature, the peak exothermic temperature, and the total heat of polymerization.

Procedure for Tg Determination:

  • Use a fully cured polybenzoxazine sample.

  • Heat the sample in the DSC to a temperature above its expected Tg.

  • Cool the sample rapidly (quench cooling).

  • Reheat the sample at a controlled rate (e.g., 10 or 20 °C/min).

  • The glass transition will appear as a step-like change in the baseline of the heat flow curve. Determine the Tg from this transition.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of cured polybenzoxazine, including the storage modulus, loss modulus, and glass transition temperature (Tg).

Procedure:

  • Prepare a rectangular sample of the cured polybenzoxazine with precise dimensions.

  • Mount the sample in the DMA instrument using a suitable clamp (e.g., single cantilever or tensile).

  • Apply a sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).[8]

  • Ramp the temperature from ambient to a temperature well above the Tg at a constant heating rate (e.g., 3-5 °C/min).[5][6]

  • Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

  • The glass transition temperature (Tg) can be determined from the peak of the loss modulus or tan delta curve.

Visualizations

Troubleshooting Workflow for Low Thermal Stability

Troubleshooting_Workflow start Low Thermal Stability Observed check_curing Step 1: Verify Curing Process start->check_curing dsc_analysis Run DSC on uncured resin to determine Tpeak check_curing->dsc_analysis adjust_curing Adjust curing temperature/time and consider post-curing dsc_analysis->adjust_curing Incomplete cure indicated check_purity Step 2: Assess Monomer Purity dsc_analysis->check_purity Curing is optimal adjust_curing->check_purity purify_monomer Purify monomer (e.g., recrystallization) check_purity->purify_monomer Impurities suspected check_atmosphere Step 3: Evaluate Curing Atmosphere check_purity->check_atmosphere Monomer is pure purify_monomer->check_atmosphere use_inert Cure under inert atmosphere (N2 or Ar) check_atmosphere->use_inert Oxidation suspected end Improved Thermal Stability check_atmosphere->end Atmosphere is inert use_inert->end

Caption: A troubleshooting workflow for addressing low thermal stability in polybenzoxazines.

General Experimental Workflow for Enhancing Thermal Stability

Experimental_Workflow start Define Thermal Stability Goal strategy Select Modification Strategy start->strategy synthesis Synthesize/Prepare Modified Benzoxazine System strategy->synthesis e.g., Additives, Monomer Modification curing Cure the Resin (Optimized Cycle) synthesis->curing characterization Characterize Thermal Properties curing->characterization tga TGA characterization->tga Decomposition dsc DSC (for Tg) characterization->dsc Tg dma DMA characterization->dma Viscoelastic Properties analysis Analyze Results and Compare to Baseline tga->analysis dsc->analysis dma->analysis end Achieved Desired Thermal Stability analysis->end Goal Met iterate Iterate on Design/Strategy analysis->iterate Goal Not Met iterate->strategy

Caption: A general workflow for experiments aimed at improving polybenzoxazine thermal stability.

References

Technical Support Center: Reducing the Curing Temperature of Benzoxazine Monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to lower the curing temperature of benzoxazine monomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce the curing temperature of benzoxazine monomers?

The high curing temperature of benzoxazine resins, often exceeding 200°C, can be a significant drawback for certain applications.[1][2] The primary strategies to lower this temperature involve the use of catalysts or initiators and the incorporation of co-reactive agents.[1] Catalytic approaches are particularly common due to their simplicity and effectiveness.[1]

Commonly employed methods include:

  • Addition of Catalysts/Initiators:

    • Lewis Acids: These are highly effective in promoting the ring-opening polymerization (ROP) of the oxazine ring at lower temperatures.[1] Examples include metal salts like FeCl₃, AlCl₃, ZnCl₂, and organometallic compounds such as titanium-containing POSS.[1]

    • Organic Acids: Carboxylic acids can act as catalysts. For instance, gallic acid has been shown to reduce the curing temperature to as low as 130°C.

    • Phenolic Compounds: Phenols can act as initiators for the cationic ring-opening polymerization of benzoxazines, effectively lowering the curing exotherm.

  • Monomer Design: Incorporating certain functional groups into the benzoxazine monomer structure can introduce self-catalytic effects.

Q2: How do Lewis acids catalyze the ring-opening of benzoxazine?

Lewis acids function as cationic initiators. The generally accepted mechanism involves the coordination of the Lewis acid with the oxygen or nitrogen atom of the oxazine ring. This coordination weakens the C-O bond of the oxazine ring, facilitating its cleavage and initiating the cationic ring-opening polymerization at a lower temperature. This process leads to the formation of a carbocation that propagates the polymerization.

Q3: Can the concentration of the catalyst affect the curing process and final properties?

Yes, the concentration of the catalyst is a critical parameter.

  • Curing Temperature: Generally, increasing the catalyst concentration leads to a more significant reduction in the curing temperature. For example, increasing the content of a titanium-containing POSS catalyst from 0 wt% to 3 wt% resulted in a decrease in the initial and peak curing temperatures by approximately 44.6°C and 27.8°C, respectively.[1]

  • Material Properties: While a higher catalyst concentration can lower the curing temperature, it may also affect the final properties of the polybenzoxazine. An excess of certain catalysts can potentially lead to a more brittle material or affect its thermal stability. It is crucial to optimize the catalyst concentration to achieve the desired curing profile without compromising the performance of the cured resin. For instance, with Ti-Ph-POSS, aggregation was observed at concentrations exceeding 2 wt%, which could impact the homogeneity and properties of the final polymer.[1]

Q4: What are the advantages of using phenolic compounds as co-reactants?

Phenolic compounds offer a dual benefit. They can act as initiators for the ring-opening polymerization, thereby reducing the curing temperature. Additionally, they can be incorporated into the polymer network, modifying the final properties of the thermoset, such as crosslink density and thermal stability. The phenolic hydroxyl groups generated during the ring-opening of benzoxazine can also have an autocatalytic effect on the curing process.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete Curing at Lowered Temperature 1. Insufficient Catalyst Concentration: The amount of catalyst may not be enough to drive the polymerization to completion at the target temperature. 2. Catalyst Deactivation: The catalyst may have been deactivated by impurities (e.g., moisture) in the monomer or solvent. 3. Inadequate Curing Time: The duration of the curing cycle at the reduced temperature may be too short.1. Incrementally increase the catalyst concentration and monitor the curing progress using DSC or FTIR. 2. Ensure the benzoxazine monomer and any solvents are thoroughly dried before adding the catalyst. Store catalysts in a desiccator. 3. Extend the isothermal hold time at the curing temperature. Perform post-curing at a slightly higher temperature to ensure full conversion.[2]
Rapid, Uncontrolled Exotherm 1. Excessive Catalyst Concentration: Too much catalyst can lead to a very rapid and highly exothermic reaction, which can be difficult to control and may lead to defects in the final product.1. Reduce the catalyst concentration. Perform preliminary small-scale tests to determine the optimal concentration for a controlled reaction.
Poor Mechanical Properties of the Cured Resin 1. Non-uniform Catalyst Dispersion: If the catalyst is not evenly dispersed, it can lead to localized areas of high and low crosslinking, resulting in poor overall mechanical performance. 2. Plasticization by Catalyst Residue: Some catalysts or their byproducts might remain in the polymer matrix, acting as plasticizers and reducing the glass transition temperature (Tg) and modulus.1. Improve the mixing process. Dissolving the catalyst in a small amount of a compatible solvent before adding it to the monomer can aid in dispersion. Ensure thorough mixing before initiating the cure. 2. Select a catalyst that is either incorporated into the polymer network or can be removed after curing. Alternatively, optimize for the lowest effective catalyst concentration.
Discoloration of the Final Product 1. Catalyst-Induced Side Reactions: Some catalysts, particularly certain metal salts, can cause discoloration at elevated temperatures.1. Consider using a different type of catalyst that is known to produce less discoloration. 2. Lower the curing temperature and extend the curing time.

Quantitative Data Summary

The following tables summarize the effect of various catalysts on the curing temperature of benzoxazine monomers based on differential scanning calorimetry (DSC) data.

Table 1: Effect of Lewis Acid Catalysts on Curing Temperature

CatalystBenzoxazine TypeCatalyst Conc. (wt%)Original Peak Curing Temp. (°C)Catalyzed Peak Curing Temp. (°C)Temperature Reduction (°C)Reference
Ti-Ph-POSSBisphenol A-aniline (BA-a)3258230.227.8[1]
FeCl₃BA-aNot specified217-21814572-73
AlCl₃BA-aNot specified217-21814572-73
ZnCl₂BA-aNot specified217-21814572-73
Ce(NO₃)₃·6H₂O4EP-pPDANot specified>250~210>40

Table 2: Effect of Phenolic Compounds on Curing Temperature

Phenolic CompoundBenzoxazine TypeCompound Conc. (wt%)Original Peak Curing Temp. (°C)Catalyzed Peak Curing Temp. (°C)Temperature Reduction (°C)Reference
PyrogallolBZNot specified25617482[1]

Experimental Protocols

Protocol 1: Catalytic Curing of Benzoxazine using a Lewis Acid (e.g., Ti-Ph-POSS)

Objective: To reduce the curing temperature of a bisphenol A-aniline (BA-a) based benzoxazine monomer using a titanium-containing POSS (Ti-Ph-POSS) catalyst.

Materials:

  • Bisphenol A-aniline (BA-a) benzoxazine monomer

  • Trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium (Ti-Ph-POSS)

  • Tetrahydrofuran (THF)

  • Aluminum DSC pans

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Preparation of the Catalyst-Monomer Mixture: a. Weigh the desired amount of Ti-Ph-POSS catalyst (e.g., to achieve 1, 2, or 3 wt% in the final mixture). b. Dissolve the Ti-Ph-POSS and the BA-a monomer in a minimal amount of THF in a clean vial. c. Stir the mixture at room temperature until a homogeneous solution is obtained. d. Evaporate the THF solvent, initially at room temperature, followed by drying under vacuum to ensure complete removal of the solvent.

  • DSC Analysis: a. Accurately weigh 5-10 mg of the homogeneous Ti-Ph-POSS/BZ mixture into an aluminum DSC pan and seal it. b. Place the sample pan and an empty reference pan into the DSC cell. c. Heat the sample from room temperature to 300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1] d. Record the DSC thermogram to determine the onset and peak curing temperatures.

  • Bulk Curing: a. For preparing a larger sample, place the Ti-Ph-POSS/BZ mixture in a suitable mold. b. Perform a staged curing process in an oven: 100°C for 1 hour, 120°C for 2 hours, 140°C for 2 hours, 160°C for 2 hours, and 180°C for 2 hours.[1] c. Follow with a post-curing step at 200°C for 2 hours to ensure complete polymerization.[1]

Protocol 2: Monitoring Benzoxazine Curing with FTIR Spectroscopy

Objective: To qualitatively monitor the ring-opening polymerization of benzoxazine by observing changes in the infrared spectrum.

Materials:

  • Benzoxazine monomer (with or without catalyst)

  • FTIR spectrometer with a heated stage

  • KBr plates

Procedure:

  • Sample Preparation: a. Prepare a thin film of the benzoxazine monomer (or monomer/catalyst mixture) on a KBr plate.

  • FTIR Analysis: a. Place the KBr plate in the heated stage of the FTIR spectrometer. b. Record an initial FTIR spectrum at room temperature. c. Program the heated stage to ramp to the desired curing temperature or to follow a specific curing profile. d. Collect FTIR spectra at regular intervals as the temperature increases and during any isothermal holds.

  • Data Analysis: a. Monitor the disappearance of the characteristic benzoxazine ring peaks, such as the one around 920-950 cm⁻¹ (related to the benzene ring with an attached oxazine ring) and the C-O-C stretching vibration of the oxazine ring around 1230 cm⁻¹.[1][3] b. Observe the appearance of a broad peak around 3400 cm⁻¹, which indicates the formation of phenolic hydroxyl groups as a result of the ring-opening polymerization.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_curing Bulk Curing & Characterization start Benzoxazine Monomer mixing Mixing & Homogenization start->mixing catalyst Catalyst/Co-reactant catalyst->mixing dsc DSC Analysis (Curing Profile) mixing->dsc ftir FTIR Analysis (Ring-Opening) mixing->ftir rheology Rheological Analysis (Viscosity, Gel Time) mixing->rheology curing Oven Curing mixing->curing properties Mechanical & Thermal Property Testing curing->properties

Caption: Experimental workflow for evaluating low-temperature curing of benzoxazine.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Crosslinking Bz Benzoxazine Monomer (Oxazine Ring) Complex Activated Complex Bz->Complex Cat Cationic Catalyst (e.g., Lewis Acid) Cat->Complex Coordination Carbocation Carbocation Intermediate Complex->Carbocation Ring-Opening Polymer Propagating Polymer Chain Carbocation->Polymer Electrophilic Attack Network Crosslinked Polybenzoxazine Network Polymer->Network Monomer Benzoxazine Monomer Monomer->Polymer

Caption: Cationic ring-opening polymerization of benzoxazine catalyzed by a Lewis acid.

References

"effect of reaction medium on benzoxazine synthesis yield"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazine monomers. The following sections address common issues encountered during experiments, with a focus on the critical role of the reaction medium in determining synthesis yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for benzoxazine synthesis?

A1: Toluene and dioxane are frequently used solvents for the synthesis of benzoxazine resins. Other solvents such as ethanol, dimethylformamide (DMF), and tetrahydrofuran (THF) have also been reported. Additionally, solvent-free synthesis methods are gaining popularity as a more environmentally friendly approach.[1][2]

Q2: How does the choice of solvent affect the benzoxazine synthesis reaction?

A2: The reaction medium can significantly influence the solubility of reactants, reaction kinetics, and the formation of side products. For instance, the use of a toluene/ethanol mixed solvent has been employed for the synthesis of certain functionalized benzoxazines.[1] In some cases, the formation of undesirable solids has been observed when using ethyl acetate.[3] The high boiling point of solvents like toluene can also present challenges during product purification.[3]

Q3: Is it possible to synthesize benzoxazine without a solvent?

A3: Yes, solvent-free synthesis of benzoxazine is a viable and often advantageous method.[4][5][6] This approach typically involves heating a mixture of the phenol, primary amine, and paraformaldehyde.[4][5] Solvent-less processes can reduce reaction times and are more cost-effective.[4]

Q4: What are the typical yields for benzoxazine synthesis?

A4: The yield of benzoxazine synthesis is highly dependent on the specific monomers, reaction conditions, and the solvent used. Reported yields can vary significantly. For example, a synthesis in toluene has been reported with a yield of 82-86%.[7] In another instance, the use of DMF as a solvent for a rosin-based benzoxazine yielded 76-81%.[8] Solvent-free methods have also demonstrated the potential for high yields.

Q5: What are common side products in benzoxazine synthesis and how can they be minimized?

A5: The formation of oligomers and other side products is a common issue in benzoxazine synthesis.[2] The presence of water, polar solvents, long reaction times, and high temperatures can favor the formation of these undesirable byproducts.[2] Careful control of reaction parameters and the choice of an appropriate solvent are crucial for minimizing side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Poor solubility of reactants: The chosen solvent may not be optimal for dissolving the phenol, amine, or paraformaldehyde at the reaction temperature.- Try a different solvent or a solvent mixture (e.g., toluene/ethanol).- Consider a solvent-free approach where the reactants are heated to their melting point.[4]
Side reactions: Formation of oligomers or other byproducts can consume reactants and lower the yield of the desired benzoxazine monomer.[2]- Optimize the reaction temperature and time; prolonged heating can lead to side reactions.- Ensure anhydrous conditions if water-sensitive intermediates are involved.
Formation of Insoluble Solids Poor solubility of the product or intermediates: The benzoxazine monomer or intermediate species may precipitate out of the reaction mixture.- If using ethyl acetate, be aware that it can sometimes lead to the formation of undesirable solids.[3]- Consider switching to a solvent with better solubilizing power for the target molecule, such as toluene or dioxane.
Difficulty in Product Purification High-boiling point solvent: Solvents like toluene can be difficult to remove completely without causing degradation or premature polymerization of the benzoxazine product.[3]- Use a rotary evaporator under reduced pressure for solvent removal.- Consider using a lower-boiling point solvent if the reaction conditions permit.- Explore solvent-free synthesis to eliminate this issue entirely.[5][6]
Inconsistent Results Variability in reactant quality or reaction conditions: Impurities in starting materials or fluctuations in temperature can lead to inconsistent yields and product quality.- Use high-purity reactants.- Ensure precise temperature control throughout the reaction.- Standardize the reaction setup and procedure.

Quantitative Data on Benzoxazine Synthesis Yield

The following table summarizes reported yields for the synthesis of various benzoxazine monomers in different reaction media. It is important to note that a direct comparison of yields between different studies can be challenging due to variations in the specific reactants, stoichiometry, and reaction conditions.

Benzoxazine MonomerPhenol ComponentAmine ComponentReaction MediumYield (%)Reference
PH-a-[1]ba2-((phenylamino)methyl)phenolBenzaldehydeToluene82[7]
BA-aBisphenol AAnilineToluene86[7]
Guaiacol-based benzoxazinesGuaiacolVarious aminesSolvent-free (Microwave-assisted)70[2]
Rosin-based benzoxazine (Bra-1)Rosin derivativeAnilineDMF81[8]
Rosin-based benzoxazine (Bra-2)Rosin derivative4-Aminobenzoic acidDMF76[8]
BA-PADPABisphenol AN-phenyl-1,4-phenylenediamineToluene~33[9]

Experimental Protocols

Protocol 1: General Procedure for Benzoxazine Synthesis in Toluene

This protocol is a generalized procedure based on common laboratory practices for the synthesis of benzoxazine monomers using toluene as the reaction medium.

Materials:

  • Phenolic compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Paraformaldehyde (2 equivalents)

  • Toluene

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenolic compound, primary amine, and paraformaldehyde.

  • Add a sufficient amount of toluene to dissolve the reactants and facilitate stirring.

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic phase with a 1N sodium hydroxide aqueous solution to remove unreacted phenol, followed by washing with deionized water until the pH is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Solvent-Free Benzoxazine Synthesis

This protocol outlines a general method for the synthesis of benzoxazine monomers without the use of a solvent.

Materials:

  • Phenolic compound (1 equivalent)

  • Primary amine (1 equivalent)

  • Paraformaldehyde (2 equivalents)

Procedure:

  • In a round-bottom flask, combine the phenolic compound, primary amine, and paraformaldehyde.

  • Heat the mixture with stirring. The temperature should be raised to the melting point of the reactants to form a homogeneous melt. This is typically in the range of 100-150 °C.

  • Continue heating and stirring for a specified period, often ranging from 30 minutes to a few hours, until the reaction is complete. The reaction progress can be monitored by techniques such as FT-IR or NMR spectroscopy.

  • After the reaction is complete, the molten product is cooled to room temperature to solidify.

  • The crude product can be purified by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), followed by washing with 1N NaOH and water to remove unreacted starting materials. The solvent is then removed under reduced pressure.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification Phenol Phenolic Compound Mixing Mixing & Stirring Phenol->Mixing Amine Primary Amine Amine->Mixing Formaldehyde Paraformaldehyde Formaldehyde->Mixing Heating Heating / Reflux Mixing->Heating Washing Aqueous Washing Heating->Washing Drying Drying Organic Phase Washing->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification Product Final Benzoxazine Monomer Purification->Product

Caption: General experimental workflow for benzoxazine synthesis.

logical_relationship cluster_solvent Solvent-Based Synthesis cluster_solvent_free Solvent-Free Synthesis Toluene Toluene Yield Synthesis Yield Toluene->Yield Good solubility for many reactants Side_Reactions Side Reactions Toluene->Side_Reactions High temp can increase byproducts Dioxane Dioxane Dioxane->Yield Alternative to toluene DMF DMF DMF->Yield Good for high melting point reactants DMF->Side_Reactions Can be difficult to remove Ethanol Ethanol Ethanol->Yield 'Green' solvent option Melt Melt Reaction Melt->Yield High concentration, often faster Melt->Side_Reactions Potential for localized overheating Microwave Microwave-Assisted Microwave->Yield Rapid heating, reduced time

Caption: Influence of reaction medium on benzoxazine synthesis.

References

Technical Support Center: Overcoming Insolubility of Primary Benzoxazines in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the insolubility of primary benzoxazines in biological experiments.

Frequently Asked Questions (FAQs)

Q1: Why are primary benzoxazines often insoluble in aqueous solutions?

A1: The limited solubility of many primary benzoxazines in aqueous solutions, such as cell culture media and phosphate-buffered saline (PBS), stems from their predominantly hydrophobic molecular structure. The presence of aromatic rings and the lack of sufficient hydrophilic functional groups contribute to their poor water solubility, leading to precipitation and challenges in achieving desired concentrations for biological assays.

Q2: What are the common consequences of benzoxazine insolubility in biological experiments?

A2: Insolubility can lead to several experimental issues, including:

  • Precipitation: The compound may fall out of solution, forming visible particles in the cell culture media or buffer.

  • Inaccurate Dosing: It becomes difficult to determine the actual concentration of the benzoxazine that cells are exposed to.

  • Cellular Stress and Toxicity: Precipitates can cause physical stress to cells and may lead to cytotoxicity unrelated to the compound's pharmacological activity.

  • Reduced Bioavailability: The effective concentration of the dissolved compound available to interact with biological targets is significantly lowered.

Q3: What are the main strategies to improve the solubility of primary benzoxazines for biological use?

A3: Key strategies can be broadly categorized into chemical modification and formulation approaches:

  • Chemical Modification: Synthesizing novel benzoxazine monomers with enhanced water solubility. This can be achieved by incorporating hydrophilic moieties such as carbohydrates or by creating derivatives like benzoxazine-functionalized cyclodextrins.[1][2]

  • Formulation Strategies: Utilizing co-solvents, cyclodextrins, or other solubilizing agents to prepare stock solutions that can be further diluted in aqueous media.[3][4]

Troubleshooting Guides

Issue 1: My benzoxazine compound precipitates immediately upon addition to cell culture medium.

Possible Causes:

  • High Final Concentration: The target concentration in the medium exceeds the solubility limit of the compound.

  • Insufficient Initial Dissolution: The compound was not fully dissolved in the initial stock solvent.

  • Incompatible Solvent: The stock solvent is not miscible with the aqueous medium at the ratio used.

  • Interaction with Media Components: Salts, proteins, or other components in the medium can reduce the solubility of the compound.

Troubleshooting Steps:

StepActionRationale
1 Visually inspect the stock solution. Ensure there is no precipitate in the stock solution before diluting it into the medium. If precipitate is present, try gentle warming or sonication.
2 Reduce the final concentration. Perform a dose-response experiment starting with a much lower concentration to determine the practical working range.
3 Optimize the co-solvent concentration. If using a co-solvent like DMSO, ensure the final concentration in the medium is typically ≤ 0.5% to avoid solvent-induced toxicity and precipitation.[3][5]
4 Use a pre-warmed medium. Adding the stock solution to a pre-warmed (37°C) medium can sometimes help maintain solubility.
5 Add the stock solution dropwise while vortexing. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to immediate precipitation.
6 Consider using a different solubilization method. If direct dilution from a DMSO stock fails, explore the use of cyclodextrins to encapsulate the hydrophobic benzoxazine.[1][4]
Issue 2: My cells are dying, but I suspect it's due to the formulation, not the benzoxazine's activity.

Possible Causes:

  • High Co-solvent Concentration: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is toxic to the cells.[5]

  • Precipitate-Induced Stress: Even fine precipitates can be cytotoxic.

  • pH Shift: The addition of the stock solution may have altered the pH of the culture medium.

Troubleshooting Steps:

StepActionRationale
1 Run a vehicle control. Treat cells with the same concentration of the co-solvent (e.g., DMSO) used in your experiment, without the benzoxazine compound. This will help differentiate between solvent toxicity and compound-specific effects.
2 Filter the final medium-compound mixture. If you suspect fine precipitates, filtering the solution through a 0.22 µm filter before adding it to the cells may remove them. However, this may also reduce the concentration of your dissolved compound.
3 Check the pH of the medium after adding the compound. Ensure the pH remains within the optimal range for your cell line.
4 Lower the final co-solvent concentration. Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, thereby reducing the final solvent concentration.

Quantitative Data on Benzoxazine Solubility

While specific solubility values in biological media are often compound-dependent and not always readily available in literature, the following table summarizes the solubility of a water-soluble benzoxazine derivative compared to a conventional one.

Benzoxazine DerivativeStructure HighlightsReported Aqueous SolubilityReference
Hesperidin-furfurylamine based benzoxazine (HP-fa) Contains a carbohydrate moiety.Soluble in ethanol and water.[2][6][7]
Arbutin-furfurylamine based benzoxazine Contains a carbohydrate moiety.Easily solubilized in water.[8]
β-cyclodextrin-benzoxazine (β-CD-BZ) Benzoxazine functionalized with β-cyclodextrin.Water-soluble.[1]
Bisphenol A-aniline based benzoxazine (BA-a) Conventional hydrophobic structure.Insoluble in water, soluble in organic solvents like chloroform.[9]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Primary Benzoxazine using DMSO for Cell Culture Applications

Materials:

  • Primary benzoxazine compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Pre-warmed cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh a small, precise amount of the benzoxazine powder into a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a high concentration stock solution (e.g., 10-100 mM). This minimizes the volume of DMSO added to the cell culture.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but be cautious of compound stability at higher temperatures.

  • Serial Dilution (if required):

    • Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of working stock solutions for your dose-response experiments.

  • Dilution into Cell Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • Add the desired volume of the benzoxazine stock solution to the pre-warmed medium. It is crucial to add the stock solution to the medium, not the other way around.

    • Immediately vortex or gently mix the medium after adding the stock solution to ensure rapid and even dispersion.

    • Important: The final concentration of DMSO in the cell culture medium should ideally be below 0.5% to avoid cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[5]

Protocol 2: Synthesis of a Water-Soluble Arbutin-Based Benzoxazine Monomer

This protocol is based on a solventless synthesis approach described in the literature.[8]

Materials:

  • Arbutin

  • Furfurylamine

  • Paraformaldehyde

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Dichloromethane

  • 1.0 N NaOH solution

  • Hexane

Procedure:

  • Reactant Mixture:

    • In a round-bottom flask, combine arbutin, paraformaldehyde, and furfurylamine in the appropriate molar ratios as cited in the literature.

  • Reaction:

    • Heat the mixture with stirring. The specific temperature and reaction time will depend on the specific benzoxazine being synthesized. For example, a reaction might be carried out at 130°C for 24 hours.[8]

  • Purification:

    • After the reaction is complete, pour the mixture into hexane to precipitate the product.

    • Dissolve the precipitate in dichloromethane.

    • Wash the dichloromethane solution with 1.0 N NaOH (aq) and then with water.

    • Evaporate the organic phase to obtain the purified water-soluble benzoxazine monomer.

Visualizations

Logical Workflow for Troubleshooting Benzoxazine Precipitation

G start Benzoxazine Precipitation in Biological Medium check_stock Is stock solution clear? start->check_stock stock_precipitate Precipitate in stock. Action: Gentle warming, sonication, or remake stock. check_stock->stock_precipitate No check_concentration Is final concentration too high? check_stock->check_concentration Yes end_soluble Problem Solved stock_precipitate->end_soluble lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes check_solvent Is final co-solvent concentration > 0.5%? check_concentration->check_solvent No lower_concentration->end_soluble lower_solvent Action: Increase stock concentration to reduce added volume. check_solvent->lower_solvent Yes check_addition How was it added to medium? check_solvent->check_addition No lower_solvent->end_soluble improve_addition Action: Add dropwise to warmed, stirring medium. check_addition->improve_addition Improperly consider_alternatives Persistent Precipitation check_addition->consider_alternatives Properly improve_addition->end_soluble use_cyclodextrin Option: Use cyclodextrins for encapsulation. consider_alternatives->use_cyclodextrin synthesize_soluble Option: Synthesize a water-soluble derivative. consider_alternatives->synthesize_soluble use_cyclodextrin->end_soluble synthesize_soluble->end_soluble

Caption: Troubleshooting workflow for benzoxazine precipitation.

Signaling Pathway Affected by a Benzoxazine Derivative

Some benzoxazine derivatives have been shown to induce apoptosis in vascular endothelial cells.[10] One such derivative, 6,8-dichloro-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine (DBO), exerts its effect in the presence of Fibroblast Growth Factor-2 (FGF-2) by modulating oxidative stress pathways.[10]

G cluster_cell Vascular Endothelial Cell DBO Benzoxazine Derivative (DBO) NADPH_Oxidase NADPH Oxidase DBO->NADPH_Oxidase Activates iNOS iNOS DBO->iNOS Activates FGF2 FGF-2 FGF2->NADPH_Oxidase Inhibits (normally) ROS ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Generates NO NO (Nitric Oxide) iNOS->NO Generates Apoptosis Apoptosis ROS->Apoptosis Induces NO->Apoptosis Induces

Caption: Apoptosis induction by a benzoxazine derivative.

References

Technical Support Center: Benzoxazinone Synthesis via Intramolecular C-H Activation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazinones through intramolecular C-H activation. This resource provides answers to frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common transition metals used for catalyzing intramolecular C-H activation to synthesize benzoxazinones?

A1: The most prominently used transition metals are from Group 9, particularly rhodium (Rh) and cobalt (Co), and Group 10, primarily palladium (Pd).[1][2] Rhodium(III) catalysts, such as [Cp*RhCl2]2, are frequently employed due to their high efficiency, functional group tolerance, and predictable regioselectivity under relatively mild conditions.[3][4] Palladium(II) catalysts are also widely used, often requiring a directing group on the substrate to achieve high selectivity.[5][6]

Q2: How is regioselectivity controlled in the C-H activation step?

A2: Regioselectivity is a critical challenge and is primarily controlled by the directing group on the substrate.[7][8] For N-substituted aniline precursors, the C-H activation typically occurs at the ortho position to the directing group due to the formation of a stable metallacyclic intermediate.[2] In cases of meta-substituted precursors, a single product is often obtained, demonstrating high regioselectivity.[9] The choice of catalyst and ligands can also influence which C-H bond is activated.[10]

Q3: What is the role of an oxidant in these reactions, and which ones are commonly used?

A3: In many catalytic cycles, particularly those involving Rh(III) and Pd(II), an oxidant is required to regenerate the active catalyst.[2] For instance, in oxidative coupling reactions, the catalyst is often reduced from a higher to a lower oxidation state (e.g., Rh(III) to Rh(I)) during the reductive elimination step. The oxidant closes the catalytic cycle by re-oxidizing the metal center. Common oxidants include copper(II) salts (e.g., Cu(OAc)2) and silver(I) salts (e.g., AgOAc, Ag2CO3). In some modern approaches, an "internal oxidant" strategy is used, where a part of the directing group itself serves as the oxidant, eliminating the need for an external additive and forming traceless byproducts.[11][12]

Q4: Can C-H activation be performed under transition-metal-free conditions?

A4: While transition-metal catalysis is the predominant method, some strategies for benzoxazinone synthesis can proceed without them. For instance, N-iodosuccinimide (NIS) can mediate the α-functionalization of the sp3 C-H bond of N-alkyl-N-aryl anthranilic acids, leading to dihydro-benzoxazin-4-ones through an oxidative C-O bond formation.[9] However, for direct intramolecular C-H arylation to form the benzoxazinone core, transition-metal catalysts are generally required.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem 1: Low to No Product Yield

Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Ensure the catalyst is fresh and has been stored under inert conditions. Perform a test reaction with a known, reliable substrate.Transition metal catalysts, especially in their active form, can be sensitive to air and moisture. Degradation leads to a loss of catalytic activity.
Insufficient Oxidant Increase the loading of the oxidant (e.g., Cu(OAc)2) incrementally. Ensure the oxidant is fully dissolved or well-suspended in the reaction mixture.The catalytic cycle may have stalled due to the deactivation of the catalyst to a lower oxidation state. An oxidant is necessary for its regeneration.[2]
Poor Substrate Purity Purify the starting materials meticulously. Amine and carboxylic acid functionalities can be sensitive to impurities.Impurities can coordinate to the metal center and act as catalyst poisons, inhibiting the C-H activation step.
Incorrect Solvent Ensure the solvent is anhydrous and de-gassed. Try a different solvent; reaction outcomes can be highly solvent-dependent.Protic impurities like water can interfere with the C-H activation mechanism. The polarity and coordinating ability of the solvent can significantly affect catalyst performance.
Inappropriate Temperature Optimize the reaction temperature. While many C-H activations are run at elevated temperatures (80-120 °C), thermal decomposition of the substrate or catalyst can occur if the temperature is too high.C-H activation has a significant activation energy barrier. However, excessive heat can lead to undesired side reactions or degradation.

Problem 2: Poor Regioselectivity or Multiple Products

Potential Cause Troubleshooting Step Explanation
Weakly Coordinating Directing Group Modify the substrate to include a more strongly coordinating directing group (e.g., a pyridine or amide group).The stability of the metallacyclic intermediate is key to ensuring selective activation of a specific C-H bond.[7][8] A stronger coordination leads to a more favorable energy profile for the desired pathway.
Steric Hindrance Analyze the substrate for sterically hindered C-H bonds. If the target bond is sterically inaccessible, redesigning the substrate may be necessary.Even with a directing group, if the target C-H bond is sterically encumbered, the catalyst may activate a more accessible, albeit electronically less favored, C-H bond.
Reaction Conditions Vary the solvent, temperature, and additives. Some additives, like acetic anhydride, have been shown to promote higher yields and selectivity in certain systems.[9]The reaction environment can influence the conformational flexibility of the substrate-catalyst complex, thereby affecting which C-H bond is presented to the metal center.

Data Presentation: Catalyst and Additive Screening

The following table summarizes typical results from an optimization study for the Rh(III)-catalyzed synthesis of a benzoxazinone derivative, illustrating the impact of different parameters on product yield.

Entry Catalyst (mol%) Oxidant (Equiv.) Additive (Equiv.) Solvent Temp (°C) Yield (%)
1[CpRhCl2]2 (2.5)Cu(OAc)2 (2.0)NoneDCE10045
2[CpRhCl2]2 (2.5)Ag2CO3 (2.0)NoneDCE10062
3[CpRhCl2]2 (2.5)Cu(OAc)2 (2.0)NaOAc (1.0)DCE10075
4[CpRhCl2]2 (2.5)Cu(OAc)2 (2.0)Ac2O (1.0)DCE10088[9]
5[CpCo(CO)2I2] (5.0)Ag2CO3 (2.0)NoneDCE12058
6Pd(OAc)2 (5.0)Cu(OAc)2 (2.0)NoneToluene11035
7[CpRhCl2]2 (2.5)Cu(OAc)2 (2.0)Ac2O (1.0)Dioxane10071
8[Cp*RhCl2]2 (2.5)Cu(OAc)2 (2.0)Ac2O (1.0)DCE8065

Data is representative and compiled for illustrative purposes based on typical findings in the literature.[9]

Experimental Protocols

Representative Protocol for Rh(III)-Catalyzed Intramolecular C-H Activation

This protocol is a generalized procedure based on common practices for the synthesis of benzoxazinones from N-substituted anthranilic acids.

Materials:

  • N-aryl anthranilic acid derivative (1.0 equiv)

  • [Cp*RhCl2]2 (2.5 mol%)

  • Copper(II) acetate (Cu(OAc)2) (2.0 equiv)

  • Acetic Anhydride (Ac2O) (1.0 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the N-aryl anthranilic acid derivative (e.g., 0.2 mmol), [Cp*RhCl2]2 (0.005 mmol, 3.1 mg), and Cu(OAc)2 (0.4 mmol, 72.6 mg).

  • Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous DCE (2.0 mL) and acetic anhydride (0.2 mmol, 19 µL) to the tube via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired benzoxazinone.

Visualizations

Below are diagrams illustrating key concepts in the C-H activation process for benzoxazinone synthesis.

Catellani_Type_Mechanism cluster_cycle Catalytic Cycle Substrate Starting Material (N-Acyl Anthranilic Acid) Intermediate1 Coordination Complex Substrate->Intermediate1 Catalyst_In [Rh(III)] Catalyst Catalyst_In->Intermediate1 Intermediate2 Rhodacycle Intermediate (C-H Activation) Intermediate1->Intermediate2 CMD Step Intermediate3 Insertion/Annulation Intermediate2->Intermediate3 Coupling Partner Product_Complex Product-Rh Complex Intermediate3->Product_Complex Reductive Elimination Product_Out Benzoxazinone Product Product_Complex->Product_Out Catalyst_Regen Catalyst Regeneration (Oxidation) Product_Complex->Catalyst_Regen Product Release Catalyst_Regen->Intermediate1 Reduced_Oxidant Reduced Oxidant (e.g., Cu(I)) Catalyst_Regen->Reduced_Oxidant Oxidant Oxidant (e.g., Cu(II)) Oxidant->Catalyst_Regen Troubleshooting_Workflow Start Reaction Start: Low/No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Replace_Catalyst Use Fresh Catalyst & Store Properly Check_Catalyst->Replace_Catalyst No Check_Conditions Are Conditions Anhydrous? Check_Catalyst->Check_Conditions Yes Replace_Catalyst->Start Dry_Solvent Use Anhydrous Solvent & Inert Atmosphere Check_Conditions->Dry_Solvent No Check_Purity Are Starting Materials Pure? Check_Conditions->Check_Purity Yes Dry_Solvent->Start Purify_SM Purify Substrate & Reagents Check_Purity->Purify_SM No Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Yes Purify_SM->Start Optimize_Oxidant Optimize Oxidant Loading Optimize_Temp->Optimize_Oxidant Success Reaction Successful Optimize_Oxidant->Success

References

Catalytic Methods for Low-Temperature Benzoxazine Polymerization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalytic methods for the low-temperature polymerization of benzoxazine.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using catalysts for benzoxazine polymerization?

A1: The primary advantage of using catalysts is the reduction of the polymerization temperature.[1][2] Benzoxazine monomers typically require high temperatures (around 200-250°C) for thermal ring-opening polymerization.[3][4] Catalysts can significantly lower this curing temperature, in some cases to as low as 130°C, making the process more energy-efficient and compatible with a wider range of substrates and composite materials.[5] Additionally, catalysts can accelerate the curing process, leading to shorter production times.[1]

Q2: What are the common types of catalysts used for low-temperature benzoxazine polymerization?

A2: A variety of catalysts can be employed to facilitate low-temperature polymerization. These can be broadly categorized as:

  • Lewis Acids: These are among the most common and effective catalysts. Examples include metal salts like iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), copper(II) chloride (CuCl₂), and zinc chloride (ZnCl₂).[6][7] Organometallic compounds, such as titanium-containing polyhedral oligomeric silsesquioxanes (POSS), also act as Lewis acid catalysts.[3]

  • Brønsted Acids: Organic acids containing acidic protons can catalyze the polymerization. Gallic acid and other carboxylic acids have been shown to be effective.[1][5]

  • Phenolic Compounds: Molecules with phenolic hydroxyl groups can act as initiators for the ring-opening polymerization.[1]

  • Other Catalytic Systems: Certain compounds with intramolecular hydrogen bonding can act as internal triggers for polymerization.[2] Thioamides have also been explored as catalysts that can generate thiols in situ to initiate polymerization.[8]

Q3: How do catalysts promote the ring-opening polymerization of benzoxazine?

A3: The generally accepted mechanism for thermally induced benzoxazine polymerization is a cationic ring-opening process.[7] Catalysts facilitate this process. Lewis acids, for example, can coordinate with the oxygen or nitrogen atom of the oxazine ring, weakening the C-O bond and promoting ring opening to form a carbocation intermediate. This initiates the polymerization cascade. Acidic catalysts, in general, promote the cationic ring-opening reaction.[7]

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
Incomplete Curing or Low Conversion 1. Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively initiate polymerization at the desired temperature. 2. Catalyst Deactivation: The catalyst may have been deactivated by impurities in the benzoxazine monomer or solvent. 3. Incorrect Curing Temperature or Time: The selected temperature may still be too low for the specific catalyst system, or the curing time is insufficient.1. Optimize Catalyst Loading: Systematically increase the catalyst concentration (e.g., from 0.5 wt% to 5 wt%) and monitor the curing behavior using Differential Scanning Calorimetry (DSC).[3][5] 2. Purify Monomers and Solvents: Ensure the benzoxazine monomer and any solvents used are of high purity. 3. Adjust Curing Profile: Increase the curing temperature in steps or prolong the curing time at the target temperature. Monitor the disappearance of the characteristic benzoxazine peaks in Fourier-Transform Infrared (FTIR) spectroscopy to confirm complete reaction.[3]
Poor Reproducibility of Results 1. Inhomogeneous Catalyst Dispersion: The catalyst may not be uniformly distributed throughout the benzoxazine resin, leading to localized variations in curing. 2. Variability in Monomer Quality: Batch-to-batch variations in the purity of the synthesized benzoxazine monomer can affect the polymerization kinetics.1. Improve Mixing: Utilize techniques like ultrasonication or high-shear mixing to ensure uniform catalyst dispersion. For solid catalysts, consider dissolving them in a small amount of a compatible solvent before adding to the monomer. 2. Characterize Monomers: Thoroughly characterize each new batch of benzoxazine monomer using techniques like Nuclear Magnetic Resonance (NMR) and FTIR to ensure consistent quality.
Undesirable Polymer Properties (e.g., Brittleness, Low Tg) 1. Side Reactions: The chosen catalyst or curing temperature may be promoting side reactions that alter the final polymer network structure. 2. Incomplete Polymerization: As mentioned above, incomplete curing can lead to inferior mechanical and thermal properties.1. Screen Different Catalysts: Experiment with different types of catalysts (e.g., a milder Brønsted acid instead of a strong Lewis acid) that may offer better control over the polymerization. 2. Analyze Polymer Structure: Use solid-state NMR and Dynamic Mechanical Analysis (DMA) to investigate the crosslink density and glass transition temperature (Tg) of the resulting polymer.[3] Adjust the curing schedule and catalyst loading to optimize these properties.
Phase Separation or Catalyst Aggregation 1. Poor Catalyst Solubility/Compatibility: The catalyst may have low solubility in the benzoxazine monomer, leading to aggregation, especially at higher concentrations. This has been observed with POSS-based catalysts.[3]1. Select a Compatible Catalyst: Choose a catalyst that is soluble in the benzoxazine monomer at the processing temperature. 2. Use a Solvent: A co-solvent can be used to improve the solubility and dispersion of the catalyst, which is then removed before or during the initial stages of curing. 3. Functionalize the Catalyst: In some cases, the catalyst can be chemically modified to improve its compatibility with the resin.

Data Presentation

Table 1: Effect of Various Catalysts on the Curing Temperature of Benzoxazine Resins

Catalyst TypeSpecific CatalystBenzoxazine MonomerCatalyst ConcentrationPeak Curing Temperature (°C)Reference
Brønsted Acid Gallic AcidBisphenol-A-aniline based5 wt%130[1][5]
Lewis Acid FeCl₃Urushiol-basedMolar ratio 1:6 (metal:monomer)124.5[6]
Lewis Acid AlCl₃Urushiol-basedMolar ratio 1:6 (metal:monomer)109.4[6]
Lewis Acid CuCl₂Urushiol-basedMolar ratio 1:6 (metal:monomer)134.2[6]
Lewis Acid Ti-Ph-POSSBisphenol A-based (BA-a)1 wt%~196 (peak from graph)[3]
Lewis Acid Tris(pentafluorophenyl)boraneBisphenol A-aniline based3 mol%~160 (onset)[4]
None -Bisphenol A-based (BA-a)0 wt%258[3]
None -Urushiol-based-192.8[6]

Table 2: Thermal Properties of Polybenzoxazines Cured with Different Catalysts

CatalystBenzoxazine MonomerGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T_d5) (°C)Char Yield at 800°C (%)Reference
Ti-Ph-POSS (1 wt%)Bisphenol A-based (BA-a)196.3--[3]
NoneBisphenol A-based (BA-a)168.8--[3]
FMF-Th (10 wt%)P-Bn--40[8]
NoneP-Bn--28[8]
NonePhenol-aniline based (P-a)-23736[9]
NoneResorcinol-aniline based (R-a)-~22043[9]
NonePhloroglucinol-aniline based (T-a)-~22041[9]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Low-Temperature Curing

This protocol is a generalized procedure based on the use of metal chlorides as catalysts.[6]

  • Monomer Synthesis: Synthesize the desired benzoxazine monomer (e.g., urushiol-based) via the Mannich condensation reaction of the corresponding phenol, primary amine, and formaldehyde.[6] Purify the monomer as required.

  • Catalyst Preparation: Prepare a solution or dispersion of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃, or CuCl₂) in a suitable solvent if necessary.

  • Mixing: Dissolve the benzoxazine monomer in a minimal amount of solvent (e.g., THF). Add the Lewis acid catalyst to the monomer solution. A typical molar ratio is 1 part metal salt to 6 parts benzoxazine monomer.[6]

  • Solvent Removal: Evaporate the solvent at room temperature, followed by drying under vacuum to obtain a homogeneous mixture of the monomer and catalyst.[3]

  • Curing: Transfer the mixture to a mold. The curing can be performed at a relatively low temperature (e.g., 80°C) for a specified time to obtain a cured film.[6] The exact temperature and time will depend on the specific catalyst and monomer system and should be determined by DSC analysis.

  • Characterization: Analyze the cured polymer using FTIR to confirm the disappearance of the oxazine ring characteristic peaks (e.g., around 930-950 cm⁻¹) and the appearance of a broad hydroxyl peak (around 3400 cm⁻¹).[3] Use TGA and DMA to determine the thermal stability and thermomechanical properties.[3]

Protocol 2: Preparation and Curing of Benzoxazine with a POSS-Based Catalyst

This protocol is adapted from the use of a titanium-containing POSS (Ti-Ph-POSS) catalyst.[3]

  • Catalyst Synthesis: Synthesize the Ti-Ph-POSS catalyst according to established literature procedures.

  • Blending: Dissolve the benzoxazine monomer (e.g., bisphenol A-aniline, BA-a) and the Ti-Ph-POSS catalyst in a suitable solvent like tetrahydrofuran (THF) at the desired weight ratio (e.g., 0.5, 1, 2, or 3 wt% of catalyst).[3]

  • Solvent Evaporation: Most of the THF is evaporated at room temperature, and the remaining solvent is removed under vacuum to yield a homogeneous blend.[3]

  • Stepwise Curing: The blend is then subjected to a multi-step curing process in a mold. A typical curing schedule is: 100°C for 1 hour, 120°C for 2 hours, 140°C for 2 hours, 160°C for 2 hours, and 180°C for 2 hours, followed by a post-curing step at 200°C for 2 hours.[3]

  • Analysis: The curing behavior can be studied by DSC to determine the onset and peak exothermic temperatures.[3] The structure of the cured polymer can be analyzed by FTIR, and the thermal properties can be evaluated using TGA and DMA.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_curing Curing & Analysis monomer_synthesis Benzoxazine Monomer Synthesis & Purification blending Blending of Monomer & Catalyst monomer_synthesis->blending catalyst_prep Catalyst Selection & Preparation catalyst_prep->blending solvent_removal Solvent Removal (if applicable) blending->solvent_removal thermal_curing Low-Temperature Thermal Curing solvent_removal->thermal_curing characterization Polymer Characterization (DSC, FTIR, TGA, DMA) thermal_curing->characterization

Caption: General experimental workflow for catalytic low-temperature polymerization of benzoxazine.

troubleshooting_logic start Problem: Incomplete Curing check_catalyst Is Catalyst Concentration Optimal? start->check_catalyst check_temp Is Curing Temperature/Time Sufficient? check_catalyst->check_temp Yes increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst No check_dispersion Is Catalyst Well-Dispersed? check_temp->check_dispersion Yes increase_temp_time Increase Curing Temperature or Time check_temp->increase_temp_time No improve_mixing Improve Mixing (e.g., Sonication) check_dispersion->improve_mixing No solution Successful Curing check_dispersion->solution Yes increase_catalyst->solution increase_temp_time->solution improve_mixing->solution

Caption: Troubleshooting logic for incomplete curing in benzoxazine polymerization.

signaling_pathway cluster_initiation Initiation cluster_propagation Propagation Bz Benzoxazine Monomer Complex Bz-Catalyst Complex Bz->Complex Cat Lewis Acid Catalyst (e.g., MClx) Cat->Complex Carbocation Carbocationic Intermediate Complex->Carbocation Ring-Opening Polymer Polybenzoxazine Chain Growth Carbocation->Polymer Electrophilic Attack on another Bz monomer

Caption: Simplified mechanism of Lewis acid-catalyzed benzoxazine polymerization.

References

Validation & Comparative

"comparative study of benzoxazine monomers"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Benzoxazine Monomers for Researchers and Developers

Benzoxazine resins are emerging as a significant class of high-performance thermosetting polymers, offering a compelling alternative to traditional phenolic and epoxy resins. Their unique ring-opening polymerization mechanism results in near-zero volumetric shrinkage upon curing, excellent thermal stability, low water absorption, and a high char yield, making them ideal for demanding applications in the aerospace, electronics, and automotive industries.[1][2][3] This guide provides a comparative overview of different benzoxazine monomers, focusing on their synthesis, curing characteristics, and the thermal and mechanical properties of the resulting polymers.

Synthesis of Benzoxazine Monomers

The molecular design flexibility of benzoxazine monomers is a key advantage, allowing for the tailoring of properties by selecting various phenols, primary amines, and formaldehyde as precursors.[4][5] The most common synthetic route is the Mannich condensation reaction, which can be performed as a one-pot process.[5][6]

General Synthesis Protocol

The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and paraformaldehyde in a suitable solvent.[7]

  • Dissolution: The calculated amounts of the phenol and primary amine are dissolved in a solvent such as toluene or a toluene/isopropanol mixture in a round-bottom flask equipped with a stirrer and a reflux condenser.[7]

  • Addition of Paraformaldehyde: The mixture is heated, and paraformaldehyde is added.[7]

  • Reaction: The reaction mixture is then heated to a specific temperature (typically 80-90°C) and maintained for several hours to allow for the formation of the benzoxazine ring.[7][8]

  • Purification: After the reaction is complete, the solvent is removed under vacuum. The resulting product is then dried to yield the benzoxazine monomer.[7]

The choice of reactants and reaction conditions can significantly influence the structure and properties of the final monomer. For instance, the use of diamines and bisphenols allows for the synthesis of bifunctional monomers, which can lead to polymers with higher crosslink densities and enhanced thermal and mechanical properties.[4][9]

Comparative Analysis of Benzoxazine Monomers

The properties of polybenzoxazines are directly influenced by the chemical structure of the precursor monomers. This section compares the performance of polymers derived from different benzoxazine monomers, with a focus on their thermal and mechanical characteristics.

Thermal Properties

The thermal stability of polybenzoxazines is one of their most notable features. Key parameters for comparison include the glass transition temperature (Tg), the thermal decomposition temperature (Td), and the char yield at high temperatures.

Monomer SystemCuring CycleTg (°C)Td (5% weight loss, °C)Char Yield at 800°C (%)Reference
P-d (based on 4,4'-diaminodiphenylmethane)2h at 180°C, 4h at 200°C, 2h at 220°C190~250-[7]
P-q (based on 3,3'-dichloro-4,4'-diaminodiphenylmethane)2h at 180°C, 4h at 200°C, 2h at 220°C182~250-[7]
Rosin-based (Bra-1)Cured up to 240°C-35379.9[10][11]
Rosin-based (Bra-2)Cured up to 240°C-32168.8[10][11]
Daidzein and Furfurylamine based->300--[12]

Table 1: Comparison of Thermal Properties of Polybenzoxazines from Various Monomers.

As shown in Table 1, the incorporation of different structural motifs into the benzoxazine monomer has a significant impact on the thermal properties of the resulting polymer. For example, rosin-based benzoxazines exhibit high char yields, which is advantageous for fire-retardant applications.[10][11] Bio-based monomers, such as those derived from daidzein, can lead to polymers with exceptionally high glass transition temperatures.[12]

Mechanical Properties

The mechanical performance of polybenzoxazines, including their strength and modulus, is crucial for structural applications.

Monomer SystemTensile Strength (MPa)Young's Modulus (MPa)Flexural Strength (MPa)Reference
Bio-based (Dz-0.3d600-1.4f)54.7162093.1[13][14]
Bio-based (Dz-0.9d600-0.2f)16.336024.8[13][14]

Table 2: Comparison of Mechanical Properties of Bio-based Polybenzoxazines.

The data in Table 2 illustrates the tunable mechanical properties of polybenzoxazines. By varying the molar ratio of the amine components in a bio-based system, a wide range of tensile and flexural strengths can be achieved.[13][14] It is important to note that while polybenzoxazines offer high strength, they can also be brittle.[12][13] Strategies to enhance their toughness include blending with other polymers or through molecular design.[2]

Experimental Workflows and Characterization

A systematic approach to the synthesis and characterization of benzoxazine monomers is essential for reproducible results and a thorough understanding of their properties.

experimental_workflow cluster_synthesis Monomer Synthesis cluster_characterization Monomer & Polymer Characterization s1 Reactant Mixing (Phenol, Amine, Paraformaldehyde) s2 Reaction (e.g., 80-90°C, 8h) s1->s2 s3 Purification (Solvent Removal) s2->s3 c1 Structural Analysis (NMR, FTIR) s3->c1 Monomer c2 Curing Behavior (DSC) s3->c2 c3 Thermal Properties (TGA, DMA) c2->c3 Cured Polymer c4 Mechanical Properties (Tensile, Flexural Testing) c3->c4

A typical workflow for benzoxazine synthesis and characterization.
Key Experimental Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized benzoxazine monomers.[7] Spectra are typically recorded in a deuterated solvent like CDCl₃.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to monitor the ring-opening polymerization of the benzoxazine monomer by observing the disappearance of characteristic oxazine ring peaks.[10]

  • Differential Scanning Calorimetry (DSC): DSC is used to study the curing behavior of the monomers, determining the onset and peak temperatures of the exothermic curing reaction.[1][7] It is also used to measure the glass transition temperature (Tg) of the cured polymer.[7]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability and char yield of the polybenzoxazine.[9][10] The analysis is typically conducted under a nitrogen or air atmosphere.

  • Dynamic Mechanical Analysis (DMA): DMA is used to determine the viscoelastic properties of the cured polymer, including the storage modulus and the glass transition temperature.[15]

Logical Relationships in Property Enhancement

The molecular architecture of benzoxazine monomers provides several avenues for enhancing the performance of the final polymer.

property_enhancement cluster_monomer Monomer Design Strategies cluster_polymer Resulting Polymer Properties m1 Incorporate Rigid Moieties (e.g., Rosin) p1 Increased Thermal Stability & Char Yield m1->p1 m2 Increase Functionality (Bifunctional Monomers) p2 Higher Crosslink Density & Tg m2->p2 m3 Introduce Flexible Linkages p3 Improved Toughness m3->p3 m4 Bio-based Precursors (e.g., Daidzein) p4 High Tg & Sustainability m4->p4

Strategies for enhancing polybenzoxazine properties through monomer design.

References

A Researcher's Guide to Validating 4H-3,1-Benzoxazine Characterization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of novel compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for the validation of 4H-3,1-benzoxazines, a class of heterocyclic compounds with significant interest in medicinal chemistry. We present a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and detailed protocols to ensure reliable structural elucidation and validation.

Comparative Analysis of Characterization Techniques

The unequivocal identification of 4H-3,1-benzoxazines relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information regarding the molecular structure, functional groups, and molecular weight of the synthesized compound. The table below summarizes the key quantitative data obtained from these techniques for the characterization of 4H-3,1-benzoxazine derivatives.

TechniqueKey Parameters & Typical Values for 4H-3,1-BenzoxazinesInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Chemical shifts (δ) in ppm. Protons on the oxazine ring: Ar-CH₂-N (~4.6 ppm), O-CH₂-N (~5.3 ppm). Aromatic protons: ~6.7-8.2 ppm.[1]Provides detailed information about the proton environment, including the number of different types of protons, their chemical environment, and neighboring protons.Excellent for determining the overall structure and connectivity of the molecule.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Spectroscopy Chemical shifts (δ) in ppm. Carbons in the oxazine ring: Ar-CH₂-N (~50 ppm), O-CH₂-N (~79 ppm). Carbonyl carbon (C=O): ~160-163 ppm.[1][2]Reveals the number of different carbon atoms in a molecule and their chemical environment.Complements ¹H NMR data for a more complete structural assignment.Less sensitive than ¹H NMR, requiring larger sample amounts or longer acquisition times.
FT-IR Spectroscopy Wavenumber (cm⁻¹). Antisymmetric C-O-C stretching: ~1222-1290 cm⁻¹. Symmetric C-O-C stretching: ~1017-1034 cm⁻¹. Benzoxazine ring mode: ~932-973 cm⁻¹. Carbonyl (C=O) stretching: ~1680-1760 cm⁻¹.[1][2][3]Identifies the presence of specific functional groups within the molecule.Rapid and non-destructive technique. Excellent for confirming the presence of the characteristic oxazine ring and other functional moieties.Does not provide detailed information on the overall molecular structure or connectivity.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z). Provides the molecular weight of the compound. For example, the calculated m/z for C₁₄H₉NO₂ is 223.22, with the found value being 223.23 [M+H]⁺.Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural information.High sensitivity and accuracy in determining molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS techniques.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data for the validation of this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.

    • Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2-5 seconds is appropriate.

    • Spectral Width: A spectral width of 0 to 200 ppm is common.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal. This method requires minimal sample preparation.

  • Instrumentation: A standard FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum (of air or the ATR crystal) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometers (e.g., TOF, Orbitrap) are preferred for accurate mass measurements.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive or negative ion mode is selected based on the analyte's properties. 4H-3,1-benzoxazines are typically analyzed in positive ion mode ([M+H]⁺).

    • Mass Range: A scan range appropriate for the expected molecular weight is chosen.

    • Source Parameters: The capillary voltage, nebulizer gas flow, and drying gas temperature are optimized to achieve a stable and intense signal.

  • Data Processing: The acquired mass spectrum is processed to identify the molecular ion peak and any significant fragment ions. For HRMS data, the measured mass is used to determine the elemental composition.

Validation Workflow and Signaling Pathways

The validation of a newly synthesized this compound is a multi-step process where the data from different analytical techniques are integrated to build a comprehensive and irrefutable structural proof. The following diagram illustrates a logical workflow for this validation process.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_validation Data Analysis & Validation cluster_alternatives Alternative/Confirmatory Techniques Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Initial Functional Group Analysis NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry (LRMS & HRMS) Purification->MS Molecular Weight & Formula Determination Data_Analysis Integrated Data Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Consistent & Complementary Data Xray X-ray Crystallography (for crystalline solids) Structure_Validation->Xray Definitive Structure Confirmation

Caption: Workflow for the characterization and validation of 4H-3,1-benzoxazines.

This systematic approach, combining the strengths of multiple analytical techniques, ensures a high level of confidence in the structural assignment of novel this compound derivatives, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to 4H-3,1-Benzoxazine and Other Key Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with their unique structural motifs enabling diverse interactions with biological targets. Among the myriad of heterocyclic scaffolds, the 4H-3,1-benzoxazine core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of this compound derivatives with other prominent heterocyclic compounds—pyridine, pyrimidine, quinoline, and thiazole—that are staples in drug discovery. The comparison is supported by quantitative experimental data, detailed experimental protocols, and visualizations of key concepts.

Introduction to Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in the ring, are of paramount importance in the pharmaceutical industry. Their structural diversity, ability to engage in various non-covalent interactions, and metabolic stability make them ideal candidates for drug design. This guide focuses on the comparative analysis of the this compound scaffold against four other widely utilized heterocyclic systems:

  • Pyridine: A six-membered aromatic ring with one nitrogen atom. It is a common scaffold in drugs due to its ability to act as a hydrogen bond acceptor and its presence in numerous natural products.

  • Pyrimidine: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. It is a fundamental component of nucleobases and is found in many anticancer and antiviral drugs.

  • Quinoline: A bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring. This scaffold is prevalent in antimalarial, antibacterial, and anticancer agents.

  • Thiazole: A five-membered aromatic ring containing one sulfur and one nitrogen atom. The thiazole ring is a key component of many clinically used drugs, including antibacterial and anticancer agents.[1][2][3][4]

The this compound scaffold, a fused bicyclic system containing an oxazine and a benzene ring, has garnered significant attention for its broad therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[5]

Comparative Biological Activity: A Quantitative Overview

The following tables summarize the biological activities of this compound derivatives in comparison to established drugs containing other heterocyclic cores. It is important to note that direct comparisons of potency (e.g., IC50, MIC) can be influenced by the specific assay conditions, cell lines, and microbial strains used. Therefore, this data should be interpreted as a guide to the general potency and therapeutic areas of interest for each scaffold.

Table 1: Anticancer Activity
Compound/DrugHeterocyclic CoreCancer Cell Line(s)IC50 (µM)Reference
Benzoxazine Derivative 3c This compoundHeLa28.54% inhibition[6]
Benzoxazine Derivative 3k This compoundHeLa44.67% inhibition[6]
Benzoxazine Derivative 16 4H-benzo[d][1][3]oxazineMCF-73.1[7]
Benzoxazine Derivative 24 4H-benzo[d][1][3]oxazineHCC195495[7]
Benzoxazine Derivative 14f 4-aryl-3,4-dihydro-2H-1,4-benzoxazinePC-3, MDA-MB-231, MIA PaCa-2, U-87 MG7.84–16.2[8]
Imatinib Pyridine, PyrimidineK562~0.1N/A
Gefitinib QuinolineNSCLC cell lines~0.015-0.7N/A
Dasatinib Thiazole, PyrimidineVarious leukemia cell lines<0.001[2]
Doxorubicin (Reference) -HeLa-[6]
Table 2: Antibacterial Activity
Compound/DrugHeterocyclic CoreBacterial Strain(s)MIC (µg/mL)Reference
Benzoxazine Sulfonamide 1a BenzoxazineGram-positive & Gram-negative bacteria31.25-62.5[9]
Benzoxazine Sulfonamide 2c BenzoxazineGram-positive & Gram-negative bacteria31.25-62.5[9]
Ciprofloxacin QuinolineE. coli, S. aureus0.004-2[10]
Sulfathiazole ThiazoleStreptococcus pyogenes8-64N/A
Trimethoprim PyrimidineE. coli0.05-1N/A
Table 3: Anti-inflammatory Activity
Compound/DrugHeterocyclic CoreAssay% InhibitionReference
Benzoxazinone Derivative 3d 4H-benzo[d][1][3]oxazin-4-oneCarrageenan-induced rat paw edema62.61[11][12]
Benzoxazine Derivative e2 2H-1,4-benzoxazin-3(4H)-oneLPS-induced NO production in BV-2 cellsPotent[13]
Benzoxazine Derivative e16 2H-1,4-benzoxazin-3(4H)-oneLPS-induced NO production in BV-2 cellsPotent[13]
Piroxicam PyridineCarrageenan-induced rat paw edema~50-70N/A
Celecoxib PyrazoleCarrageenan-induced rat paw edema~60-80N/A
Indomethacin (Reference) -Carrageenan-induced rat paw edemaHigh[12]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of drug candidates. Below are methodologies for key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed.[14][15]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[16][17][18][19]

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizing Key Concepts in Drug Discovery

The following diagrams, generated using the DOT language for Graphviz, illustrate important workflows and relationships in the context of heterocyclic drug discovery.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Development Target ID Target Identification & Validation Hit ID Hit Identification (Screening) Target ID->Hit ID Assay Development Lead Gen Lead Generation (SAR Studies) Hit ID->Lead Gen Hit-to-Lead Lead Opt Lead Optimization (ADMET) Lead Gen->Lead Opt Structure-Activity Relationship Preclinical Preclinical Studies (In vivo) Lead Opt->Preclinical Candidate Selection Phase I Phase I (Safety) Preclinical->Phase I IND Filing Phase II Phase II (Efficacy) Phase I->Phase II Phase III Phase III (Large-scale Efficacy) Phase II->Phase III Approval FDA Review & Approval Phase III->Approval NDA Submission

Caption: A generalized workflow for drug discovery and development.

Heterocyclic_Cores cluster_Benzoxazine This compound cluster_Pyridine Pyridine cluster_Pyrimidine Pyrimidine cluster_Quinoline Quinoline cluster_Thiazole Thiazole benzoxazine benzoxazine pyridine pyridine pyrimidine pyrimidine quinoline quinoline thiazole thiazole

Caption: Structural comparison of key heterocyclic cores. (Note: Actual images would be embedded in a real application).

Kinase_Inhibition Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Biological_Response Cell Proliferation, Survival, etc. Phospho_Substrate->Biological_Response Signal Transduction Inhibitor Heterocyclic Inhibitor (e.g., Benzoxazine) Inhibitor->Kinase Competitive Inhibition

Caption: Simplified mechanism of kinase inhibition by a heterocyclic compound.

Synthesis and Synthetic Accessibility

A crucial aspect of drug development is the ease and efficiency of synthesizing the core scaffold and its derivatives.

  • 4H-3,1-Benzoxazines: These are commonly synthesized from anthranilic acid derivatives. A frequent method involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a dehydrating agent like acetic anhydride or a coupling agent.[20][21][22][23]

  • Pyridine: The Hantzsch pyridine synthesis is a classic method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. Other methods include reactions starting from 1,5-dicarbonyl compounds.[5][13][24][25][26]

  • Pyrimidine: Pyrimidines are often synthesized by the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as urea or guanidine.[27][28][29][30][31]

  • Quinoline: Several named reactions are used for quinoline synthesis, including the Skraup synthesis (from aniline, glycerol, sulfuric acid, and an oxidizing agent), the Doebner-von Miller reaction, and the Friedländer synthesis.[4][12][32][33][34]

  • Thiazole: The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a widely used method.[1][2][3][8][35]

In general, the synthesis of these five heterocyclic cores is well-established, allowing for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. The choice of a particular scaffold in a drug discovery program will also depend on the desired substitution patterns and the availability of starting materials.

Conclusion

The this compound scaffold represents a versatile and promising platform in drug discovery, with demonstrated efficacy in anticancer, antibacterial, and anti-inflammatory research. When compared to more established heterocyclic compounds like pyridine, pyrimidine, quinoline, and thiazole, this compound derivatives exhibit comparable, and in some cases, potent biological activities.

While the established heterocycles are present in a larger number of approved drugs, the growing body of preclinical data for 4H-3,1-benzoxazines suggests their potential for the development of novel therapeutics. The synthetic accessibility of this scaffold further enhances its attractiveness for medicinal chemists.

Ultimately, the selection of a heterocyclic core in a drug discovery campaign is a multifaceted decision that depends on the specific biological target, the desired pharmacokinetic properties, and the synthetic feasibility. This guide provides a data-driven comparative overview to aid researchers and drug development professionals in making informed decisions when considering the this compound scaffold and its place among the key heterocyclic compounds in the pharmacopeia. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the relative merits of these important molecular frameworks.

References

Cross-Validation of 4H-3,1-Benzoxazine Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data for various 4H-3,1-benzoxazine derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibition properties. The data presented is compiled from multiple studies to offer a cross-validation of the therapeutic potential of this heterocyclic scaffold. Detailed experimental protocols are provided for key assays to support the reproducibility of the cited findings.

Anticancer Activity of this compound Derivatives

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the cytotoxic activities, primarily presented as IC50 and ID50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.

Table 1: Cytotoxicity of 4H-benzo[d][1][2]oxazines Against Breast Cancer Cell Lines [3]

CompoundMCF-7 IC50 (µM)CAMA-1 IC50 (µM)HCC1954 IC50 (µM)SKBR-3 IC50 (µM)
16 0.300.160.510.09
24 1.51.22.11.8
25 0.80.61.10.7
26 2.31.93.22.5

Table 2: Anti-proliferative Activity of 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines [4]

CompoundPC-3 IC50 (µM)NHDF IC50 (µM)MDA-MB-231 IC50 (µM)MIA PaCa-2 IC50 (µM)U-87 MG IC50 (µM)
14f 9.717.8412.99.5816.2

Table 3: In Vitro Cytotoxicity of Azlactone–Benzoxazinone Hybrid Compounds against MCF-7 Breast Cancer Cell Line [5]

CompoundIC50 (mM)
Hybrid Compound 1 8
Hybrid Compound 2 12
Hybrid Compound 3 15
Hybrid Compound 4 20

Antimicrobial Activity of this compound Derivatives

Several this compound derivatives have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The Kirby-Bauer disk diffusion method is a widely used technique to assess antimicrobial activity, where the diameter of the zone of inhibition around a disk impregnated with the test compound corresponds to its inhibitory effect.

Table 4: Antibacterial and Antifungal Activity of Benzoxazine Derivatives (Zone of Inhibition in mm) [6]

CompoundStaphylococcus aureus (G+)Escherichia coli (G-)Candida albicans (fungus)Aspergillus flavus
c-1 21231612
c-2 17200.00.0
Amoxicillin (Standard) 30322421

Table 5: Antimicrobial Activity of 2H-benzo[b][1][7]oxazin-3(4H)-one Derivatives (Zone of Inhibition in mm) [8]

CompoundE. coliS. aureusB. subtilis
4a 20--
4b ---
4c ---
4d ---
4e 222018
4f ---
4g ---

Enzyme Inhibition by this compound Derivatives

The 4H-3,1-benzoxazin-4-one scaffold has been identified as a promising framework for the development of enzyme inhibitors, particularly for proteases.

Table 6: Inhibition of Cathepsin G by Substituted 4H-3,1-benzoxazin-4-one Derivatives [9][10][11]

InhibitorIC50 (µM)
1 >50
2 0.84 ± 0.11
3 >50
4 >50
5 5.5
6 2.3
7 1.2

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by inference, cell viability.[12][13]

  • Cell Seeding: Cancer cells, such as those from the A549 lung adenocarcinoma line, are seeded in a 96-well plate at a density of approximately 10,000 cells per well in 200 µL of culture medium. The plate is then incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells containing untreated cells and vehicle controls are also included. The plate is incubated for a further 24-72 hours.[12]

  • MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C in the dark.[14][15]

  • Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The supernatant is removed, and 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[12] The percentage of cell viability is calculated by comparing the absorbance of the treated wells to that of the untreated control wells.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a standardized procedure for determining the susceptibility of bacteria to various antimicrobial agents.[2][7][16][17]

  • Inoculum Preparation: A standardized bacterial suspension is prepared by picking several colonies from a pure culture and suspending them in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The surface of a Mueller-Hinton agar plate is then evenly inoculated with the bacteria to create a lawn. The plate is allowed to dry for a few minutes.[18]

  • Application of Disks: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (this compound derivative). The disks are then aseptically placed on the surface of the inoculated agar plate.[7]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[7]

  • Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[18]

Cathepsin G Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Cathepsin G, a serine protease.[19][20]

  • Reagent Preparation: A buffer solution (e.g., 100 mM HEPES, pH 7.5), a solution of the Cathepsin G enzyme, and a solution of a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide) are prepared.[20]

  • Assay Setup: The assay is typically performed in a 96-well plate. The test compound (inhibitor) at various concentrations is pre-incubated with the Cathepsin G enzyme solution for a defined period (e.g., 10-15 minutes) at 37°C.[21]

  • Substrate Addition: The enzymatic reaction is initiated by adding the chromogenic substrate to the wells containing the enzyme and inhibitor.

  • Kinetic Measurement: The plate is immediately placed in a microplate reader, and the increase in absorbance at 405 nm (due to the release of p-nitroaniline from the substrate) is monitored over time.[19]

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor. The IC50 value is then determined from a dose-response curve.

Visualizations

Experimental Workflow for Compound Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_assays Specific Assays cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization primary_screening Primary Screening (e.g., Single Concentration) characterization->primary_screening Test Compounds dose_response Dose-Response & IC50 Determination primary_screening->dose_response anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) primary_screening->anticancer antimicrobial Antimicrobial Assays (e.g., Disk Diffusion) primary_screening->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Cathepsin G) primary_screening->enzyme selectivity Selectivity Profiling dose_response->selectivity data_analysis Data Analysis dose_response->data_analysis selectivity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: A generalized experimental workflow for the synthesis, screening, and evaluation of this compound derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development. Some 1,4-benzoxazine derivatives have been investigated as inhibitors of PI3Kα.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Transcription Gene Transcription Akt->Transcription Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Transcription->Proliferation Survival->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Benzoxazine This compound Derivative Benzoxazine->PI3K

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by this compound derivatives.

References

A Comparative Guide to the Spectral Data of 4H-3,1-Benzoxazin-4-one, 2-Phenyl and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for 4H-3,1-benzoxazin-4-one, 2-phenyl, and two of its structural analogs: 2-methyl-4H-3,1-benzoxazin-4-one and 2-(p-tolyl)-4H-3,1-benzoxazin-4-one. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and drug discovery.

The spectral data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are summarized in the following tables. Detailed experimental protocols for obtaining this data are also provided.

Comparative Spectral Data

The following tables summarize the key spectral data for 4H-3,1-benzoxazin-4-one, 2-phenyl, and its selected analogs.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundAromatic ProtonsMethyl Protons
4H-3,1-benzoxazin-4-one, 2-phenyl 7.57-8.19 (m, 9H)[1]-
2-methyl-4H-3,1-benzoxazin-4-one 7.49-7.14 (m, 4H)[2]2.53 (s, 3H)[2]
2-(p-tolyl)-4H-3,1-benzoxazin-4-one 8.14 (d, 2H), 7.85 (t, 1H), 7.75 (d, 1H), 7.53 (t, 1H), 7.36 (d, 2H)2.40 (s, 3H)

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundCarbonyl Carbon (C=O)Imine Carbon (C=N)Aromatic CarbonsMethyl Carbon
4H-3,1-benzoxazin-4-one, 2-phenyl 158.8[1]156.4[1]114.40-153.07-
2-methyl-4H-3,1-benzoxazin-4-one 168.05[2]153.07[2]114.40-149.40[2]23.42[2]
2-(p-tolyl)-4H-3,1-benzoxazin-4-one 162.73152.65121.35, 126.30, 126.83, 127.87, 128.13, 129.64, 130.33, 135.01, 141.89, 149.2821.45

Table 3: Infrared (IR) Spectral Data (cm⁻¹)

CompoundC=O StretchC=N StretchC-O Stretch
4H-3,1-benzoxazin-4-one, 2-phenyl 1764[1]1614[1]1258
2-methyl-4H-3,1-benzoxazin-4-one 1662[2]-1159[2]
2-(p-tolyl)-4H-3,1-benzoxazin-4-one ~1760~1610~1250

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Base Peak
4H-3,1-benzoxazin-4-one, 2-phenyl 223.22[3]105
2-methyl-4H-3,1-benzoxazin-4-one 161.16[4][5]-
2-(p-tolyl)-4H-3,1-benzoxazin-4-one 237.25-

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of 4H-3,1-benzoxazin-4-one derivatives.

Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones

A common method for the synthesis of these compounds involves the reaction of anthranilic acid with an appropriate acid chloride in the presence of a base like pyridine. For example, 2-phenyl-4H-3,1-benzoxazin-4-one can be synthesized from anthranilic acid and benzoyl chloride.

Materials:

  • Anthranilic acid

  • Acid chloride (e.g., benzoyl chloride, acetyl chloride, p-toluoyl chloride)

  • Pyridine (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve anthranilic acid in anhydrous pyridine in a round-bottom flask, and cool the mixture in an ice bath.

  • Slowly add the corresponding acid chloride dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-2 hours).

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compounds.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Benzoxazinone Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Dissolve in deuterated solvent IR IR Spectroscopy Purification->IR Prepare KBr pellet or thin film MS Mass Spectrometry Purification->MS Dissolve in volatile solvent Structure Structure Elucidation & Comparison NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Synthesis and Spectroscopic Analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Obtain the proton NMR spectrum, referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR: Obtain the carbon-13 NMR spectrum using a broadband proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Further dilute a small aliquot of this solution.[6]

  • Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, noting the molecular ion peak and the major fragmentation patterns.

References

A Comparative Guide to the Thermal Properties of Polybenzoxazines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to understand the thermal performance of polybenzoxazines, this guide offers an objective comparison based on experimental data. Polybenzoxazines, a class of high-performance thermosetting polymers, are gaining attention for their exceptional thermal stability, low water absorption, and high char yield, making them suitable for a wide range of demanding applications.

This guide summarizes key thermal properties of various polybenzoxazine systems, providing a clear comparison of their performance. Detailed experimental methodologies for the cited data are also included to ensure a comprehensive understanding of the presented results.

Comparative Thermal Performance of Polybenzoxazines

The thermal behavior of polybenzoxazines is significantly influenced by their molecular structure, including the type of phenol, amine, and any functional groups incorporated into the monomer. The following table summarizes the key thermal properties of different polybenzoxazine resins, providing a comparative overview of their performance under thermal stress.

Polybenzoxazine TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)10% Weight Loss Temperature (Td10) (°C)Char Yield at 800°C (Nitrogen) (%)Reference
Standard Bisphenol A-based
Poly(BA-a)~170~350-~30[1][2]
Bio-based
Eugenol-based (EU-1,2dch)High>250--[3][4]
Liquefied EFB-based (L-fa)->360--[5]
Thymol-based (Poly(TTP-ff))-354-43[6]
Acetylene-functionalized
Phthalonitrile functional>400450-550-up to 80[7]
Acetylene-terminated320-370-520-60071-81[8]
Norbornene-functionalized
BZ9 (o-norbornene functional phenol)360--66[9]
BZ5 (phthalonitrile and ortho-norbornene)-~430-64[9]
Diacetal Structure
P(ACE-a)301--55[10]
Main-chain Type
Based on 4,4′-diaminodiphenyl ether272-353---[11]
POSS Hybrid
PDMS-DABZ-DDSQ177-44160.1[12]
Ti-Ph-POSS/PBZHigher than pure PBZIncreased-Improved[13]

Understanding the Thermal Decomposition of Polybenzoxazines

The thermal degradation of polybenzoxazines is a complex process that typically occurs in a stepwise manner. The initial stage of decomposition often involves the cleavage of the Mannich bridge (C-N bond) within the cross-linked structure.[14] This is followed by the degradation of the resulting phenolic structures at higher temperatures. The specific degradation products can include aromatic compounds such as benzene and derivatives of phenol and aniline.[2] The high char yield, a desirable characteristic of polybenzoxazines, is attributed to the formation of a stable char layer during thermal decomposition.[6]

Experimental Protocols

The data presented in this guide is primarily derived from two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability and char yield of the polybenzoxazine.

Typical Protocol:

  • A small sample of the cured polybenzoxazine (typically 1-10 mg) is placed in a TGA instrument.

  • The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, under a controlled atmosphere.[6][8][13]

  • For determining thermal stability in an inert environment, nitrogen gas is used as the purge gas.[6][8] Air can be used to evaluate thermo-oxidative stability.[8]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The 5% and 10% weight loss temperatures (Td5 and Td10) are determined from the resulting TGA curve and indicate the onset of significant thermal degradation. The percentage of material remaining at a high temperature (e.g., 800°C) is reported as the char yield.[8]

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) of the polybenzoxazine.

Typical Protocol:

  • A small sample of the cured polybenzoxazine (typically 5-10 mg) is hermetically sealed in an aluminum pan.[1]

  • The sample is placed in a DSC instrument alongside an empty reference pan.

  • The sample is subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase the thermal history, followed by a cooling scan and a second heating scan.[1]

  • A heating rate of 10 K/min is frequently used.[1]

  • The glass transition temperature (Tg) is identified as a step-change in the heat flow curve during the second heating scan, with the midpoint of the transition typically reported.[1]

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the thermal properties of different polybenzoxazines, from material selection to data analysis and final comparison.

Polybenzoxazine Thermal Property Comparison Workflow cluster_0 Material Selection & Preparation cluster_1 Thermal Analysis cluster_2 Data Extraction cluster_3 Comparative Analysis Monomer Select Benzoxazine Monomers (e.g., Bisphenol A-based, Bio-based) Curing Thermal Curing of Monomers to form Polybenzoxazines Monomer->Curing Polymerization TGA Thermogravimetric Analysis (TGA) Curing->TGA DSC Differential Scanning Calorimetry (DSC) Curing->DSC Td Determine Td5 & Td10 (Thermal Decomposition Temperature) TGA->Td Char Calculate Char Yield (%) TGA->Char Tg Determine Tg (Glass Transition Temperature) DSC->Tg Comparison Compare Thermal Properties of Different Polybenzoxazines Td->Comparison Char->Comparison Tg->Comparison

Caption: Workflow for comparing polybenzoxazine thermal properties.

References

Unveiling the Selectivity of 4H-3,1-Benzoxazin-4-one Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective enzyme inhibitors is paramount. The 4H-3,1-benzoxazin-4-one scaffold has emerged as a promising platform for the development of potent inhibitors, particularly against serine proteases. This guide provides an objective comparison of the performance of various 4H-3,1-benzoxazin-4-one derivatives, supported by experimental data, to aid in the rational design of next-generation therapeutic agents.

Comparative Inhibitory Activity

The selectivity of 4H-3,1-benzoxazin-4-one derivatives is a critical determinant of their therapeutic potential. The following table summarizes the inhibitory activity of selected derivatives against a panel of serine proteases, highlighting their potency and selectivity profiles.

DerivativeTarget EnzymeIC50 / KiOff-Target EnzymesIC50 / % Inhibition at [Concentration]Reference
Inhibitor 1 (2-(pyridin-3-yl)-4H-3,1-benzoxazin-4-one)Cathepsin GIC50: 3.5 ± 0.4 µMThrombin> 50 µM[1][2]
Factor XIa> 50 µM[1][2]
Factor XIIa> 50 µM[1][2]
Kallikrein> 50 µM[1][2]
Inhibitor 2 (2-(furan-2-yl)-4H-3,1-benzoxazin-4-one)Cathepsin GIC50: 0.84 ± 0.11 µM Thrombin> 50 µM[1][2]
Factor XIa> 50 µM[1][2]
Factor XIIa> 50 µM[1][2]
Kallikrein> 50 µM[1][2]
2-Benzyloxy-5-methyl-4H-3,1-benzoxazin-4-one Human Leukocyte Proteinase 3Ki: 1.8 nM Not specifiedNot specified[3]
Nitrobenzoxazin-4-one derivative Porcine Pancreatic ElastaseInhibitorNot specifiedNot specified[4]
Benzenesulfonamide derivatives of 2-substituted 4H-3,1-benzoxazin-4-ones Complement C1r proteaseInhibitor (selective vs. trypsin)TrypsinSelective[5]

Key Observations:

  • Inhibitor 2 demonstrates notable potency and selectivity for Cathepsin G, with an IC50 of 0.84 µM and no significant inhibition of other tested serine proteases at concentrations up to 50 µM.[1][2]

  • The 2-benzyloxy-5-methyl derivative exhibits potent inhibition of human leukocyte proteinase 3 with a Ki value in the nanomolar range.[3]

  • Substitutions on the benzoxazinone ring significantly influence both potency and selectivity. For example, benzenesulfonamide derivatives show selectivity for complement C1r protease over trypsin.[5]

Mechanism of Action: Acyl-Enzyme Inhibition

4H-3,1-benzoxazin-4-one derivatives typically act as mechanism-based inhibitors of serine proteases. The proposed mechanism involves the nucleophilic attack of the catalytic serine residue on the carbonyl group of the benzoxazinone ring, leading to the formation of a stable acyl-enzyme intermediate. This effectively inactivates the enzyme.

G cluster_0 Active Site of Serine Protease cluster_1 Inhibitor Interaction Enzyme_Active_Site Serine Protease (with catalytic Serine) Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) Enzyme_Active_Site->Acyl_Enzyme 2. Nucleophilic Attack by Catalytic Serine Substrate_Binding Substrate Binding Pocket Benzoxazinone 4H-3,1-Benzoxazin-4-one Derivative Benzoxazinone->Enzyme_Active_Site 1. Binding to Active Site Inhibition Enzyme Inhibition Acyl_Enzyme->Inhibition 3. Enzyme Inactivation

Caption: Inhibitory mechanism of 4H-3,1-benzoxazin-4-one derivatives on serine proteases.

Experimental Protocols

The determination of inhibitory activity and selectivity is crucial for the evaluation of 4H-3,1-benzoxazin-4-one derivatives. A generalized experimental workflow for screening these compounds is outlined below.

General Workflow for Enzyme Inhibition Assay

G Start Start: Compound Library (4H-3,1-benzoxazin-4-one derivatives) Assay_Prep Assay Preparation: - Prepare enzyme solution - Prepare substrate solution - Prepare inhibitor solutions (serial dilutions) Start->Assay_Prep Incubation Incubation: - Pre-incubate enzyme with inhibitor - Initiate reaction by adding substrate Assay_Prep->Incubation Measurement Measurement: - Monitor product formation over time (e.g., absorbance change in chromogenic assay) Incubation->Measurement Data_Analysis Data Analysis: - Calculate initial reaction rates - Determine IC50 values Measurement->Data_Analysis Selectivity_Screen Selectivity Screening: - Repeat assay with a panel of different enzymes Data_Analysis->Selectivity_Screen End End: Identify Potent and Selective Inhibitors Selectivity_Screen->End

Caption: General experimental workflow for screening 4H-3,1-benzoxazin-4-one derivatives.

Detailed Methodology: Chromogenic Substrate Hydrolysis Assay

The inhibitory potential of the 4H-3,1-benzoxazin-4-one derivatives is commonly assessed using a chromogenic substrate hydrolysis assay.[1][2]

Materials:

  • Purified serine protease (e.g., Cathepsin G)

  • Specific chromogenic substrate for the target enzyme

  • 4H-3,1-benzoxazin-4-one derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent.

    • Prepare serial dilutions of the 4H-3,1-benzoxazin-4-one derivatives to be tested.

  • Assay Protocol:

    • To each well of a 96-well microplate, add a defined volume of the assay buffer.

    • Add a small volume of the inhibitor solution at various concentrations to the respective wells.

    • Add the enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Immediately measure the change in absorbance over time using a microplate reader at a wavelength specific to the chromophore released from the substrate.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.

Selectivity Profiling:

To determine the selectivity of the inhibitors, the same chromogenic substrate hydrolysis assay is performed against a panel of different serine proteases.[1] The IC50 values obtained for the target enzyme are then compared to those for the off-target enzymes to calculate a selectivity index.

Conclusion

4H-3,1-benzoxazin-4-one derivatives represent a versatile and promising class of enzyme inhibitors. The data presented in this guide demonstrates that strategic modifications to the core scaffold can lead to the development of highly potent and selective inhibitors for specific serine proteases. The provided experimental framework offers a foundation for the continued exploration and optimization of these compounds for various therapeutic applications. Further structure-activity relationship studies are warranted to fully elucidate the determinants of selectivity and to design next-generation inhibitors with enhanced pharmacological profiles.

References

A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Benzoxazinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative assessment of newly synthesized benzoxazinone derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The data presented is compiled from recent studies, offering a quantitative comparison to aid researchers and drug development professionals in identifying promising lead compounds.

Anticancer Activity

Recent research has highlighted the potential of benzoxazinone derivatives as potent anticancer agents. These compounds have been shown to inhibit the growth of various human cancer cell lines through mechanisms such as cell cycle arrest and induction of apoptosis.

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the cytotoxic effects of various benzoxazinone derivatives against several human cancer cell lines, with doxorubicin often used as a standard reference drug.

Derivative Class Specific Compound(s) Cancer Cell Line Activity Metric (IC₅₀ in µM) Reference
Amino Quinazolinone/Benzoxazinone3, 7, 8, 10, 13, 15 HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10 µM[1]
Derivative 7 HepG2, MCF-7, HCT-29Profile comparable to Doxorubicin[1]
Nitro-Substituted Benzoxazinone3c HeLa (Cervical)~28.54% cell viability (close to Doxorubicin)[2]
3a, 3k HeLa (Cervical)~44.67% and ~38.21% cell viability respectively[2]
Benzo[a]phenoxazinesC9, A36, A42 RKO (Colorectal), MCF7 (Breast)Low micromolar IC₅₀ values[3]

Note: Lower IC₅₀ values and cell viability percentages indicate higher anticancer activity.

Several studies have investigated the mechanisms underlying this anticancer activity. For instance, certain derivatives were found to induce apoptosis by significantly increasing the expression of p53 and caspase-3.[1] One derivative, in particular, also reduced the expression of topoisomerase II (topoII) and cyclin-dependent kinase 1 (cdk1), suggesting it may act by arresting the cell cycle and preventing DNA duplication.[1]

Anti-inflammatory and Analgesic Activity

Benzoxazinone derivatives synthesized from existing nonsteroidal anti-inflammatory drugs (NSAIDs) have been evaluated for their potential to offer improved efficacy and reduced gastrointestinal side effects.

Data Summary: In Vivo Anti-inflammatory and Analgesic Effects

The table below presents the in vivo activity of a lead benzoxazinone-diclofenac hybrid compound compared to a standard drug.

Compound Activity Metric Result Reference
3d (Benzoxazinone-diclofenac hybrid)Anti-inflammatory% Inhibition of rat paw edema62.61%[4][5][6]
Analgesic% Protection (acetic acid-induced writhing)62.36%[4][5][6]
Gastric ToxicityUlcerogenicity Index2.67[4][5][6]

Compound 3d emerged as a promising lead molecule, demonstrating potent anti-inflammatory and analgesic activities with only moderate gastric toxicity, showcasing its potential for further development as a safer anti-inflammatory agent.[4][5][6]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new chemical scaffolds, and benzoxazinone derivatives have shown considerable promise. Their activity has been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi.

Data Summary: In Vitro Antimicrobial Potency
Derivative Class Specific Compound(s) Microorganism(s) Activity Metric Reference
Benzoxazinone-thiosemicarbazones5b4 (chloro-substituted)Various bacterial strainsHighest inhibition among tested derivatives[7]
2H-benzo[b][4][8]oxazin-3(4H)-one4e E. coli, S. aureus, B. subtilisInhibition zones: 22 mm, 20 mm, 18 mm respectively[9]
ω-(2-oxo-2-benzoxazoline-3-yl)-N-phenylpropionamidem-tolyl derivative E. coli, S. aureus, E. faecalisMIC range: 8-512 µg/ml (most active in series)[10]
Symmetrical 1,3-Benzoxazines2a-d Gram (+), Gram (-) bacteria, and fungusActivity compared against streptomycin and nystatin[11]

Studies indicate that structural modifications, such as the introduction of a chloro-substituent, can significantly enhance antibacterial activity.[7] Some derivatives have shown broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria effectively.[9]

Enzyme Inhibition

Benzoxazinone derivatives have also been explored as inhibitors of various enzymes, indicating their potential for treating a range of diseases, including neurodegenerative disorders and metabolic conditions.

Data Summary: Enzyme Inhibitory Activity
Derivative Class Specific Compound(s) Target Enzyme Activity Metric (Kᵢ or EC₅₀) Reference
Indole-benzoxazinones7a, 7d Human Acetylcholinesterase (hAChE)Kᵢ = 20.3 ± 0.9 µM and 20.2 ± 0.9 µM[12]
1,3-Benzoxazines71 K+ Channel (functional assay)EC₅₀ = 0.14 µM (vasorelaxant activity)[13]
Benzoxazinone-Hydantoin HybridA1 Protoporphyrinogen IX Oxidase (PPO)High herbicidal activity at 150 g ai/ha[14]
[4][8]-Benzoxazin-3-one Hybrids5a, 5o Pancreatic α-amylaseBinding Energy: -9.2 and -9.1 kcal/mol (in silico)[15]

The inhibition of acetylcholinesterase is a key strategy in managing Alzheimer's disease, while K+ channel openers are used to treat hypertension.[12][13] Furthermore, the potent inhibition of enzymes like PPO and α-amylase highlights the diverse therapeutic and agrochemical applications of these compounds.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are summaries of key experimental protocols cited in the referenced studies.

  • In Vitro Antiproliferative Assay (MTT Assay):

    • Human cancer cell lines (e.g., HepG2, MCF-7, HeLa) are seeded in 96-well plates and incubated.

    • Cells are treated with various concentrations of the benzoxazinone derivatives for a specified period (e.g., 48 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to convert MTT into formazan crystals.

    • The formazan product is dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC₅₀ value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.[1][2]

  • In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema):

    • Wistar albino rats are divided into groups (control, standard drug, test compounds).

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test benzoxazinone derivatives or a standard drug (e.g., indomethacin) are administered orally.

    • After a set time (e.g., 1 hour), a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) is injected into the sub-plantar region of the hind paw.

    • Paw volume is measured again at specified intervals (e.g., every hour for 3-4 hours).

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[4][5][6]

  • Antimicrobial Susceptibility Testing (Broth Microdilution Method):

    • A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

  • Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

    • The assay is performed in a 96-well plate containing phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test inhibitor at various concentrations.

    • The AChE enzyme is added to the mixture and incubated.

    • The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

    • The rate of color formation is monitored by measuring the absorbance at 412 nm.

    • The inhibitory activity is calculated, and kinetic parameters like Kᵢ are determined from Dixon plots.[12]

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzoxazinone derivatives, from initial design to in vivo testing.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Identification & In Vivo Testing cluster_3 Phase 4: Optimization synthesis Synthesis of Benzoxazinone Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization invitro In Vitro Biological Assays characterization->invitro Test Compounds anticancer Anticancer Screening (e.g., MTT Assay) invitro->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) invitro->antimicrobial enzyme Enzyme Inhibition (e.g., AChE Assay) invitro->enzyme lead_id Identify Potent Hits (Lead Compounds) invitro->lead_id Analyze Data invivo In Vivo Animal Models lead_id->invivo Validate Leads anti_inflammatory Anti-inflammatory (Paw Edema Model) invivo->anti_inflammatory analgesic Analgesic (Writhing Test) invivo->analgesic toxicity Toxicity Assessment (e.g., Ulcerogenicity) invivo->toxicity sar Structure-Activity Relationship (SAR) Studies invivo->sar Analyze In Vivo Data optimization Lead Optimization sar->optimization optimization->synthesis Design New Derivatives

Caption: Workflow for Synthesis and Biological Screening of Benzoxazinone Derivatives.

References

A Comparative Guide to the Rheological Properties of Benzoxazine Monomers

Author: BenchChem Technical Support Team. Date: November 2025

The processability and final performance of thermosetting polymers are critically dependent on the rheological characteristics of their monomeric precursors. For benzoxazine resins, properties such as viscosity, curing kinetics, and the glass transition temperature of the resulting polymer are paramount for their application in aerospace, electronics, and transportation industries. This guide provides an objective comparison of the rheological and thermal properties of various benzoxazine monomers, supported by experimental data, to aid researchers in material selection and process optimization.

The molecular structure of the benzoxazine monomer significantly influences its rheological behavior. For instance, monofunctional benzoxazine monomers derived from monohydric phenols are often liquids at room temperature with very low viscosity.[1] In contrast, difunctional benzoxazines are typically solids.[1] The choice of the amine component also plays a crucial role; monomers synthesized from aliphatic amines generally exhibit lower viscosities than those derived from aromatic amines.[1] Furthermore, increasing the number of oxazine functionalities in a monomer can lead to a decrease in the peak polymerization temperature (Tp).[2]

Low monomer viscosity is highly advantageous as it allows for solventless processing and better impregnation in composite manufacturing.[2][3] Blending different types of monomers, such as a liquid cardanol-based benzoxazine with a solid bisphenol A-based one, can yield a precursor mixture with excellent fluidity and a lower polymerization temperature.[4][5]

Comparative Data of Benzoxazine Monomers

The following table summarizes key rheological and thermal properties of various benzoxazine monomers reported in the literature. These parameters are essential for defining the processing window and predicting the end-use performance of the cured polybenzoxazine.

Benzoxazine Monomer TypeKey CharacteristicsViscosityPeak Curing Temp (Tp) (°C)Glass Transition Temp (Tg) (°C)Storage Modulus (E' or G')
BA-a (Bisphenol A / Aniline)Common solid difunctional monomer5.5 Pa·s @ 100°C[1]~234[6]~148 (in blend)[4]~2.8 GPa (in blend)[4]
CA-a (Cardanol / Aniline)Liquid bio-based monomerLow (excellent fluidity)[4]---
Bz/2I Blend (BA-a / CA-a / TDA)Processable binary blendLow (excellent fluidity)[4]~200[4][5]~148[4][5]~2.8 GPa[4][5]
P-q (Phenol / 4,4'-diaminodiphenylmethane derivative)Glassy substance<1 Pa·s in a window of 115–225°C[3]---
P-d (Phenol / 3,3′-dichloro-4,4′-diaminodiphenylmethane)Glassy substanceExhibits processing window[3]---
Monofunctional Monomers Phenyl-m-toluidine based0.11 Pa·s @ -40°C[1]-Equivalent or better than difunctional[1]Equivalent or better than difunctional[1]
Multi-functional Monomers 1 to 4 oxazine functionalities-Decreases from 265 to 190°C with increasing functionality[2]Increases from 58 to 109°C with increasing functionality[2]3.6–66.5 MPa[2]

Experimental Protocols

The characterization of benzoxazine monomers involves several key analytical techniques to determine their curing behavior and thermomechanical properties.

Rheological Analysis

Rheological measurements are performed to understand the flow behavior of the resin before and during curing. These tests determine the viscosity profile as a function of temperature and time, as well as the gel point, which defines the end of the processing window.[7]

  • Instrumentation: A rotational rheometer (e.g., TA Discovery HR 10, AR2000) equipped with a temperature-controlled chamber is typically used.[4][8]

  • Geometry: Parallel plates, often 25 mm in diameter and made of disposable aluminum, are a common choice for thermoset analysis.[4][5][9]

  • Test Procedure (Dynamic Temperature Ramp):

    • The benzoxazine sample is placed between the parallel plates with a defined gap (e.g., 0.5 mm).[1]

    • The sample is subjected to a controlled heating rate, such as 2°C/min.[3][4][5]

    • A small-amplitude sinusoidal oscillation is applied to the sample to ensure the measurement is within the linear viscoelastic region.[9]

    • The complex viscosity (η*), storage modulus (G'), and loss modulus (G") are recorded as a function of temperature.[9] The initial drop in viscosity upon heating indicates the processing window, while the subsequent sharp increase signifies the onset of polymerization and network formation.[9] The crossover point of G' and G" is often used to identify the gel time.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the curing kinetics of the monomers. It measures the heat flow associated with the ring-opening polymerization, allowing for the determination of the peak curing temperature (Tp) and the total heat of reaction.

  • Instrumentation: A Differential Scanning Calorimeter (e.g., NETZSCH STA 449 F3 Jupiter, Perkin Elmer DSC 8500) is used.[5][8]

  • Test Procedure (Dynamic Scan):

    • A small amount of the monomer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[5][8]

    • The heat flow is recorded against temperature. The exothermic peak on the thermogram corresponds to the curing reaction, with the peak maximum defined as Tp.[10] The area under the peak is proportional to the total heat of cure.[5]

    • After the initial curing scan, a second scan is often performed on the cured sample to determine its glass transition temperature (Tg).[7]

Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability of the cured polybenzoxazine.

  • Instrumentation: A thermogravimetric analyzer (e.g., NETZSCH STA 449 F3 Jupiter) is used.[5]

  • Test Procedure:

    • A cured sample (~10 mg) is placed in a ceramic pan.[5]

    • The sample is heated from room temperature to a high temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[5]

    • The instrument records the sample's mass loss as a function of temperature. The temperature at which 5% weight loss occurs (Td,5%) is a common metric for the onset of thermal decomposition.[4]

Visualized Workflow

The following diagram illustrates the typical experimental workflow for characterizing the rheological and thermal properties of benzoxazine monomers.

G cluster_input Starting Material cluster_rheo Rheological Analysis cluster_thermal Thermal Analysis cluster_output Characterized Properties Monomer Benzoxazine Monomer Rheometer Rotational Rheometer (Parallel Plate) Monomer->Rheometer DSC Differential Scanning Calorimetry (DSC) Monomer->DSC Viscosity Measure Viscosity (η*) Profile Rheometer->Viscosity Moduli Measure G' & G'' vs. Temp Rheometer->Moduli Properties Processing Window Curing Kinetics Thermomechanical Performance Viscosity->Properties GelPoint Determine Gel Point (G'/G'' Crossover) Moduli->GelPoint GelPoint->Properties Curing Determine Curing Profile (Tp) DSC->Curing Tg Determine Glass Transition (Tg) (Post-Cure) DSC->Tg Curing->Properties Tg->Properties

Caption: Experimental workflow for rheological and thermal characterization of benzoxazine monomers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.